Acalisib

Catalog No.
S548988
CAS No.
870281-34-8
M.F
C21H16FN7O
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acalisib

CAS Number

870281-34-8

Product Name

Acalisib

IUPAC Name

6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one

Molecular Formula

C21H16FN7O

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1

InChI Key

DOCINCLJNAXZQF-LBPRGKRZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GS-9820; GS9820; GS 9820; CAL120; CAL 120; CAL-120; Acalisib.

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

The exact mass of the compound Acalisib is 401.14004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acalisib GS-9820 CAL-120 identification

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity and Mechanism of Action

Acalisib is designed as an isoform-specific inhibitor with high selectivity for the p110δ catalytic subunit of Class I PI3K, which is predominantly expressed in leukocytes [1] [2].

The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against various kinases, demonstrating its selectivity profile [3] [4] [5]:

Kinase Target IC₅₀ (nM)
p110δ (PIK3CD) 12.7 - 14
p110γ (PIK3CG) 1389
p110β (PIK3CB) 3377
p110α (PIK3CA) 5441
hVps34 (PIK3C3) 12682
DNA-PK (PRKDC) 18749

This data shows this compound has 114- to 400-fold selectivity for p110δ over other Class I PI3K enzymes and shows no significant activity against Class II/III PI3K family members or related proteins like mTOR [1]. By inhibiting p110δ, this compound blocks the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells, leading to reduced cell proliferation and induction of cell death [5] [2].

architecture cluster_pathway Simplified PI3Kδ Signaling in Hematologic Cancers cluster_inhibitor This compound Action BCR BCR PI3Kd PI3K p110δ BCR->PI3Kd RTK RTK RTK->PI3Kd PIP3 PIP₃ PI3Kd->PIP3 Phosphorylation PIP2 PIP₂ PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation AKT->CellSurvival Transcription Gene Transcription AKT->Transcription mTOR->CellSurvival This compound This compound This compound->PI3Kd Inhibits

Key Experimental Protocols

The search results reference several experimental methodologies used to characterize this compound.

1. In Vitro Kinase Assay [5] This biochemical assay measures the direct inhibitory activity of this compound on PI3K lipid kinase activity.

  • Procedure: A stock solution of this compound is prepared in DMSO. Ten-point dose-response curves are generated over a concentration range (e.g., 5 to 10,000 nM) with ATP concentrations set at the Km for each specific PI3K enzyme. The inhibition of lipid kinase activity is then quantified.
  • Application: Used to determine the IC₅₀ values for different PI3K isoforms and assess selectivity.

2. Cell-Based PI3K Isoform-Selective Assays [5] These assays validate target engagement and functional selectivity in a cellular context.

  • Procedure: Use cell lines with known dependencies on specific PI3K isoforms. For example, murine embryonic fibroblasts are serum-starved, pre-treated with increasing concentrations of this compound, and then stimulated with:
    • PDGF (10 ng/mL) to activate PI3Kα signaling.
    • Lysophosphatidic Acid (LPA) (10 μM) to activate PI3Kβ signaling.
  • Readout: Cell lysates are analyzed by Western blot to measure levels of phosphorylated Akt (pAkt) and total Akt. The concentration of this compound required to reduce pathway activation by 50% is calculated.

3. Cell Viability Assay (MTT Assay) [5] This assesses the compound's effect on cancer cell survival and proliferation.

  • Procedure: Cells (e.g., RAW264.7 cell line) are seeded in 96-well plates and allowed to attach. They are then exposed to this compound across a concentration range (e.g., 100 pM to 10 μM) for 24 hours. MTT substrate is added and converted to formazan by living cells. The absorbance is measured, and the percentage of viable cells relative to the control is calculated.

workflow cluster_key Experimental Workflow for Characterizing this compound cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation Start Compound Characterization BIOCHEM Biochemical Kinase Assay Start->BIOCHEM CELL Cell-Based Signaling Assay BIOCHEM->CELL VIABILITY Cell Viability Assay (MTT) CELL->VIABILITY MODEL Animal Model Study VIABILITY->MODEL

Clinical Development Status

This compound has been evaluated in human clinical trials for hematologic cancers.

  • Clinical Trial: A Phase 1b study (NCT01705847) was conducted by Gilead Sciences to evaluate the safety and efficacy of this compound in subjects with relapsed or refractory lymphoid malignancies [1] [6]. The final results of this study have been published [6], indicating the completion of this stage of clinical investigation.

Key Insights for Researchers

  • Research-Grade Compound: this compound is marketed explicitly "for research use only" by chemical suppliers [1] [4] [5].
  • Formulation Guidance: Suppliers provide detailed protocols for preparing stock solutions and in vivo formulations. For example, a common in vivo formulation uses 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O to achieve a clear solution at 4 mg/mL [1].
  • Broader Context: this compound is part of a growing class of PI3Kδ inhibitors, which includes FDA-approved drugs like idelalisib and duvelisib, underscoring the importance of this therapeutic target in hematologic cancers [7] [2].

References

Core Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of Acalisib [1] [2] [3].

Property Description
Systematic Name 6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]-4(3H)-quinazolinone [2]
Molecular Formula C₂₁H₁₆FN₇O [1] [3] [4]
Molecular Weight 401.4 g/mol [3] [4]
CAS Number 870281-34-8 [1] [3] [4]
Synonyms GS-9820, CAL-120 [1] [3] [4]
Mechanism of Action Potent and selective oral inhibitor of PI3Kδ [5]

This compound exhibits high selectivity for PI3Kδ. The table below shows its inhibitory activity (IC50) against different PI3K isoforms and related kinases [3] [4].

Kinase Target IC50 (nM)
PI3Kδ (p110δ) 12.7 - 14 nM [5] [4]
PI3Kγ (p110γ) 1,389 nM [3] [4]
PI3Kβ (p110β) 3,377 nM [3] [4]
PI3Kα (p110α) 5,441 nM [3] [4]
hVps34 12,682 nM [3] [4]
DNA-PK 18,749 nM [3] [4]

Clinical Trial Data from Phase 1b Study

Final results from a Phase 1b open-label study (NCT01705847) evaluated the safety and efficacy of this compound monotherapy in adults with relapsed/refractory lymphoid malignancies [5]. Key patient demographics, efficacy, and safety outcomes are summarized below.

Patient Demographics and Trial Design [5]

  • Patients: 38 treated patients.
  • Median Age: 69 years (range 48-81).
  • Cancer Types: CLL (57.9%), NHL (39.5%), Hodgkin's Lymphoma (2.6%).
  • Prior Therapies: Median of 3 prior lines of therapy.
  • Dosing: Oral this compound at 50, 100, 200, and 400 mg twice daily.

Efficacy Outcomes [5]

Efficacy Measure Overall (N=38) CLL Patients NHL/HL Patients
Overall Response Rate (ORR) 42.1% (16 PR) 53.3% 28.6%
Lymph Node Response - 85.7% 36.4%
Median Progression-Free Survival (PFS) at 400 mg BID 8.2 months 16.6 months 4.0 months

Safety Profile [5] The most frequent treatment-emergent adverse events (TEAEs) considered related to this compound were diarrhea, rash, elevated liver transaminases, and infections. Grade 3 or higher this compound-related AEs occurred in 55.3% of patients. Serious adverse events included grade ≥3 infections (e.g., pneumonia) and elevated liver enzymes (ALT/AST). These toxicities are consistent with the known immune-mediated class effects of PI3Kδ inhibitors [5].

Experimental Protocols and Research Use

For research purposes, this compound is typically handled as follows. These protocols are for preclinical research only.

In Vitro Cell-Based Assays [4]

  • Stock Solution: Often prepared in DMSO at a high concentration (e.g., 10-100 mM).
  • Working Concentration: The effective concentration varies by experiment. In a basophil activation assay measuring inhibition of IgE-mediated CD63 expression, this compound showed an EC50 of 14 nM [5].
  • Control Considerations: Due to its high selectivity, this compound is useful for isolating the role of PI3Kδ in signaling pathways.

In Vivo Administration (Preclinical Models) [4]

  • Formulation: Can be prepared in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline.
  • Dosage: A dose of 10 mg/kg has been used in mouse xenograft models to assess efficacy [4].
  • Route of Administration: Oral gavage.

PI3Kδ Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the specific role of PI3Kδ, which is inhibited by this compound.

G BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylation PIP2 PIP₂ PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR NF_kB NF-κB Pathway AKT->NF_kB Survival Cell Survival & Proliferation mTOR->Survival NF_kB->Survival Development B-Cell Development Survival->Development Also influences This compound This compound (PI3Kδ Inhibitor) This compound->PI3K Inhibits

This compound specifically blocks the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and is a key mediator of the B-cell receptor (BCR) signaling pathway [6] [7]. By inhibiting the production of PIP₃, this compound disrupts downstream survival and proliferation signals in malignant B-cells, leading to tumor growth inhibition [5] [7].

Interpretation of Clinical and Research Data

  • Clinical Status: this compound remains an investigational drug. The Phase 1b trial demonstrated clinical activity but also highlighted toxicity challenges (infections, liver toxicity, diarrhea) common to the PI3Kδ inhibitor class [5] [6]. Its future development is uncertain.
  • Research Utility: this compound's high selectivity makes it a valuable tool compound in preclinical research for dissecting the specific roles of PI3Kδ in immune cell function and oncogenic signaling [5] [4].

References

Comprehensive Technical Guide to PI3K Delta Inhibitors: Mechanism, Clinical Development, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3K Delta Biology and Significance

The phosphoinositide 3-kinase delta (PI3Kδ) isoform represents a critical signaling node in hematopoietic cell function and has emerged as a valuable therapeutic target for both oncological and immunological disorders. As a class IA PI3K, PI3Kδ exists as a heterodimer consisting of a p110δ catalytic subunit and a p85 regulatory subunit, primarily expressed in leukocytes where it regulates B-cell and T-cell activation, migration, and survival. Unlike the ubiquitously expressed p110α and p110β isoforms, p110δ expression is largely restricted to hematopoietic cells, offering a unique opportunity for targeted therapeutic intervention with reduced off-target effects [1] [2]. The pivotal role of PI3Kδ in immune cell signaling is demonstrated by the fact that gain-of-function mutations in the PIK3CD gene encoding p110δ lead to activated PI3K delta syndrome (APDS), a primary immunodeficiency disorder characterized by recurrent infections, lymphoproliferation, and increased cancer susceptibility [3] [4].

The therapeutic potential of PI3Kδ inhibition was first validated in hematologic malignancies, where dysregulated PI3K signaling contributes to tumor cell proliferation and survival. Idelalisib (CAL-101) became the first FDA-approved PI3Kδ inhibitor in 2014 for relapsed chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL), establishing PI3Kδ as a clinically validated target [4] [5]. Since then, additional PI3Kδ inhibitors have received regulatory approval, while many others are in various stages of clinical development. The clinical application of these agents has revealed both significant therapeutic benefits and unique safety considerations, including immune-mediated toxicities such as autoimmune dysfunction, opportunistic infections, and inflammatory sequelae [5]. This comprehensive review examines the current state of PI3Kδ inhibitor development, structural mechanisms of inhibition, clinical applications, experimental methodologies, and future directions in the field.

PI3K Delta Signaling and Structural Biology

PI3Kδ Signaling Pathway Mechanics

The PI3Kδ signaling cascade initiates when extracellular stimuli such as antigen recognition, cytokine signals, or chemokine gradients activate surface receptors on immune cells, including B-cell receptors (BCR), T-cell receptors (TCR), Fc receptors, and various G-protein-coupled receptors (GPCRs). Upon receptor engagement, the p85 regulatory subunit of PI3Kδ binds to phosphorylated tyrosine residues (YXXM motifs) on activated receptors or adaptor proteins, resulting in relief of inhibitory constraints on the p110δ catalytic subunit and its recruitment to the plasma membrane [1] [6]. The activated p110δ then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that serves as a docking site for pleckstrin homology (PH) domain-containing proteins including AKT and PDK1 [1].

The production of PIP3 initiates a downstream signaling cascade wherein PDK1 phosphorylates AKT at Thr308, leading to full AKT activation upon phosphorylation at Ser473 by mTORC2. Activated AKT in turn regulates numerous substrates controlling cell survival, proliferation, metabolism, and differentiation. The PI3Kδ signaling pathway is negatively regulated by the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal [1] [6]. In pathological conditions, including cancer and autoimmune diseases, this pathway becomes constitutively activated through various mechanisms such as PI3K mutations, PTEN loss, or chronic receptor stimulation, resulting in uncontrolled cell growth and survival. The following diagram illustrates the core PI3Kδ signaling pathway and its regulation:

G BCR BCR P85_P110 PI3Kδ (p85/p110δ complex) BCR->P85_P110 Activation TCR TCR TCR->P85_P110 Activation GPCR GPCR GPCR->P85_P110 Activation PIP3 PIP3 P85_P110->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT T308 Phosphorylation FOXO FOXO Transcription Factors AKT->FOXO Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates GSK3 GSK-3β AKT->GSK3 Inhibits Metabolism Metabolic Reprogramming AKT->Metabolism Modulates ImmuneFunction Immune Cell Activation AKT->ImmuneFunction Modulates mTORC2 mTORC2 mTORC2->AKT S473 Phosphorylation CellSurvival Cell Survival & Proliferation FOXO->CellSurvival Regulates mTORC1->CellSurvival Promotes GSK3->CellSurvival Regulates PTEN PTEN (Pathway Inhibitor) PTEN->PIP3 Dephosphorylation To PIP2

Figure 1: The PI3Kδ Signaling Pathway. PI3Kδ activates upon stimulation of various immune cell receptors, converting PIP2 to PIP3 and triggering downstream effectors including AKT, mTOR, and FOXO transcription factors to regulate critical cellular processes. The pathway is negatively regulated by PTEN [1] [6].

Structural Features of PI3Kδ

The p110δ catalytic subunit shares a conserved domain architecture with other class I PI3K isoforms, consisting of five fundamental domains: an adaptor-binding domain (ABD) that facilitates interaction with the p85 regulatory subunit; a Ras-binding domain (RBD) that engages small GTPases; a C2 domain that mediates membrane association; a helical domain that serves as a structural scaffold; and a C-terminal kinase domain that contains the catalytic activity [6] [7]. The p85 regulatory subunit contains SH3, BH, and two SH2 domains (nSH2 and cSH2) connected by an iSH2 domain. Under basal conditions, the iSH2 domain of p85 binds to the p110δ catalytic subunit, maintaining it in an autoinhibited state. Upon activation, the nSH2 and cSH2 domains of p85 bind to phosphorylated tyrosines on activated receptors or adaptor proteins, inducing a conformational change that relieves the inhibitory constraint on p110δ and allows its translocation to the plasma membrane [6].

The crystal structure of p110δ has revealed important insights into the molecular basis for isoform selectivity. Although the ATP-binding site is highly conserved across all class I PI3K isoforms, p110δ exhibits unique conformational flexibility and contains distinctive active-site residues that do not contact ATP, creating opportunities for developing selective inhibitors [7]. Specifically, p110δ possesses a selectivity pocket that can accommodate specific chemical moieties not tolerated by other isoforms. Structural analyses have demonstrated that selective PI3Kδ inhibitors can adopt a characteristic twisted propeller conformation that cannot be achieved by pan-PI3K inhibitors, largely due to steric hindrance in other isoforms [8]. This structural understanding has facilitated the rational design of increasingly selective PI3Kδ inhibitors with improved therapeutic indices.

Table 1: Structural Domains of PI3Kδ and Their Functional Roles

Domain Location Key Functions Structural Features
ABD (Adaptor-Binding Domain) N-terminal Mediates interaction with p85 regulatory subunit Forms tight complex with iSH2 domain of p85
RBD (Ras-Binding Domain) Adjacent to ABD Binds to activated GTP-bound Ras Different orientation relative to kinase domain compared to other isoforms
C2 Domain Central region Mediates membrane attachment Binds phospholipid head groups
Helical Domain Between C2 and kinase domains Structural scaffold, regulatory functions Unique conformation in p110δ
Kinase Domain C-terminal Catalytic activity, ATP binding Contains ATP-binding cleft, conformational flexibility enables selectivity

Clinical Landscape of PI3K Delta Inhibitors

Approved PI3Kδ Inhibitors

The clinical development of PI3Kδ inhibitors has resulted in several FDA-approved agents with distinct therapeutic applications and safety profiles. Idelalisib (Zydelig) emerged as the first-in-class PI3Kδ inhibitor, receiving accelerated approval in 2014 for relapsed CLL (in combination with rituximab), SLL, and FL [4] [5]. This breakthrough approval demonstrated the clinical validity of PI3Kδ inhibition in hematologic malignancies and spurred further development in this class. Subsequently, duvelisib (Copiktra), a dual PI3Kδ/γ inhibitor, received FDA approval in 2018 for relapsed or refractory CLL/SLL and FL [4]. The most recent addition to this class is leniolisib (Joenja), which gained FDA approval in 2023 for activated PI3K delta syndrome (APDS), representing the first PI3Kδ inhibitor approved for a non-oncological indication and highlighting the expanding therapeutic applications of these agents [3] [4].

Each of these approved agents exhibits distinct selectivity profiles and clinical characteristics. Idelalisib demonstrates high selectivity for p110δ over other PI3K isoforms, with an IC50 of 2.5 nM against PI3Kδ and >30-fold selectivity relative to other isoforms [2]. Duvelisib exhibits dual inhibition of both p110δ (IC50 = 2.5 nM) and p110γ (IC50 = 27 nM), potentially providing enhanced immunosuppressive effects through simultaneous targeting of both adaptive and innate immune signaling [4] [2]. Leniolisib represents a structurally distinct PI3Kδ inhibitor based on a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, which was specifically designed to address the poor solubility and polymorph formation issues observed with earlier quinazoline-based compounds [3]. This structural innovation resulted in improved pharmaceutical properties and a potentially more favorable safety profile for chronic administration in non-oncological indications.

Investigational PI3Kδ Inhibitors in Clinical Development

The robust pipeline of PI3Kδ inhibitors in clinical development reflects continued interest in targeting this pathway across various disease indications. Currently, there are more than 25 pipeline PI3K inhibitors in various stages of development, with over 20 companies actively pursuing their development [9]. Notable investigational agents include parsaclisib (PI3Kδ inhibitor) currently in Phase III trials for follicular lymphoma, marginal zone lymphoma, mantle cell lymphoma, myelofibrosis, and warm antibody autoimmune hemolytic anemia [4]. Similarly, zandelisib (ME-401) is being evaluated in Phase III trials for indolent non-Hodgkin lymphoma [4]. Other promising candidates in earlier stages of development include BGB-10188 (Phase I/II), a PI3Kδ inhibitor being evaluated in combination with the anti-PD-1 antibody tislelizumab for hematological malignancies and solid tumors [9] [2].

The clinical development of PI3Kδ inhibitors has also encountered significant challenges, particularly regarding toxicity management and identifying optimal therapeutic contexts. Several previously promising PI3Kδ inhibitors have been discontinued or withdrawn from the market due to safety concerns. For instance, umbralisib was voluntarily withdrawn from the U.S. market in 2022 due to decreased overall survival and increased serious adverse events observed in post-marketing requirements [4]. Similarly, development of the pan-PI3K inhibitor buparlisib was largely discontinued in breast cancer due to excessive side effects including hyperglycemia, hepatotoxicity, and mood disturbances [4]. These setbacks highlight the importance of careful patient selection, appropriate dosing strategies, and vigilant toxicity management in the clinical development of PI3Kδ inhibitors.

Table 2: Clinically Approved PI3K Delta Inhibitors

Drug Name Brand Name Approval Year Key Indications Selectivity Profile Notable Characteristics
Idelalisib Zydelig 2014 Relapsed CLL/SLL, FL PI3Kδ selective (IC50 = 2.5 nM) First-in-class, >30-fold isoform selectivity
Duvelisib Copiktra 2018 Relapsed CLL/SLL, FL PI3Kδ/γ dual (IC50 = 2.5/27 nM) Targets both adaptive and innate immunity
Leniolisib Joenja 2023 APDS/PASLI PI3Kδ selective (IC50 = 1.1 nM) First non-oncological indication, improved solubility
Umbralisib Ukoniq 2021 (withdrawn 2022) Relapsed MZL, FL PI3Kδ/CK1ε inhibitor Also casein kinase-1ε inhibition, withdrawn for safety concerns

Mechanisms of Resistance and Toxicity

Resistance Mechanisms to PI3Kδ Inhibition

The emergence of resistance mechanisms presents a significant challenge to the long-term efficacy of PI3Kδ inhibitors in clinical practice. Both intrinsic and acquired resistance have been observed, mediated through multiple molecular mechanisms. Upregulation of alternative signaling pathways represents a common resistance mechanism, wherein cancer cells activate compensatory survival signaling through parallel pathways such as MAPK/ERK, JAK/STAT, or alternative PI3K isoforms [1] [6]. For instance, in HER2-amplified cancers treated with p110α-specific inhibitors, p110β has been shown to mediate reactivation of AKT signaling through GPCRs, suggesting that concomitant inhibition of both p110α and p110β may induce greater antitumor efficacy in these contexts [1]. Additionally, acquired mutations in PI3K pathway components can confer resistance, including mutations in the p110δ catalytic subunit itself (PIK3CD), its regulatory partners (PIK3R1), or downstream effectors such as AKT and mTOR [1].

The tumor microenvironment also plays a crucial role in mediating resistance to PI3Kδ inhibitors. Stromal cell interactions can provide survival signals that protect tumor cells from PI3Kδ inhibition, while immune evasion mechanisms can limit the antitumor immune responses that contribute to the efficacy of these agents [2]. Furthermore, feedback loops within the PI3K pathway itself can promote resistance; for example, inhibition of PI3K signaling can relieve feedback inhibition of receptor tyrosine kinases, leading to their reactivation and subsequent pathway reactivation [6]. The use of PI3K inhibitors has been shown to favor selection of tumor cells with PTEN loss or mutations in PI3K regulatory genes, enabling bypass of PI3K dependency altogether [6]. Understanding these diverse resistance mechanisms is critical for developing rational combination strategies to overcome or prevent resistance.

Toxicity Profiles and Management Strategies

PI3Kδ inhibitors are associated with a constellation of class-specific toxicities that require careful monitoring and proactive management. The most common adverse events include infectious complications (bacterial, viral, and fungal), autoimmune toxicities (colitis, hepatitis, pneumonitis), cutaneous reactions, and metabolic disturbances (hyperglycemia, hypertriglyceridemia) [5]. These toxicities arise from the essential role of PI3Kδ in both adaptive and innate immunity; inhibition of this pathway compromises immune regulatory functions, leading to breakdown of tolerance and impaired control of opportunistic pathogens. The incidence and severity of these toxicities vary among different PI3Kδ inhibitors, with the dual PI3Kδ/γ inhibitor duvelisib demonstrating a somewhat distinct toxicity profile characterized by higher rates of inflammatory and infectious complications compared to the more selective PI3Kδ inhibitor idelalisib [5].

Management of these toxicities requires a multidisciplinary approach and vigilant monitoring. Current guidelines recommend baseline and periodic assessments for infections, hepatic function, pulmonary symptoms, and dermatological changes. Specific management strategies include prophylactic antimicrobials (particularly for Pneumocystis jirovecii pneumonia and herpes viruses), prompt evaluation of diarrheal symptoms with colonoscopy and biopsy for suspected colitis, and aggressive management of hyperglycemia with appropriate antidiabetic agents [5]. Dose modifications (interruption or reduction) and corticosteroids are frequently employed for moderate to severe immune-mediated toxicities. The recent approval of leniolisib for APDS demonstrated a more favorable safety profile in this non-oncological context, suggesting that dosing schedule optimization and appropriate patient selection may mitigate some of the class-specific toxicities [3] [4].

Table 3: Major Resistance Mechanisms and Management Approaches for PI3Kδ Inhibitors

Resistance Mechanism Molecular Basis Potential Overcoming Strategies
Upregulation of Alternative Pathways Activation of MAPK, JAK/STAT, or other survival pathways Combination with pathway-specific inhibitors (e.g., MEK, JAK inhibitors)
Feedback Loop Activation Relief of RTK feedback inhibition leading to pathway reactivation Intermittent dosing schedules, combination with RTK inhibitors
Acquired PI3K Mutations Mutations in PIK3CD, PIK3R1, or downstream effectors Next-generation inhibitors targeting mutant forms, combination with downstream inhibitors
Tumor Microenvironment Protection Stromal-derived survival signals, immune suppression Combination with immunomodulatory agents, targeting stromal components
ISOFORM Switching Compensatory activation of other PI3K isoforms (e.g., p110β) Pan-PI3K inhibitors or isoform-specific combination approaches

Experimental Approaches and Methodologies

Biochemical and Cellular Assays for PI3Kδ Inhibition

The evaluation of PI3Kδ inhibitory activity employs a hierarchical approach encompassing biochemical assays, cellular models, and functional immune assays. Standard biochemical assays measure the direct inhibition of purified p110δ enzyme activity using formats such as KGlo or ADAPTA that quantify ATP consumption during the lipid kinase reaction [3]. These assays determine the half-maximal inhibitory concentration (IC50) against p110δ and other PI3K isoforms to establish selectivity profiles. For cellular target engagement, inhibition of phosphorylated AKT (pAKT) formation is commonly assessed in Rat-1 fibroblasts or other cell lines following stimulation with growth factors or cytokines [3]. Additionally, B-cell activation assays measuring surface expression of CD86 following anti-IgM stimulation in mouse splenocytes or in whole blood provide a physiologically relevant assessment of functional PI3Kδ inhibition in immune cells [3].

More specialized assays have been developed to evaluate specific aspects of PI3Kδ inhibitor activity. For instance, the assessment of immune cell function encompasses proliferation assays, cytokine production, chemotaxis, and antibody secretion [2]. Evaluation of novel mechanisms such as targeted protein degradation requires additional methodologies including cellular thermal shift assays (CETSA), immunofluorescence microscopy, and western blotting to demonstrate reduced target protein levels [10]. The recently developed allosteric PI3Kδ inhibitors like roginolisib require specialized binding assays to characterize their unique mechanism of action [9]. For compounds with purported CNS activity, blood-brain barrier penetration assessments using MDCK-MDR1 transwell models or in vivo microdialysis are essential [8].

In Vivo Evaluation and Pharmacodynamic Assessment

In vivo models for evaluating PI3Kδ inhibitors encompass both oncological models and inflammatory disease models. For hematological malignancies, human tumor xenograft models in immunocompromised mice (e.g., TMD8 lymphoma model) and genetically engineered mouse models of leukemia/lymphoma are commonly employed [1] [2]. Syngeneic tumor models in immunocompetent mice provide the additional benefit of evaluating the role of the immune system in antitumor responses. For inflammatory and autoimmune indications, collagen-induced arthritis models in rats or mice represent a well-established system for evaluating efficacy in rheumatoid arthritis [3]. Additionally, specific models such as the APDS mouse model with PIK3CD gain-of-function mutations provide clinically relevant systems for evaluating compounds like leniolisib [3].

Pharmacodynamic assessment in these models typically includes measurement of pAKT suppression in tumor tissues or immune cells, inhibition of B-cell activation (CD86 expression), and reduction of antigen-specific antibody production [3]. For novel protein-degrading PI3Kδ inhibitors like inavolisib, demonstration of reduced p110α protein levels in tumors represents an additional pharmacodynamic endpoint [10]. Pharmacokinetic-pharmacodynamic relationships are crucial for establishing target engagement and guiding clinical dose selection. The rat collagen-induced arthritis model has proven particularly valuable for establishing PK/PD relationships and demonstrating prophylactic versus therapeutic efficacy [3].

Future Directions and Emerging Strategies

The future development of PI3Kδ inhibitors is evolving along several promising trajectories aimed at enhancing therapeutic efficacy while mitigating toxicity concerns. One significant advancement involves the development of allosteric inhibitors such as roginolisib and STX-478 that exploit unique binding sites outside the conserved ATP-binding cleft, potentially enabling greater isoform selectivity and improved safety profiles [9]. These allosteric modulators utilize a unique binding mode that, when combined with high selectivity for PI3Kδ, may improve tolerability compared to earlier generation inhibitors [9]. Another innovative approach involves targeted protein degradation using proteolysis-targeting chimeras (PROTACs), as exemplified by inavolisib and ETX-636, which not only inhibit PI3Kα activity but also induce degradation of the mutated p110α protein, potentially offering more durable pathway suppression and reduced compensatory feedback activation [10] [6].

Rational combination strategies represent another key direction for maximizing the therapeutic potential of PI3Kδ inhibitors. Preclinical and clinical evidence supports combining PI3Kδ inhibitors with other targeted agents to overcome resistance and enhance efficacy. Notable combinations include triple therapy approaches in HR+/HER2- breast cancer, where the combination of PI3Kδ inhibitors with CDK4/6 inhibitors and endocrine therapy has demonstrated superior efficacy compared to doublet combinations [10]. Similarly, combinations with immune checkpoint inhibitors such as anti-PD-1/PD-L1 antibodies are being explored to enhance antitumor immune responses, particularly in lymphoma and solid tumors [2]. The ongoing exploration of these novel therapeutic strategies reflects a maturation of the field beyond simple ATP-competitive inhibition toward more sophisticated approaches that address the complex biology and clinical challenges of PI3Kδ-targeted therapy.

Conclusion

References

Compound Background and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib (also known as GS-9820 or CAL-120) is an investigational small molecule drug that acts as a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2] [3]. Its mechanism and selectivity profile are summarized below.

PI3K Isoform Selectivity of this compound (IC₅₀ values) [3] [4]

Target IC₅₀ (nM) Notes
PI3Kδ (p110δ) 12.7 nM Primary target; highly potent inhibition
PI3Kγ (p110γ) 1389 nM ~109-fold less potent than PI3Kδ
PI3Kβ (p110β) 3377 nM ~266-fold less potent than PI3Kδ
PI3Kα (p110α) 5441 nM ~428-fold less potent than PI3Kδ
hVps34 12682 nM Off-target; very weak activity
DNA-PK 18749 nM Off-target; very weak activity

The PI3Kδ isoform is primarily expressed in cells of hematopoietic origin and plays a critical role in B-cell receptor signaling, which promotes cell survival, proliferation, and metabolism [1] [3]. By selectively inhibiting PI3Kδ, this compound disrupts these pro-survival signals in malignant B-cells, leading to cancer cell death [2].

g BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ (p110δ) BCR->PI3Kd Activates PIP3 PIP₃ PI3Kd->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Converted from AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Pathway Blocked Inhibitor This compound Inhibitor->PI3Kd Inhibits

Diagram 1: this compound selectively inhibits PI3Kδ, blocking downstream AKT/mTOR signaling and inducing cancer cell death.

Key Clinical Trial Data and Efficacy

A Phase 1b open-label study (NCT01705847) evaluated the safety and efficacy of this compound in adults with relapsed/refractory lymphoid malignancies who had measurable lymphadenopathy and required therapy [2]. Key design elements and efficacy outcomes are summarized below.

Clinical Trial Design and Patient Demographics [2]

Trial Aspect Details
ClinicalTrials.gov ID NCT01705847
Phase 1b
Study Design Open-label, dose escalation and expansion
Dosing Regimens 50, 100, 200, and 400 mg administered orally twice daily
Primary Endpoint Evaluate the maximum tolerated dose (MTD)
Patient Population 38 treated patients with recurrent lymphoid malignancies
Median Age 69 years (range: 48-81)
Median Prior Therapies 3 (range: 2-4)
Key Disease Types CLL (57.9%), NHL (39.5%), HL (2.6%)

Efficacy Outcomes from the Phase 1b Trial [2]

Efficacy Measure All Patients (N=38) CLL Patients NHL/HL Patients 400 mg BID Cohort (N=29)
Overall Response Rate (ORR) 42.1% (16 PR) 53.3% 28.6% 41.4% (12 PR)
Lymph Node Response N/A 85.7% (12/14) 36.4% (4/11) Data not specified
Median Progression-Free Survival (PFS) N/A 16.6 months 4.0 months 8.2 months

Safety and Toxicity Profile

The safety profile of this compound was characterized by a spectrum of adverse events commonly associated with PI3Kδ inhibitors, suggesting a potential class effect [2].

  • Most Frequent Treatment-Emergent Adverse Events (TEAEs): Diarrhea, rash, elevated liver transaminases (ALT/AST), and infections [2].
  • Grade ≥3 Events: Grade 3 or higher this compound-related TEAEs occurred in 55.3% (21/38) of patients. Grade ≥3 laboratory elevations in ALT and AST were observed in 10.5% and 7.9% of patients, respectively. Grade ≥3 infections (e.g., pneumonia) were reported in several patients [2].
  • Discontinuations and Fatalities: this compound-related AEs leading to permanent drug discontinuation occurred in the 400 mg twice-daily cohort and included events like rash, hemolysis, hypersensitivity, and elevated transaminases. In the overall study population, 23.7% (9/38) of patients had an AE that led to death; most common were pneumonia and respiratory failure [2].

Experimental Protocol for In Vitro Assessment

The following methodology is adapted from studies characterizing PI3Kδ inhibitors like this compound. This protocol can be used to assess the compound's activity in B-cell malignancy models.

Objective: To evaluate the inhibitory effects of this compound on PI3Kδ-mediated signaling and functional responses in human basophil or B-cell lines.

Materials:

  • Test Compound: this compound (reconstituted in DMSO to a stock concentration of 10 mM) [4]
  • Cells: Human basophils (e.g., KU812 cell line) or human B-cell malignancy lines (e.g., MEC1, Jeko-1)
  • Stimuli: Anti-IgE (for basophil FcεRI activation) or Anti-IgM (for B-cell receptor activation)
  • Key Reagents: Flow cytometry antibodies (e.g., anti-CD63 for basophils, anti-pAKT for signaling)

Methodology:

  • Cell Preparation and Pre-treatment:

    • Culture cells in appropriate medium. Harvest cells during logarithmic growth phase.
    • Seed cells into multi-well plates and pre-treat with a serial dilution of this compound (e.g., ranging from 1 nM to 10,000 nM) or vehicle control (DMSO) for 1-2 hours.
  • Cell Stimulation:

    • Stimulate the pre-treated cells with a relevant agonist.
    • For basophil activation assessment, stimulate with anti-IgE (to cross-link FcεRI) for 15-30 minutes and measure CD63 surface expression via flow cytometry. This compound showed an EC₅₀ of 14 nM in this assay [2] [3].
    • For B-cell signaling assessment, stimulate with anti-IgM (to activate the BCR) for a short duration (e.g., 15 min) and lyse cells for western blotting.
  • Signal Transduction Analysis:

    • Analyze lysates by Western Blot to detect phosphorylation of key proteins in the PI3K pathway, primarily AKT (Ser473).
    • The reduction in p-AKT levels relative to total AKT in stimulated, this compound-treated cells compared to the stimulated, untreated control indicates pathway inhibition.
  • Data Analysis:

    • Calculate the percentage of inhibition of CD63 expression or p-AKT signal at each drug concentration.
    • Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Research Context and Future Directions

This compound represents the "second-generation" of PI3Kδ inhibitors, developed for greater selectivity to potentially improve the therapeutic window [2]. However, its clinical investigation appears to have paused after the Phase 1b trial, as no subsequent late-stage trials have been widely reported. The observed toxicities (hepatotoxicity, infections, immune-mediated events) in the trial were consistent with other PI3Kδ inhibitors like idelalisib and duvelisib, highlighting challenges with this target class [2].

Current research in oncology continues to focus on the PI3K/AKT/mTOR pathway due to its frequent dysregulation in cancer, exploring combinations and novel agents to overcome resistance and improve tolerability [5].

References

Acalisib lymphoid malignancies clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Acalisib is a second-generation, selective oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1]. The PI3Kδ isoform plays a critical role in B-cell activation, proliferation, and survival, and its pathway is hyperactive in many B-cell malignancies [2].

The high selectivity of this compound was confirmed in a human basophil activation assay, where it suppressed IgE receptor I PI3Kδ-mediated CD63 expression with an EC50 of 14 nM. The compound was highly selective for PI3Kδ (IC50 12.7 nM) compared to other PI3K class I isoforms, and no binding to other kinases was observed at a concentration of 10 µM [1].

The following diagram illustrates the proposed mechanism of action of this compound in targeting the PI3Kδ pathway in B-cells.

G BCR BCR PI3K_delta PI3K_delta BCR->PI3K_delta Activates AKT AKT PI3K_delta->AKT Signals Through Survival Survival AKT->Survival Proliferation Proliferation AKT->Proliferation This compound This compound This compound->PI3K_delta Inhibits

Clinical Trial Design & Methodology

The key details of the phase 1b study (NCT01705847) are as follows [1]:

  • Study Design: Open-label, dose escalation and expansion.
  • Population: Adults with relapsed/refractory lymphoid malignancies (CLL, NHL, HL) with measurable lymphadenopathy who required therapy. Patients had a median of 3 prior therapies.
  • Dosing: Utilized a 3 + 3 design. This compound was administered orally at 50, 100, 200, and 400 mg twice daily.
  • Primary Endpoint: Evaluation of the maximum tolerated dose (MTD).
  • Secondary Endpoints: Characterization of dose-limiting toxicities (DLTs), efficacy (per standard response criteria), and overall safety profile.
  • Treatment Duration: Patients received treatment until disease progression or unacceptable toxicity. The median treatment duration was 5.8 months.
  • Pharmacokinetic (PK) Analysis: Plasma samples were collected at predefined time points and analyzed using a validated liquid chromatography–tandem mass spectrometry assay. A non-compartmental PK approach was used to analyze concentration-time data.

Efficacy and Safety Data Summary

The final data cutoff was August 17, 2016, with a median follow-up of 6 months. A total of 38 patients received at least one dose of this compound [1].

The tables below summarize the key efficacy and safety outcomes.

Table 1: Efficacy Outcomes by Disease Type (Independent Review) [1]

Disease Type Number of Patients Overall Response Rate (ORR) Complete Response (CR) Partial Response (PR) Lymph Node Response
All Patients 38 42.1% (16/38) 0% 42.1% (16/38) -
CLL 22 53.3% 0% 53.3% 85.7% (12/14)
NHL/HL 16 28.6% 0% 28.6% 36.4% (4/11)
400 mg BID Cohort 29 41.4% (12/29) 0% 41.4% (12/29) -

Table 2: Most Frequent Treatment-Emergent Adverse Events (TEAEs) Related to this compound [1]

Adverse Event (Any Grade) All Patients (N=38) All Patients - Grade ≥3 400 mg BID Cohort (N=29) 400 mg BID - Grade ≥3
Diarrhea 23.7% (9) 10.5% (4) 20.7% (6) 10.3% (3)
Rash 21.1% (8) 10.5% (4) 27.6% (8) 13.8% (4)
Increased ALT 13.2% (5) 2.6% (1) 13.8% (4) 3.4% (1)
Increased AST 13.2% (5) 2.6% (1) 13.8% (4) 3.4% (1)
Decreased Neutrophil Count 7.9% (3) 7.9% (3) 10.3% (3) 10.3% (3)

Interpretation and Clinical Implications

  • Efficacy: this compound demonstrated clinical activity in a heavily pre-treated population, with higher response rates observed in CLL compared to NHL/HL [1]. The median progression-free survival (PFS) for the 400 mg cohort was 8.2 months, with a longer PFS in CLL patients (16.6 months) than in NHL/HL patients (4.0 months) [1].
  • Safety: The safety profile was manageable, with gastrointestinal events (diarrhea), rash, transaminase elevations, and infections being the most notable AEs [1]. No dose-limiting toxicities were reported in the tested range, and the maximum tolerated dose was not identified [1].
  • Dosing: Doses from 50 mg to 400 mg twice daily were explored. The 400 mg twice daily dose was used in the expansion cohort and formed the basis for the efficacy analysis [1].

Further Research and Development Context

It is noteworthy that the development pathway for PI3K inhibitors has evolved since this this compound trial. Other PI3K inhibitors, like idelalisib, have faced regulatory challenges due to significant toxicities observed in post-marketing studies, leading to voluntary withdrawals for some indications [3]. This underscores the importance of long-term safety monitoring for drugs in this class.

References

Acalisib pharmacological action

Author: Smolecule Technical Support Team. Date: February 2026

The PI3Kδ Inhibitor Landscape

PI3Kδ inhibitors belong to a class of targeted cancer therapies that block the delta isoform of Phosphatidylinositol 3-kinase, which is primarily expressed in hematopoietic cells and plays a key role in B-cell signaling and survival [1] [2]. The table below summarizes key PI3Kδ inhibitors for comparison.

Inhibitor Name Primary Target(s) Key Indications (Approved or in Trials) Development Status & Notes
Idelalisib [2] PI3Kδ Follicular Lymphoma, CLL, SLL First FDA-approved (2014) PI3Kδ inhibitor [2].
Amdizalisib (HMPL-689) [3] [2] PI3Kδ Non-Hodgkin's Lymphoma Clinical-stage; shown favorable PK profile and high selectivity [3] [2].
Umbralisib [2] PI3Kδ, CK1-ε MCL, FL Accelerated FDA approval; later withdrawn due to safety concerns [2].
Duvelisib [2] PI3Kδ, PI3Kγ Relapsed/Refractory CLL, FL, SLL FDA-approved; a dual inhibitor of δ and γ isoforms [2].

PI3Kδ Signaling Pathway and Mechanism of Action

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the mechanism of PI3Kδ inhibitors.

G BCR B-Cell Receptor (BCR) p85 p85 Regulatory Subunit BCR->p85 Activation Signal RTK Receptor Tyrosine Kinase (RTK) RTK->p85 Activation Signal ClassIA_PI3K Class IA PI3K (Heterodimer) p110delta p110δ Catalytic Subunit p85->p110delta Activates PIP2 PIP2 p110delta->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellProcesses Cell Survival Proliferation Metabolism mTORC1->CellProcesses PI3Kd_Inhibitor PI3Kδ Inhibitor (e.g., Idelalisib, Amdizalisib) PI3Kd_Inhibitor->p110delta Inhibits

Diagram 1: PI3Kδ inhibitors block the conversion of PIP2 to PIP3, preventing downstream oncogenic signaling in B-cells.

Mechanistically, PI3Kδ inhibitors are ATP-competitive and bind to the kinase domain of the p110δ catalytic subunit [3]. This prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. Reduced PIP3 formation impedes the activation of downstream effectors like AKT and mTOR, ultimately suppressing signals for B-cell proliferation, survival, and metabolism [1] [4].

Standard Experimental Protocols for Characterization

For any investigational PI3Kδ inhibitor like "Acalisib," a standard battery of experiments would be conducted. The methodologies below are derived from studies on similar inhibitors like amdizalisib and alpelisib.

In Vitro ADME and Pharmacokinetic Profiling

These studies assess the fundamental drug-like properties of a compound [5] [3] [2].

  • Plasma Protein Binding (PPB): Uses techniques like Rapid Equilibrium Dialysis (RED). A value of ~90% bound indicates high plasma protein binding, which can impact free drug concentration [2].
  • Metabolic Stability: Incubates the drug with hepatic microsomes (human and preclinical species) to calculate intrinsic clearance and predict in vivo half-life [2].
  • Drug-Drug Interaction (DDI) Potential:
    • CYP Inhibition: Determines the IC50 value for the compound against major cytochrome P450 enzymes (e.g., CYP2C8, CYP2C9) [2].
    • CYP Induction: Assesses the potential of the drug to upregulate CYP enzymes in human hepatocytes [2].
  • Permeability and Transporters: Uses the Caco-2 cell model to evaluate intestinal absorption potential and determine if the drug is a substrate for efflux transporters like P-glycoprotein (P-gp) [2].
In Vivo Pharmacokinetics and Mass Balance

These studies are critical for understanding the drug's behavior in a whole organism and are typically required for regulatory approval [5] [3].

  • Study Design: A radiolabeled mass balance study (e.g., using [¹⁴C]-labeled drug) in a relevant animal model (rats) or human volunteers. This allows for tracking the drug and all its metabolites [3].
  • Key Parameters: After a single oral dose, samples (blood, plasma, urine, feces) are collected over time to determine:
    • Absorption: Time to peak concentration (Tₘₐₓ) and maximum concentration (Cₘₐₓ).
    • Exposure: Area under the concentration-time curve (AUC).
    • Elimination: Half-life (t₁/₂).
    • Excretion Routes: Percentage of the administered dose recovered in urine and feces.
    • Metabolite Identification: Using LC-MS/MS to identify and quantify all major metabolites [5] [3].
Efficacy and Safety Models
  • In Vivo Efficacy: Efficacy is typically evaluated in Patient-Derived Xenograft (PDX) models established in immunocompromised mice. The primary metric is often the Objective Response Rate (ORR), which includes complete and partial tumor regressions [6].
  • Safety and Toxicity Monitoring: A common, mechanism-based adverse event for PI3Kδ inhibitors is immune-mediated gastrointestinal toxicity (e.g., diarrhea, colitis). Studies closely monitor these events and investigate their link to immune dysregulation, such as the inhibition of T-regulatory cells [2].

Future Directions and Challenges

The clinical development of PI3K inhibitors faces challenges including acquired resistance and on-target/off-tumor toxicities [1] [7] [8]. Resistance often occurs through reactivation of the PI3K pathway (e.g., via mTORC1) or activation of compensatory survival pathways [8]. Next-generation strategies aim to improve therapeutic windows by developing:

  • More Isoform-Selective Inhibitors to reduce off-target effects [1] [7].
  • Intermittent Dosing Schedules to manage toxicity while maintaining efficacy [7].
  • Rational Combination Therapies, such as with metabolic drugs or autophagy modulators, to overcome resistance [8].

References

Biochemical Profile & Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib exhibits high potency and selectivity for the PI3Kδ isoform. The table below summarizes its published IC₅₀ values against key PI3K class I isoforms and related kinases [1] [2] [3].

Target IC₅₀ (nM) Selectivity Fold (vs. PI3Kδ)
PI3Kδ 12.7 1
PI3Kγ 1,389 ~109
PI3Kβ 3,377 ~266
PI3Kα 5,441 ~428
hVps34 12,682 ~998
DNA-PK 18,749 ~1,476

This selectivity profile was confirmed in cellular models. In a human basophil activation assay, this compound suppressed IgE receptor I (FcεRI) PI3Kδ-mediated CD63 expression with an EC₅₀ of 14 nM. In contrast, inhibition of formyl-methionyl-leucyl-phenylalanine (fMLP) PI3Kγ-mediated CD63 expression required a much higher EC₅₀ of 2,065 nM, further demonstrating its functional selectivity for the δ isoform in immune cells [1] [3].

Key Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC₅₀ of this compound against various PI3K isoforms.
  • Methodology: Use commercially available PI3K kinase activity assays. Recombinant PI3K isoforms are incubated with this compound across a concentration gradient (e.g., 1 nM to 10,000 nM). The reaction typically includes substrate (PIP₂), ATP, and detection of the product (PIP₃) using ELISA-based or ADP-Glo methods.
  • Key Finding: The high selectivity of this compound was validated by the fact that no binding to other kinases was observed at a concentration as high as 10 µM [1].

2. Cellular Target Engagement (Basophil Activation Assay)

  • Objective: To confirm functional cellular activity and isoform selectivity.
  • Methodology:
    • Isolate human basophils from peripheral blood.
    • Pre-treat cells with this compound or vehicle for a defined period.
    • Activate distinct signaling pathways: stimulate FcεRI to engage PI3Kδ, or stimulate with fMLP to engage PI3Kγ.
    • Measure cell surface activation marker CD63 by flow cytometry.
  • Data Analysis: Calculate EC₅₀ values for the inhibition of CD63 expression for each pathway [1].

3. In Vivo Efficacy (Xenograft Mouse Model)

  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
  • Methodology:
    • Implant mice with hematologic malignancy cell lines (e.g., multiple myeloma) or patient-derived xenografts.
    • Once tumors are established, randomize mice into control and treatment groups.
    • Administer this compound orally, for example, at 10 mg/kg, typically twice daily.
    • Monitor tumor volume regularly and calculate tumor growth inhibition.
  • Key Finding: A dose of 10 mg/kg of this compound was shown to be sufficient to reduce the growth of multiple myeloma xenografts in mice [2] [3].

Clinical Trial Evidence

A Phase 1b open-label study (NCT01705847) evaluated the safety and efficacy of this compound monotherapy in adults with relapsed/refractory lymphoid malignancies [1] [4].

  • Study Design: Dose escalation and expansion using a 3 + 3 design with oral this compound at 50, 100, 200, and 400 mg twice daily.
  • Patient Demographics: 38 treated patients (median age 69) with a median of 3 prior therapies. The cohort included CLL (57.9%), NHL (39.5%), and HL (2.6%).
  • Efficacy Results:
    • Overall Response Rate (ORR): 42.1% across all doses, with all responses being partial responses (PRs).
    • Disease-Specific ORR: Higher efficacy was observed in CLL patients (53.3%) compared to NHL/HL patients (28.6%).
    • Lymph Node Response: 85.7% in CLL patients vs. 36.4% in NHL/HL patients.
    • Progression-Free Survival (PFS): For patients initially treated with 400 mg twice daily, the median PFS was 8.2 months; 16.6 months for CLL and 4.0 months for NHL/HL.
  • Safety Profile: The most frequent treatment-emergent adverse events (TEAEs) considered related to this compound were diarrhea, rash, elevated liver transaminases, and infections. These toxicities are consistent with the immune-mediated and infectious class effects observed with other PI3Kδ inhibitors [1] [5] [4].

Mechanism of Action & Signaling Pathway

This compound exerts its effects by selectively inhibiting PI3Kδ, a kinase highly expressed in leukocytes and critical for B-cell receptor signaling and cytokine-driven survival [5] [6]. The following diagram illustrates the signaling pathway and mechanism of this compound.

G BCR B-Cell Receptor (BCR) PI3Kdelta PI3Kδ (p110δ) BCR->PI3Kdelta Activates PIP3 PIP₃ PI3Kdelta->PIP3 Produces PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound (GS-9820) This compound->PI3Kdelta Inhibits

Application Notes for Researchers

  • Research Use: this compound is a valuable tool compound for selectively dissecting PI3Kδ-mediated signaling in hematopoietic cells, with minimal off-target effects on other PI3K class I isoforms at physiologically relevant concentrations [2] [3].
  • Clinical Translation: The phase 1b trial data supports the therapeutic potential of this compound in CLL and B-cell lymphomas. However, its development should carefully manage the class-effect toxicities, particularly immune-mediated events and infections [1] [4].
  • Formulation & Handling: For in vitro work, this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). It is stable when stored desiccated at -20°C, protected from light [3].

References

Acalisib potency selective inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

Acalisib (GS-9820, CAL-120) is a second-generation, potent, and highly selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. PI3Kδ is a key signal transduction molecule predominantly expressed in hematopoietic and immune cells, playing a critical role in B-cell development, proliferation, and survival [3] [2]. By selectively inhibiting PI3Kδ, this compound disrupts constitutive PI3K pathway activation in malignant B cells, leading to reduced cell proliferation and induction of apoptosis [1] [2].

Biochemical and Cellular Potency Profile

The selectivity and potency of this compound have been characterized through various biochemical and cellular assays. The data below summarizes its inhibitory activity.

Table 1: Biochemical Selectivity of this compound against PI3K Isoforms and Related Kinases

Target IC₅₀ (nM) Selectivity Fold (vs. PI3Kδ) Source/Assay
p110δ (PI3Kδ) 12.7 - 14 nM 1x ADP-Glo Kinase Assay [4]
p110γ (PI3Kγ) 1,389 nM ~109-fold ADP-Glo Kinase Assay [4]
p110β (PI3Kβ) 3,377 nM ~266-fold ADP-Glo Kinase Assay [4]
p110α (PI3Kα) 5,441 nM ~428-fold ADP-Glo Kinase Assay [4]
hVps34 12,682 nM ~999-fold Not Specified [4]
DNA-PK 18,749 nM ~1,476-fold Not Specified [4]
mTOR >10,000 nM >787-fold Not Specified [4]

Table 2: Cellular Activity of this compound

Assay Description Cellular System/Stimulus Readout Result (EC₅₀/IC₅₀)
Basophil Activation Human basophils / anti-IgE CD63 expression 14 nM [1]
pAKT Inhibition Mouse B cells / anti-mouse IgD pAKT (Flow Cytometry) Significant inhibition observed [4]
pAKT Inhibition Fibroblasts / PDGF pAKT 50% reduction at 11,585 nM [4]
pAKT Inhibition Fibroblasts / LPA pAKT 50% reduction at 2,069 nM [4]

In Vivo Efficacy and Clinical Data

This compound has demonstrated anti-tumor activity in preclinical models and has been evaluated in a Phase 1b clinical trial for lymphoid malignancies.

Preclinical In Vivo Efficacy: In a study investigating the contribution of PI3K isoforms to obesity, this compound (10 mg/kg) showed no significant effect on body weight in obese hyperphagic ob/ob mice. In contrast, this dose was sufficient to reduce the growth of multiple myeloma xenografts in mice, indicating its potency in hematological malignancy models [4].

Clinical Trial Summary (NCT01705847): A Phase 1b, open-label, dose-escalation and expansion study evaluated the safety and efficacy of this compound monotherapy in adults with recurrent lymphoid malignancies [1].

  • Dosing: Oral this compound was tested at 50, 100, 200, and 400 mg twice daily. The maximum tolerated dose (MTD) was not determined within this range.
  • Efficacy: The overall response rate (ORR) across all doses was 42.1% (16 partial responses). In the 400 mg twice-daily expansion cohort (n=29), the ORR was 41.4%. A higher ORR was observed in patients with Chronic Lymphocytic Leukemia (CLL) (53.3%) compared to those with Non-Hodgkin's Lymphoma/Hodgkin's Lymphoma (NHL/HL) (28.6%) [1].
  • Safety: The most frequent treatment-emergent adverse events considered related to this compound were diarrhea, rash, elevated liver transaminases, and infections. Grade ≥3 elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) occurred in 10.5% and 7.9% of patients, respectively, but often resolved after dose interruption [1].

Experimental Protocols

While the search results provide descriptions of assay outcomes, they do not contain the step-by-step, detailed methodologies required for full experimental replication. The following points summarize the general experimental approaches referenced.

Biochemical Kinase Inhibition Assay:

  • Principle: ADP-Glo Kinase Assay, which measures the ADP produced by a kinase reaction.
  • Key Components: Purified PI3K enzymes (e.g., p110δ/p85α), test compound (this compound), ATP, and PIP2 substrate.
  • Procedure Summary: The compound is serially diluted and incubated with the kinase enzyme and substrates. The reaction is stopped, and the ADP-Glo Reagent is added to terminate the kinase reaction and deplete residual ATP. A second reagent is then added to convert ADP to ATP, which is detected using a luciferase/luciferin reaction. The resulting luminescence is inversely proportional to kinase activity.
  • Data Analysis: IC₅₀ values are calculated from the dose-response curves of percent inhibition versus compound concentration [4].

Cellular pAKT Inhibition Assay:

  • Cell Lines: Raji (B-cell lymphoma), Farage (B-cell lymphoma), or isolated primary mouse B cells.
  • Stimulation: Cells are stimulated with anti-human IgM or anti-mouse IgD to activate the B-cell receptor and downstream PI3Kδ signaling.
  • Treatment & Lysis: Cells are treated with a concentration range of this compound, followed by cell lysis.
  • Detection (TR-FRET): Phospho-AKT (Ser473) levels are quantified using a TR-FRET-based cellular assay kit (e.g., Cisbio phospho-AKT kit). This technology relies on antibody-specific, time-resolved fluorescence resonance energy transfer for a highly sensitive and homogeneous readout [3].
  • Alternative Detection (FACS): For in vivo pharmacodynamic studies, whole blood from treated animals is collected and stimulated. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against pAKT. The levels of pAKT are analyzed using flow cytometry (e.g., Guava easyCyte HT) [3].

In Vivo Efficacy Study Protocol (Representative):

  • Animal Model: Immunodeficient mice (e.g., SCID, NCG) implanted with human B-cell lymphoma xenografts (e.g., MINO, TMD8 cells). Mice are often pre-treated with cyclophosphamide for myeloablation.
  • Dosing: Mice are randomized into control and treatment groups. This compound is typically administered orally, often formulated in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [4] [5]. Dosing regimens vary but can be twice daily.
  • Endpoint Measurements: Tumor volume is measured regularly. The study continues until vehicle-treated tumors reach a predetermined size. Data is presented as best percent change from baseline or tumor growth inhibition [3] [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary signaling pathway targeted by this compound and the key experimental approaches for its evaluation.

G cluster_pathway PI3Kδ Signaling Pathway in B-Cells cluster_assay Experimental Assessment BCR B-Cell Receptor (BCR) Activation PI3Kd PI3Kδ BCR->PI3Kd Activates PIP3 PIP₃ PI3Kd->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3  Substrate AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT CellProcess Cell Survival Proliferation Metabolism pAKT->CellProcess Cellular Cellular Assay (TR-FRET / FACS) Measures pAKT inhibition pAKT->Cellular Readout This compound This compound This compound->PI3Kd Inhibits Biochem Biochemical Assay (ADP-Glo) Measures PI3Kδ IC₅₀ This compound->Biochem This compound->Cellular InVivo In Vivo Model (B-cell lymphoma xenografts) Measures tumor growth inhibition This compound->InVivo

Summary and Research Context

This compound is a well-characterified, selective PI3Kδ inhibitor with demonstrated preclinical and clinical activity in B-cell malignancies. Its high selectivity profile may offer a differentiated safety and efficacy profile compared to earlier, less selective PI3K inhibitors. However, like other agents in its class, its clinical use requires careful management of adverse events such as transaminase elevations and infections [1] [2]. The development of this compound and other next-generation PI3Kδ inhibitors like BGB-10188 [3] highlights the ongoing effort to refine targeted therapy in hematological cancers by improving selectivity and managing toxicity.

References

Acalisib in vitro protocol

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib at a Glance

This compound (GS-9820) is a second-generation, potent, and selective small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). Its high selectivity for the PI3Kδ isoform, which is predominantly expressed in leukocytes, makes it a candidate for investigating B-cell-mediated malignancies [1].

Quantitative Profiling of this compound

The table below summarizes the in vitro inhibitory profile of this compound against key kinases.

Table 1: Selectivity Profile of this compound (IC₅₀ Values) [2]

Target IC₅₀ (nM) Note
PI3Kδ 12.7 Primary target
PI3Kγ 1,389 ~109-fold less sensitive than δ isoform
PI3Kβ 3,377 ~266-fold less sensitive than δ isoform
PI3Kα 5,441 ~428-fold less sensitive than δ isoform
hVps34 12,682 Class III PI3K, highly selective
DNA-PK 18,749 Highly selective

Documented Cell-Based Assays and Findings

Published studies describe several key in vitro models used to characterize this compound's activity.

1. Basophil Activation Assay

  • Purpose: To demonstrate functional inhibition of PI3Kδ in a cellular context.
  • Methodology: Inhibition of FcεRI (a pathway dependent on PI3Kδ) mediated CD63 surface expression was measured in human basophils [1].
  • Outcome: this compound suppressed CD63 expression with an EC₅₀ of 14 nM, confirming its potent cellular activity against PI3Kδ [1].

2. Fibroblast Signaling Assays

  • Purpose: To confirm selectivity in cells where other PI3K isoforms are active.
  • Methodology:
    • PDGF-induced pAkt: Platelet-derived growth factor (PDGF) signals primarily through PI3Kα in fibroblasts.
    • LPA-induced pAkt: Lysophosphatidic acid (LPA) signals primarily through PI3Kβ in fibroblasts.
  • Outcome: this compound required much higher concentrations to inhibit these pathways (IC₅₀ of 11,585 nM for PDGF and 2,069 nM for LPA), consistent with its high selectivity for δ over α and β isoforms [2] [3].

3. Osteoclast Cytoskeletal Assay

  • Purpose: To study the effect on cytoskeletal dynamics in a relevant cell type.
  • Methodology: Isolated rat osteoclasts were treated with this compound, and changes in cell morphology and the actin cytoskeleton were observed.
  • Outcome: this compound induced a rapid retraction of lamellipodia (65-75% within 10-15 minutes) and significantly reduced the incidence of F-actin belts [3].

4. Cell Migration Assay

  • Principle: The PI3Kδ pathway is critical for B-cell migration. While detailed protocols for this compound are not listed, studies on related inhibitors like Idelalisib used transwell migration assays toward a chemoattractant SDF-1α (CXCL12) [4]. This is a standard method that could be adapted for this compound.

Experimental Workflow and Signaling Context

The following diagram outlines the logical flow of key in vitro experiments and the cellular signaling pathways they probe, based on the data from the search results.

Start Start: In Vitro Assessment of this compound Selectivity Kinase Selectivity Profiling Start->Selectivity CellularPotency Cellular Potency Assay (e.g., Basophil CD63 Expression) Start->CellularPotency IsoformSelectivity Cellular Isoform Selectivity (e.g., Fibroblast pAkt) Start->IsoformSelectivity FunctionalAssay Functional/Cytological Assay (e.g., Osteoclast Morphology) Start->FunctionalAssay PI3KD This compound Inhibits PI3Kδ Downstream Disrupted PIP3 production and Akt/mTOR signaling PI3KD->Downstream Outcomes Altered Cell: - Migration - Cytoskeleton - Survival Downstream->Outcomes

References

Acalisib Solubility in DMSO and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib is characterized as a poorly water-soluble compound [1]. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions for in vitro studies [2] [3] [1].

The table below summarizes the key solubility data from different suppliers:

Source Solubility in DMSO Molecular Weight (g/mol)
Selleckchem [2] 80 mg/mL (199.3 mM) 401.40
MedChemExpress (MCE) [3] 125 mg/mL (311.41 mM) 401.40
ApexBio [1] ≥ 19.2 mg/mL 401.40

The following protocol is adapted from supplier recommendations and general best practices for handling DMSO-soluble compounds [2] [3].

Materials
  • This compound powder (e.g., HY-12644 from MedChemExpress [3])
  • Anhydrous DMSO (e.g., CAS 67-68-5 [4])
  • Analytical balance
  • Sterile glass vial or microcentrifuge tubes
  • Micropipettes and tips
  • Ultrasonic water bath (optional, to aid dissolution)
  • Personal protective equipment (lab coat, gloves, safety glasses)
Step-by-Step Procedure
  • Calculation: Calculate the mass of this compound needed for your desired stock concentration and volume. For example, to prepare 1 mL of a 50 mM stock solution:
    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 50 mM × 0.001 L × 401.40 mg/mmol = 20.07 mg
  • Weighing: Tare an empty vial and accurately weigh out the calculated mass of this compound powder.
  • Dissolution: Add the appropriate volume of anhydrous DMSO directly to the vial containing the powder. For a 50 mM stock, this would be 1 mL of DMSO per 20.07 mg of powder.
  • Mixing: Cap the vial tightly and vortex vigorously until the solution appears clear. If any undissolved particles remain, briefly place the vial in an ultrasonic water bath for 1-2 minutes to aid dissolution.
  • Aliquoting and Storage: Immediately aliquot the master stock solution into smaller, single-use vials to minimize freeze-thaw cycles and prevent absorption of moisture.
    • Short-term: Store at -20°C for up to one month, protected from light [3].
    • Long-term: Store at -80°C for up to six months, protected from light [3].

The workflow below summarizes the key steps for preparing the this compound stock solution.

Start Start Protocol Step1 Calculate required mass and volume Start->Step1 Step2 Weigh this compound powder accurately Step1->Step2 Step3 Add anhydrous DMSO to the powder Step2->Step3 Step4 Vortex and/or sonicate until solution is clear Step3->Step4 Step5 Aliquot into single-use vials Step4->Step5 Store Store at -20°C or -80°C Protect from light Step5->Store

Critical Considerations for Experimental Use

  • DMSO Concentration in Cell Cultures: When adding the stock solution to cell culture media, the final DMSO concentration should typically be kept below 0.5% (v/v), and ideally at 0.3125% or lower, to minimize solvent cytotoxicity, which can vary by cell line [5].
  • Moisture Control: DMSO is hygroscopic (absorbs water from the air). Use fresh, anhydrous DMSO and ensure containers are tightly sealed. Moisture absorption can cause precipitation of the compound and reduce the effective concentration [2] [3].
  • Stability: Always use sterile DMSO and practice aseptic technique when preparing stock solutions intended for cell culture work to prevent microbial contamination.

Mechanism of Action & Background

This compound (GS-9820, CAL-120) is a potent and highly selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [2] [3]. Its selectivity profile is summarized below:

Target Protein IC₅₀ (nM) Selectivity vs. PI3Kδ
PI3Kδ (p110δ) 12.7 - 14 [2] [3] -
PI3Kγ (p110γ) 1,389 [3] ~109-fold
PI3Kβ (p110β) 3,377 [3] ~266-fold
PI3Kα (p110α) 5,441 [3] ~428-fold
mTOR, DNA-PK >10,000 [2] [3] >700-fold

This mechanism is particularly relevant in hematologic malignancies, as PI3Kδ is highly expressed in cells of hematopoietic origin and plays a key role in B-cell activation, proliferation, and survival [2] [1]. This compound has been investigated in a Phase 1 clinical trial for lymphoid malignancies (NCT01705847) [2].

Important Disclaimer

This information is intended for research purposes only and not for diagnostic or therapeutic use [1]. All handling of chemical compounds should be performed by trained personnel in accordance with relevant laboratory safety guidelines.

References

Acalisib stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib at a Glance

This compound (also known as GS-9820 or CAL-120) is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Its high selectivity makes it a valuable tool for studying B-cell function and lymphoid malignancies [1] [2] [3].

The table below summarizes its core biochemical properties and selectivity profile:

Property Value / Description
Molecular Weight 401.40 g/mol [1] [2] [3]
Chemical Formula C₂₁H₁₆FN₇O [1] [2] [3]
CAS No. 870281-34-8 [1] [2] [3]
Primary Target PI3Kδ (p110δ) [1] [2] [3]
IC₅₀ for p110δ 14 nM [1] or 12.7 nM [3]
Selectivity 114- to 400-fold selective over other Class I PI3K enzymes (p110α, p110β, p110γ) [1]

Its selectivity over related kinases is detailed in the following table:

Target Reported IC₅₀ (nM) Source
p110δ (PI3Kδ) 14.0 [1]
p110γ (PI3Kγ) 1,389 [2] [3]
p110β (PI3Kβ) 3,377 [2] [3]
p110α (PI3Kα) 5,441 [2] [3]
hVps34 12,682 [2] [3]
DNA-PK 18,749 [2] [3]
mTOR >10,000 (No activity) [1]

Stock Solution Preparation & Storage

This compound has sufficient solubility in DMSO for in vitro experiments. Below are the standard protocols for preparing and storing stock solutions.

Recommended Solvent: DMSO

  • Solubility: 80 mg/mL (199.3 mM) [1] to 125 mg/mL (311.41 mM) [3]. Note: Hygroscopic DMSO can absorb moisture from the air, which may reduce solubility over time. It is recommended to use fresh, newly opened DMSO for preparing stock solutions [1] [3].
  • Insoluble in: Water and Ethanol [1].

Preparation of a 10 mM Stock Solution (Example) To prepare 1 mL of a 10 mM stock solution:

  • Calculate the mass needed: (10 µmol/mL) × (401.40 mg/mmol) = 4.01 mg of this compound.
  • Weigh out 4.01 mg of this compound powder.
  • Add the powder to an appropriate vial.
  • Add 1 mL of pure, anhydrous DMSO to dissolve the powder.
  • Mix by vortexing or gentle sonication until the solution is clear.

Storage and Stability

  • Stock Solution: Aliquot and store at -20°C or -80°C. Protect from light [3].
  • Powder: Store at -20°C, and it is stable for at least 3 years from the date of receipt [1].
  • Stability Note: While one study found that 85% of tested compounds were stable in wet DMSO (90/10 DMSO/water) for up to 2 years at 4°C, the recommended practice for this compound is to use pure DMSO to ensure optimal stability and solubility based on supplier data [4].

In Vivo Formulation Protocols

For animal studies, this compound requires specific formulations to ensure solubility and bioavailability upon administration. The following validated protocols are adapted from supplier recommendations [1] [3].

Protocol 1: Solution in PEG300/Tween80/Saline This formulation yields a clear solution suitable for most administration routes.

  • Final Concentration: 2-4 mg/mL (5-10 mM) [1] [3].
  • Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline [1] [3].

Preparation Steps:

  • Prepare a concentrated DMSO stock solution (e.g., 80 mg/mL) [1].
  • To a mixing vial, add 400 µL of PEG300.
  • Add 50 µL of the DMSO stock solution to the PEG300 and mix evenly.
  • Add 50 µL of Tween 80 to the mixture and mix evenly.
  • Add 500 µL of saline (0.9% NaCl in ddH₂O) to adjust the volume to 1 mL.
  • Mix thoroughly. The final solution should be clear and used immediately for optimal results [1].

Protocol 2: Suspension in CMC-Na This is a fallback option if a solution is not feasible.

  • Final Concentration: ≥5 mg/mL [1].
  • Formulation: 0.5-1% Carboxymethylcellulose sodium (CMC-Na) in water [1].
  • Preparation: Add 5 mg of this compound powder to 1 mL of CMC-Na solution and mix vigorously to form a homogeneous suspension [1].

Key Experimental Considerations

  • Bioactivity Validation: In fibroblast-based assays, this compound showed high cellular selectivity for PI3Kδ. It only reduced PDGF-induced pAkt (via PI3Kα) by 50% at 11,585 nM and LPA-induced pAkt (via PI3Kβ) by 50% at 2,069 nM, confirming its selectivity in a cellular context [3].
  • In Vivo Efficacy: In animal models, a dose of 10 mg/kg of this compound was sufficient to reduce the growth of multiple myeloma xenografts in mice. Notably, in studies on obese mice, this same dose did not affect body weight, unlike a PI3Kα inhibitor, further underscoring its isoform-specific action [3].
  • Handling Precautions: this compound is for research use only and is not intended for human consumption. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) [2].

The following diagram illustrates the workflow for selecting and preparing the appropriate formulation for your experiment.

Start Start: this compound Experiment Planning Decision1 In Vitro or In Vivo? Start->Decision1 InVitro In Vitro Application Decision1->InVitro In Vitro InVivo In Vivo Application Decision1->InVivo In Vivo DMSO Prepare DMSO Stock Solution (80-125 mg/mL) InVitro->DMSO Formulation Select In Vivo Formulation InVivo->Formulation Use Use Immediately or Store Appropriately DMSO->Use Protocol1 Protocol 1: Clear Solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) Formulation->Protocol1 Preferable Protocol2 Protocol 2: Suspension (0.5-1% CMC-Na) Formulation->Protocol2 If needed Protocol1->Use Protocol2->Use

Conclusion

This guide provides a consolidated reference for working with this compound in a research environment. The key to obtaining reliable and reproducible data lies in the precise preparation of stock solutions, the careful choice of in vivo formulation, and a clear understanding of the compound's highly selective mechanism of action. Adhering to these detailed protocols will help ensure the success of your experiments investigating PI3Kδ signaling.

References

Acalisib (GS-9820): Application Notes and Protocols for Research Use

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

Acalisib (GS-9820, CAL-120) is a highly selective, small molecule ATP-competitive inhibitor of the PI3Kδ catalytic subunit [1] [2]. Its primary mechanism of action involves binding to the PI3Kδ kinase domain, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) [3] [4]. This inhibition suppresses the downstream PI3K/Akt/mTOR signaling cascade, a pathway critically involved in cell survival, proliferation, and metabolism [3] [4] [5]. The following diagram illustrates the signaling pathway and the specific node targeted by this compound.

g4 Growth Factor Growth Factor RTK/BCR RTK/BCR Growth Factor->RTK/BCR PI3K p85/p110 PI3K p85/p110 RTK/BCR->PI3K p85/p110 PIP3 PIP3 PI3K p85/p110->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1/2 mTORC1/2 AKT->mTORC1/2 Cell Survival Cell Survival mTORC1/2->Cell Survival Proliferation Proliferation mTORC1/2->Proliferation Metabolism Metabolism mTORC1/2->Metabolism This compound This compound This compound->PI3K p85/p110 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates to PIP2

Its high selectivity for the p110δ isoform over other PI3K classes and related kinases like mTOR minimizes off-target effects, making it a valuable tool for dissecting PI3Kδ-specific functions in hematopoietic cells [1] [6]. In a human basophil activation assay, this compound suppressed IgE receptor I PI3Kδ-mediated CD63 expression, confirming its functional potency in a cellular context [7].

Biochemical and Pharmacological Profile

Key Biochemical Properties
  • Molecular Formula: C₂₁H₁₆FN₇O [1] [2]
  • Molecular Weight: 401.40 g/mol [1] [2]
  • CAS Number: 870281-34-8 [1] [6]
Target Selectivity and Potency

This compound demonstrates exceptional selectivity for PI3Kδ. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key kinases.

Table 1: In vitro inhibitory profile of this compound against PI3K isoforms and related kinases [1] [6]

Target IC₅₀ (nM) Selectivity Fold vs. p110δ
PI3K p110δ 12.7 - 14 nM -
PI3K p110γ 1,389 nM ~109-fold
PI3K p110β 3,377 nM ~266-fold
PI3K p110α 5,441 nM ~428-fold
hVps34 (Class III) 12,682 nM ~999-fold
DNA-PK 18,749 nM ~1,476-fold
mTOR >10,000 nM >787-fold

This selectivity profile, showing over 100-fold selectivity against other Class I PI3Ks and no significant activity against Class II/III PI3Ks or mTOR, underscores its utility as a precise pharmacological tool [1] [8].

Recommended Working Concentrations

Based on biochemical and cellular activity data, the following working concentrations are recommended for experimental use.

Table 2: Recommended working concentrations for this compound in research

Application Recommended Concentration Context & Notes
In vitro biochemical assays 10 - 100 nM Effective for inhibiting purified p110δ enzyme [1].
Cellular assays (B-cell lines) 10 - 1000 nM Potently inhibits PI3Kδ-mediated signaling (e.g., pAkt) in hematopoietic cells. A range is recommended for dose-response studies [6] [7].
In vivo studies (mouse models) 10 mg/kg (oral) This dose showed efficacy in xenograft models. In a phase 1b clinical trial, the dose tested was 400 mg twice daily, which informed exposure levels for preclinical in vivo work [6] [7].

Detailed Experimental Protocols

In vitro: Inhibition of Akt Phosphorylation in B-Cell Lines

This protocol assesses the functional inhibition of the PI3K pathway in B-cell lines by measuring the reduction of phosphorylated Akt (pAkt) levels.

  • Principle: this compound inhibits PI3Kδ, reducing PIP3 production and subsequent Akt phosphorylation at Thr308 and Ser473, which can be quantified by Western blot.
  • Materials:
    • B-cell line (e.g., Ramos, SU-DHL-4).
    • Complete cell culture medium (RPMI-1640 + 10% FBS).
    • This compound stock solution (e.g., 80 mM in DMSO).
    • DMSO (vehicle control).
    • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors).
    • Antibodies: anti-pAkt (Ser473), total Akt, and loading control (e.g., GAPDH).
  • Procedure:
    • Cell Preparation: Culture cells to logarithmic growth phase. Harvest and wash with PBS. Starve cells in serum-free medium for 2-4 hours to reduce basal signaling.
    • Compound Treatment: Prepare serial dilutions of this compound in complete medium to final concentrations (e.g., 10, 100, 1000 nM). Include a vehicle control (DMSO, same final concentration, typically <0.1%). Pre-treat cells with this compound or vehicle for 1-2 hours.
    • Stimulation: Stimulate cells with a relevant activator (e.g., 10 µg/mL anti-IgM for B-cell receptor cross-linking) for 15-30 minutes.
    • Cell Lysis: Collect cells by centrifugation. Lyse cell pellets in ice-cold lysis buffer for 30 minutes. Clear lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
    • Western Blot Analysis: Determine protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and immunoblot with relevant antibodies.
  • Expected Outcome: A concentration-dependent decrease in pAkt levels should be observed, with minimal effect on total Akt, confirming pathway inhibition.
In vivo: Efficacy Study in a Lymphoma Xenograft Model

This protocol outlines the use of this compound in a mouse model to evaluate its anti-tumor efficacy.

  • Principle: Orally administered this compound inhibits PI3Kδ in malignant B-cells, leading to tumor growth suppression in vivo.
  • Materials:
    • Immunodeficient mice (e.g., NOD-SCID).
    • B-cell lymphoma/leukemia cells (e.g., primary CLL cells or a cell line).
    • This compound formulation for in vivo administration.
    • Calipers for tumor measurement.
  • Formulation Preparation (Example) [1]:
    • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O.
    • Procedure: Add this compound powder to the vehicle to achieve a clear solution at the desired concentration (e.g., 0.5-1 mg/mL). Vortex and sonicate if necessary to fully dissolve.
  • Procedure:
    • Xenograft Establishment: Subcutaneously inoculate mice with tumor cells. Allow tumors to establish to a palpable size (~100-150 mm³).
    • Randomization & Dosing: Randomize mice into vehicle control and this compound treatment groups (n=5-10). Administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage once or twice daily.
    • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Calculate tumor volume using the formula: V = (Length × Width²)/2.
    • Endpoint: Continue dosing for the study duration (e.g., 3-4 weeks) or until tumor volume in the control group reaches the institutional limit. Process tumors for further analysis (e.g., IHC for pAkt).
  • Expected Outcome: Significant suppression of tumor growth in the this compound-treated group compared to the vehicle control.

Safety and Handling Notes

  • Storage: Store the powder at -20°C, protected from light. Stable for at least 3 years under these conditions [1].
  • Solubility: Highly soluble in DMSO (≥80 mg/mL). It is insoluble in water or ethanol [1]. For in vitro use, prepare a high-concentration stock in DMSO and then dilute into aqueous buffer or medium, ensuring the final DMSO concentration is non-cytotoxic (typically ≤0.1%).
  • Stability in Solution: Stock solutions in DMSO are stable for several months when stored at -20°C to -80°C and protected from light. Avoid repeated freeze-thaw cycles [6].

References

Acalisib cell culture treatment

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib: A Researcher's Guide

Background and Mechanism of Action this compound (also known as GS-9820 or CAL-120) is a potent and selective small-molecule inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform [1] [2]. The PI3K pathway is a critical intracellular signaling axis that regulates cell growth, survival, proliferation, and metabolism [3]. The delta isoform is highly expressed in cells of hematopoietic origin, making it a compelling target for lymphoid malignancies [1] [2].

This compound exerts its effects by competitively inhibiting the ATP-binding site of the PI3Kδ catalytic subunit. This inhibition prevents the phosphorylation of its lipid substrate, PIP2, to PIP3, thereby downregulating the downstream AKT/mTOR signaling cascade and promoting apoptosis in susceptible cancer cells [1].

Key Properties of this compound

Table 1: Basic Chemical and Pharmacological Profile of this compound

Property Detail
Generic Name This compound [1]
CAS Number 870281-34-8 [1] [2]
Molecular Formula C₂₁H₁₆FN₇O [1] [2]
Molecular Weight 401.405 g/mol [1]
Mechanism of Action Selective PI3Kδ inhibitor [1] [2]
Primary Indication (Under Investigation) Lymphoid Malignancies [1]
Storage Conditions Desiccate at -20°C [2]

Table 2: Selectivity Profile and Biological Activity of this compound [2]

Target IC₅₀ (nM) Notes
PI3Kδ 12.7 Primary target; high potency
PI3Kγ 1,389 >100-fold selectivity over δ isoform
PI3Kβ 3,377 >250-fold selectivity over δ isoform
PI3Kα 5,441 >400-fold selectivity over δ isoform
mTOR >10,000 Highly selective against mTOR
FcεRI-mediated CD63 (Basophils) EC₅₀ = 14 nM Model of PI3Kδ-dependent signaling

Proposed Experimental Protocols

1. This compound Stock Solution Preparation

  • Solvent: Dimethyl sulfoxide (DMSO) is recommended [2].
  • Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final DMSO concentration in cell culture media (typically should be ≤0.1% v/v) [2].
  • Procedure: Weigh the required amount of this compound powder. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. Vortex or sonicate briefly to ensure complete dissolution. Aliquot and store at -20°C or below [2].
  • Dilution: For working concentrations, dilute the stock solution directly into the pre-warmed cell culture medium.

2. Cell Culture and Treatment

  • Cell Lines: This protocol is designed for in vitro studies using established human B-cell malignancy lines (e.g., multiple myeloma, chronic lymphocytic leukemia). The cell type should be selected based on the research context [2].
  • Materials:
    • Relevant cell culture medium (e.g., RPMI-1640 for suspension lymphocytes) [4] [5].
    • Supplements: Fetal Bovine Serum (FBS), penicillin-streptomycin, etc.
    • This compound stock solution and vehicle control (DMSO).
    • Sterile cell culture plates and tubes.
  • Procedure:
    • Cell Seeding: Harvest exponentially growing cells and seed them at an appropriate density (e.g., 0.2-0.5 x 10⁶ cells/mL for suspension cells) in culture vessels [4].
    • Drug Treatment: Add the pre-diluted this compound to the culture medium to achieve the desired final treatment concentrations (e.g., ranging from 0.1 nM to 10,000 nM for dose-response studies). Include a vehicle control (culture medium with the same final concentration of DMSO, e.g., 0.1% v/v).
    • Incubation: Inculture cells under standard conditions (37°C, 5% CO₂) for the desired duration (e.g., 24, 48, or 72 hours).
    • Endpoint Analysis: Proceed with downstream assays such as MTT/XTT for cell viability, flow cytometry for apoptosis (Annexin V/PI), or Western blotting for analysis of pathway inhibition (e.g., phospho-AKT levels).

3. Combination Therapy Considerations Emerging evidence suggests that PI3K inhibition can lead to feedback activation of compensatory survival pathways, such as JAK-STAT signaling [6]. To overcome potential resistance and achieve sustained tumor regression, consider combination strategies.

  • Rationale: Simultaneous inhibition of PI3K and STAT3 has been shown to effectively inhibit growth in models like bladder cancer [6].
  • Protocol Adjustment: Co-treat cells with this compound and a STAT3 inhibitor (e.g., Napabucasin). Optimize the dosing schedule (simultaneous vs. sequential) and ratios based on preliminary synergy assays (e.g., using the Chou-Talalay method) [6].

Experimental Design and Workflow

The following diagram outlines the logical workflow for planning and executing a cell culture treatment study with this compound.

workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase Start Define Research Objective Prep1 Prepare this compound Stock Solution (DMSO, 10-100 mM) Start->Prep1 Prep2 Culture Target Cells (e.g., B-cell malignancy lines) Prep1->Prep2 Prep3 Seed Cells at Optimal Density Prep2->Prep3 Treat1 Dilute Stock in Culture Medium Prep3->Treat1 Treat2 Apply Treatment Groups: - this compound Dose Range - Vehicle Control (DMSO) - Optional: Combination Drug Treat1->Treat2 Analysis1 Incubate (e.g., 24-72h) Treat2->Analysis1 Analysis2 Harvest Cells Analysis1->Analysis2 Analysis3 Perform Downstream Assays Analysis2->Analysis3 AssayList Viability Assay (MTT) Apoptosis (Flow Cytometry) Pathway Analysis (Western Blot) Analysis3->AssayList

Critical Considerations for Researchers

  • Confirm PI3Kδ Dependency: The efficacy of this compound is most pronounced in cells reliant on PI3Kδ signaling. Prior to experimentation, confirm the expression and dependency of your model system on this pathway [3] [2].
  • Optimize Dosing and Duration: The provided IC₅₀ value (12.7 nM) is a starting point. Conduct thorough dose-response and time-course experiments to establish optimal conditions for your specific cell line and assay [2].
  • Monitor for Feedback Activation: Be aware that PI3Kδ inhibition can trigger adaptive resistance mechanisms. Analyzing changes in phospho-STAT3 or other nodes in parallel pathways is advisable, especially in long-term studies [6].
  • Stringent Vehicle Controls: The biological activity of DMSO at high concentrations can confound results. Meticulously match the DMSO concentration across all treatment and control groups [2].

Future Directions

The field of PI3K inhibition is rapidly evolving. Future work with this compound may involve:

  • Exploring broader combination therapies with other targeted agents, chemotherapy, or immunotherapy [6] [3].
  • Application in 3D cell culture models or patient-derived organoids to better mimic the tumor microenvironment [7] [5].
  • Employing advanced media optimization techniques, such as Bayesian Optimization, to fine-tune culture conditions for specific research goals when using primary cells [5] [8].

References

Acalisib PI3K signaling pathway assay

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib at a Glance

This compound (also known as GS-9820 or CAL-120) is a highly selective small-molecule inhibitor of the p110δ catalytic subunit of Phosphoinositide 3-kinase (PI3K) [1] [2].

Table 1: Key Characteristics of this compound

Attribute Description
Molecular Weight 401.40 [1] [2]
Synonyms GS-9820, CAL-120 [1] [2]
Primary Target p110δ (PI3K delta isoform) [1] [2]
Clinical Trial Status A Phase 1 study for lymphoid malignancies has been completed (NCT01705847) [2]
Research Use For research purposes only, not for human therapeutic use [1]

Selectivity and Quantitative Activity

This compound exhibits potent and selective inhibition against the p110δ isoform, with significantly less activity against other PI3K class I enzymes and related kinases [1] [2].

Table 2: Selectivity Profile of this compound (IC₅₀ Values)

Kinase Target IC₅₀ (nM) Selectivity (Fold over p110δ)
p110δ 12.7 - 14 nM 1x [1] [2]
p110γ 1,389 nM ~109x [1]
p110β 3,377 nM ~266x [1]
p110α 5,441 nM ~428x [1]
hVps34 (Class III) 12,682 nM ~1,000x [1]
DNA-PK 18,749 nM ~1,476x [1]
mTOR >10,000 nM >787x [1] [2]

The PI3K Signaling Pathway and this compound's Role

The diagram below illustrates the Class I PI3K signaling pathway and the specific node where this compound acts.

G RTKs Receptor Tyrosine Kinases (RTKs) or GPCRs PI3K_p85 p85 Regulatory Subunit RTKs->PI3K_p85 Activates PI3K_p110 p110 Catalytic Subunit (Isoforms α, β, δ, γ) PI3K_p85->PI3K_p110 Activates PIP2 PIP₂ PI3K_p110->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT T308 Phosphorylation FOXO FOXO Transcription Factors AKT->FOXO Inhibits (Phosphorylation) Bad Bad & other pro-apoptotic factors AKT->Bad Inhibits (Phosphorylation) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT S473 Phosphorylation CellProcesses Cell Survival Proliferation Growth Metabolism mTORC1->CellProcesses Promotes This compound This compound (GS-9820) PI3Kδ Inhibitor This compound->PI3K_p110 Inhibits p110δ PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

This compound selectively inhibits the p110δ isoform, primarily expressed in leukocytes [3]. By binding to p110δ, this compound prevents the conversion of PIP₂ to PIP₃, thereby dampening the downstream signaling cascade critical for cell survival, proliferation, and metabolism [4] [5]. This mechanism is particularly relevant in hematologic malignancies.

Proposed Protocol for a Cell-Based PI3K Pathway Assay

This protocol outlines a method to assess this compound's efficacy and selectivity in suppressing PI3K pathway activity in cultured cells.

1. Cell Preparation and Treatment

  • Cell Lines: Select lines expressing p110δ (e.g., hematopoietic lineage cells). Include a control cell line dependent on other PI3K isoforms (e.g., p110α) to demonstrate selectivity [1].
  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a working concentration range (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only) [1] [2].
  • Treatment: Seed cells and allow to adhere. Serum-starve cells (e.g., 4-6 hours) to reduce basal pathway activity. Pre-treat cells with this compound or vehicle for 1-2 hours. Stimulate the PI3K pathway by adding relevant agonists (e.g., pervanadate for general RTK activation, or specific cytokines/chemokines for p110δ) for 15-30 minutes.

2. Cell Lysis and Protein Quantification

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).
  • Quantify protein concentration using a BCA or Bradford assay.

3. Western Blot Analysis

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
  • Transfer proteins to a PVDF membrane.
  • Block membrane with 5% BSA in TBST.
  • Probe with primary antibodies overnight at 4°C.
  • Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Table 3: Key Antibodies for Western Blot Analysis

Target Phosphorylation Site Purpose
AKT Ser473 Readout of proximal PI3K pathway activity [5]
AKT Thr308 Readout of proximal PI3K pathway activity [5]
PRAS40 Thr246 Downstream substrate of AKT [5]
S6 Ribosomal Protein Ser235/236 Readout of mTORC1 activity [6]
Total AKT - Loading control
β-Actin / GAPDH - Loading control

4. Data Analysis

  • Quantify band intensities using densitometry software.
  • Normalize phospho-protein levels to total protein and loading control.
  • Plot dose-response curves to calculate the IC₅₀ value for this compound in your cellular model.
  • Compare the potency of this compound in p110δ-dependent cells versus control cells to confirm selectivity.

The following workflow summarizes the key experimental steps:

G Step1 1. Cell Preparation & Treatment • Plate p110δ-expressing cells • Serum starvation • Pre-treat with this compound (dose curve) • Stimulate pathway Step2 2. Cell Lysis & Quantification • Lyse with RIPA buffer + inhibitors • Centrifuge to clarify • Quantify protein (BCA assay) Step1->Step2 Step3 3. Western Blot Analysis • SDS-PAGE protein separation • Transfer to PVDF membrane • Block and probe with antibodies • Chemiluminescent detection Step2->Step3 Step4 4. Data Analysis & Validation • Densitometry of bands • Normalize phospho/total protein • Plot dose-response curve • Calculate IC₅₀ Step3->Step4

Important Considerations for Researchers

  • Off-Target Effects: While highly selective, at high concentrations, this compound may inhibit other PI3K isoforms. Always include isoform-specific controls in your experimental design [1].
  • Functional Assays: Complement Western blot data with functional assays such as cell viability (MTT/Alamar Blue), apoptosis (Annexin V), or chemotaxis migration assays to link pathway inhibition to biological effects.
  • Resistance Mechanisms: Be aware that resistance to PI3K inhibitors can emerge via PTEN loss, upstream RTK re-activation, or feedback loops involving mTORC1 [4] [6].

References

Comprehensive Application Notes and Protocols for Acalisib (GS-9820) in B-Cell Receptor Signaling Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Context

B-cell receptor (BCR) signaling represents a crucial pathway in the development, survival, and proliferation of both normal and malignant B cells. The phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, expressed primarily in hematopoietic cells, plays a central role in transmitting signals from the BCR and various chemokine receptors. Dysregulated BCR signaling is recognized as a potent contributor to tumor survival across various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). The discovery that malignant B cells remain dependent on BCR-mediated survival signals has established PI3Kδ inhibition as a promising therapeutic strategy for targeting these cancers while potentially sparing non-hematopoietic tissues.

Acalisib (GS-9820) is a second-generation, oral PI3Kδ-selective inhibitor that has demonstrated clinical activity in relapsed/refractory lymphoid malignancies. As a targeted therapy, this compound suppresses malignant B-cell proliferation and survival by interfering with key signaling pathways downstream of the BCR. The compound emerged from efforts to develop isoform-selective inhibitors with improved therapeutic profiles compared to first-generation PI3K inhibitors. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating BCR signaling mechanisms and developing therapeutic strategies using this compound as a pharmacological tool or clinical candidate.

Mechanism of Action and Biochemical Characterization

Biochemical Selectivity Profile

This compound functions as a potent and selective ATP-competitive inhibitor of the PI3Kδ isoform, which is encoded by the PIK3CD gene. Biochemical characterization reveals that this compound exhibits nanomolar potency against PI3Kδ with significant selectivity over other Class I PI3K isoforms [1]. This selective inhibition profile is particularly important for minimizing off-target effects while maintaining efficacy in B-cell malignancies.

Table 1: Biochemical Selectivity Profile of this compound Against Class I PI3K Isoforms

PI3K Isoform IC₅₀ (nM) Primary Tissue Expression Cellular Functions Affected
PI3Kδ 12.7 Hematopoietic cells B-cell development, BCR signaling, chemotaxis
PI3Kα 5,441 Ubiquitous Cell growth, metabolism
PI3Kβ 3,377 Ubiquitous Platelet activation, cell growth
PI3Kγ 1,389 Leukocytes Inflammatory responses, chemotaxis

The high selectivity for PI3Kδ (approximately 400-fold relative to PI3Kα and 250-fold relative to PI3Kβ) enables targeted suppression of BCR signaling pathways in malignant B cells while largely sparing other cellular processes dependent on alternative PI3K isoforms [1]. In a human basophil activation assay, this compound suppressed IgE receptor I PI3Kδ-mediated CD63 expression with an EC₅₀ of 14 nM, confirming its functional selectivity in cellular contexts [2].

Signaling Pathway Modulation

This compound exerts its effects by interrupting the PI3K/AKT signaling axis downstream of BCR activation. Upon BCR engagement by antigen, phosphorylation events lead to PI3Kδ activation and generation of the lipid secondary messenger PIP₃ (phosphatidylinositol 3,4,5-trisphosphate) from PIP₂ (phosphatidylinositol 4,5-bisphosphate). PIP₃ serves as a docking site for pleckstrin homology (PH) domain-containing proteins including AKT (protein kinase B) and BTK (Bruton's tyrosine kinase) [3] [4]. By inhibiting PI3Kδ, this compound prevents:

  • AKT phosphorylation and activation, disrupting downstream survival pathways
  • PLCγ2 activation, reducing calcium flux and NFAT signaling
  • BTK membrane recruitment, impairing its full activation
  • mTOR pathway activation, limiting cell growth and proliferation
  • NF-κB signaling, reducing expression of pro-survival genes

The following diagram illustrates the BCR signaling pathway and this compound's molecular target:

G BCR BCR CD79 CD79 BCR->CD79 Engagement SYK SYK CD79->SYK Activates PI3K_delta PI3Kδ SYK->PI3K_delta Recruits/Activates PIP3 PIP₃ PI3K_delta->PIP3 Produces PIP2 PIP₂ PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits BTK BTK PIP3->BTK Recruits PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates FOXO FOXO Transcription Factors AKT->FOXO Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis FOXO->Apoptosis PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB PLCg2->NFkB Activates NFkB->CellSurvival This compound This compound This compound->PI3K_delta Inhibits

Figure 1: BCR Signaling Pathway and this compound Mechanism of Action. This compound selectively inhibits PI3Kδ, disrupting downstream signaling events including AKT activation, BTK recruitment, and NF-κB signaling, ultimately promoting apoptosis in malignant B cells.

Preclinical and Clinical Evidence

Preclinical Efficacy Data

In preclinical studies, this compound demonstrated potent anti-tumor activity across a broad panel of B-cell lymphoma lines and primary CLL cells. The compound effectively inhibited phosphorylation of AKT, a key downstream effector of PI3K signaling, confirming target engagement in cellular contexts [5]. Similar to other PI3Kδ inhibitors, this compound also reduced secretion of various chemokines including CCL3, CCL4, and CXCL13, which are involved in B-cell trafficking and microenvironmental interactions [5]. This effect on chemokine secretion suggests that this compound may disrupt the protective niche provided by the tumor microenvironment, potentially enhancing its direct anti-tumor effects.

In vivo studies using xenograft models of B-cell lymphoma demonstrated that this compound significantly reduced tumor growth compared to control-treated animals [5]. The compound showed favorable pharmacokinetic properties supporting twice-daily oral dosing regimens in clinical studies. Across preclinical models, the therapeutic efficacy of this compound correlated with the degree of pathway inhibition, emphasizing the importance of maintaining sufficient drug exposure to suppress PI3Kδ signaling throughout the dosing interval.

Clinical Trial Results

A phase 1b open-label study (NCT01705847) evaluated the safety and efficacy of this compound in adults with relapsed/refractory lymphoid malignancies [2]. The trial utilized a standard 3+3 design with dose escalation across four cohorts (50, 100, 200, and 400 mg twice daily). Key clinical findings from this study are summarized below:

Table 2: Clinical Efficacy of this compound in Phase 1b Trial (NCT01705847)

Parameter All Patients (N=38) CLL Patients (n=22) NHL/HL Patients (n=16)
Overall Response Rate 42.1% (16/38) 53.3% 28.6%
Response Type 16 PRs 12 PRs 4 PRs
Lymph Node Response - 85.7% (12/14) 36.4% (4/11)
Median PFS (400 mg BID) 8.2 months 16.6 months 4.0 months
Median Treatment Duration 5.8 months - -

The study enrolled heavily pretreated patients with a median of 3 prior therapies, and over 50% had refractory disease [2]. The maximum tolerated dose was not determined, as doses up to 400 mg twice daily were not associated with dose-limiting toxicities. The highest response rates were observed in CLL patients, with an ORR of 53.3% compared to 28.6% in NHL/HL patients. Among the 29 patients who received 400 mg twice daily as their initial dose, the ORR was 41.4%, with a median progression-free survival of 8.2 months [2].

Experimental Protocols and Methodologies

In Vitro Kinase Assay Protocol

Purpose: To evaluate the biochemical potency and selectivity of this compound against PI3K isoforms and related kinases.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)
  • ATP solution (prepared fresh)
  • PIP₂ substrate (Avanti Polar Lipids)
  • Reaction buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA)
  • ADP-Glo Kinase Assay Kit (Promega)
  • This compound serial dilutions in DMSO (final concentration range: 0.1-10,000 nM)

Methodology:

  • Prepare 2X concentrated solutions of this compound in reaction buffer with 0.01% Triton X-100
  • Dilute PI3K enzymes in reaction buffer to appropriate concentrations
  • Combine 5 μL of 2X compound solution with 5 μL of 2X enzyme solution in white 384-well plates
  • Initiate reactions by adding 10 μL of 2X substrate/ATP mixture (final concentrations: 25 μM PIP₂, 25 μM ATP)
  • Incubate for 60 minutes at room temperature
  • Stop reactions with ADP-Glo reagent and incubate for 40 minutes
  • Add Kinase Detection Reagent and incubate for 30 minutes
  • Measure luminescence using a plate reader
  • Calculate IC₅₀ values using nonlinear regression analysis of inhibition curves

Validation Notes: This assay confirmed this compound's IC₅₀ of 12.7 nM against PI3Kδ with strong selectivity over other Class I PI3K isoforms [1]. Include positive controls (known PI3Kδ inhibitors) and vehicle controls (DMSO) in each experiment.

Cell-Based AKT Phosphorylation Assay

Purpose: To assess target engagement and functional activity of this compound in B-cell lymphoma lines.

Materials:

  • Human lymphoma cell lines (e.g., SU-DHL-6, Pfeiffer, REC-1)
  • RPMI-1640 medium with 10% FBS
  • This compound serial dilutions
  • Phospho-AKT (Ser473) antibody and total AKT antibody
  • Cell lysis buffer (RIPA with protease and phosphatase inhibitors)
  • BCA protein assay kit
  • Western blot or ELISA equipment

Methodology:

  • Culture cells in complete medium to logarithmic growth phase
  • Seed cells in 12-well plates at 1×10⁶ cells/mL
  • Pre-treat cells with this compound (0.1-1000 nM) for 2 hours
  • Stimulate cells with anti-IgM (10 μg/mL) or pervanadate for 15 minutes to activate BCR signaling
  • Collect cells by centrifugation and wash with cold PBS
  • Lyse cells in ice-cold lysis buffer for 30 minutes
  • Clear lysates by centrifugation (14,000 × g, 15 minutes, 4°C)
  • Determine protein concentration using BCA assay
  • Analyze phospho-AKT and total AKT levels by Western blot or ELISA
  • Quantify band intensity and calculate percentage inhibition

Validation Notes: This protocol demonstrated concentration-dependent inhibition of AKT phosphorylation by this compound in lymphoma cell lines and primary CLL cells [5]. Include unstimulated and stimulated vehicle-treated controls for normalization.

Primary CLL Cell Viability Assay

Purpose: To evaluate the direct cytotoxic effects of this compound on primary CLL cells.

Materials:

  • Primary CLL cells isolated from patient blood samples (using B Cell Isolation Kit)
  • RPMI-1640 medium with 10% FBS
  • This compound serial dilutions
  • 96-well round-bottom plates
  • CellTiter-Glo Luminescent Cell Viability Assay (Promega)
  • Optional: stromal cell co-culture system

Methodology:

  • Isulate CLL cells from peripheral blood samples using negative selection
  • Seed cells in 96-well plates at 2×10⁵ cells/well in 100 μL medium
  • Add this compound dilutions in triplicate (final concentration range: 1-1000 nM)
  • Incubate plates for 48-72 hours at 37°C, 5% CO₂
  • For microenvironment protection assays, plate CLL cells on irradiated stromal cell layers
  • Add CellTiter-Glo reagent according to manufacturer's instructions
  • Measure luminescence to determine cell viability
  • Calculate IC₅₀ values from dose-response curves

Validation Notes: Primary CLL cells typically show IC₅₀ values in the low nanomolar range (1-100 nM) when treated with this compound as monotherapy [5]. The protective effect of stromal co-culture can be overcome with higher concentrations, demonstrating the compound's ability to disrupt microenvironmental survival signals.

Research Applications and Integration

Applications in B-Cell Malignancy Research

This compound serves as a valuable research tool for multiple applications in B-cell malignancy research:

  • Mechanistic studies of BCR signaling: this compound enables selective inhibition of PI3Kδ to delineate its specific contributions to BCR signaling compared to other PI3K isoforms. Researchers can utilize this compound to investigate context-dependent signaling outcomes in different B-cell malignancy subtypes.

  • Microenvironment interactions: The compound can be used to study how PI3Kδ inhibition affects lymphocyte trafficking and microenvironmental survival signals. Research demonstrates that this compound reduces secretion of chemokines including CCL4, CCL17, CCL22 and CXCL13, which mediate B-cell homing and retention in protective tissue niches [5].

  • Combination therapy strategies: this compound provides a foundation for rational combination approaches. Preclinical evidence suggests potential synergy with BTK inhibitors, Bcl-2 antagonists, and conventional chemotherapeutic agents. The following diagram illustrates potential combination strategies:

G BCR BCR PI3Kdelta PI3Kδ BCR->PI3Kdelta BTK BTK BCR->BTK AKT AKT PI3Kdelta->AKT Chemotaxis Cell Migration & Retention PI3Kdelta->Chemotaxis mTOR mTOR AKT->mTOR BCL2 BCL-2 AKT->BCL2 Apoptosis Apoptosis BCL2->Apoptosis Inhibits Microenv Microenvironment Signaling Microenv->PI3Kdelta This compound This compound This compound->PI3Kdelta Inhibits BTKi BTK Inhibitors BTKi->BTK Inhibits BCL2i BCL-2 Inhibitors BCL2i->BCL2 Inhibits

Figure 2: Rational Combination Strategies with this compound. Simultaneous targeting of PI3Kδ with BTK and BCL-2 may enhance therapeutic efficacy by addressing complementary survival pathways in malignant B cells.

  • Resistance mechanism studies: this compound can be used to model and investigate acquired resistance to PI3Kδ inhibition. Researchers can establish resistant cell lines through prolonged culture with increasing drug concentrations, then analyze adaptive signaling changes and genetic alterations.
Biomarker Development

The application of this compound in both preclinical and clinical studies has facilitated identification of potential pharmacodynamic biomarkers for PI3Kδ inhibition:

  • Phospho-AKT levels: Reduction in phosphorylated AKT (particularly at Ser473) serves as a direct indicator of target engagement
  • Chemokine modulation: Decreases in plasma levels of CCL3, CCL4, and CXCL13 correlate with drug activity and biological effects
  • Lymph node response: Significant reductions in lymph node size despite variable peripheral lymphocyte responses
  • Cell surface markers: Changes in expression of activation markers such as CD69 and CD86 following BCR stimulation

These biomarkers can be incorporated into experimental designs to confirm PI3Kδ pathway inhibition and correlate biological effects with treatment responses.

Safety and Limitations

Toxicity Profile

The safety profile of this compound observed in clinical trials is consistent with class effects of PI3Kδ inhibitors. The most frequent treatment-emergent adverse events (TEAEs) in the phase 1b trial included diarrhea, rash, elevated liver transaminases, and infections [2]. Grade ≥3 adverse events considered related to this compound occurred in 55.3% of patients, with the most notable being:

  • Hepatotoxicity (10.5% with grade ≥3 ALT elevation; 7.9% with grade ≥3 AST elevation)
  • Infections (pneumonia, viral pneumonia, bronchiolitis, and Pneumocystis jirovecii pneumonia)
  • Immune-mediated toxicities including rash and allergic reactions

These toxicities led to treatment discontinuation in several patients in the 400 mg twice-daily cohort, including for grade 2 exanthema, grade 3 hemolysis, grade 3 hypersensitivity reactions, and grade 3 transaminase elevations [2]. One case of fatal leukoencephalopathy was reported, though its relationship to this compound remains uncertain.

Research Limitations and Considerations

When utilizing this compound in research settings, several limitations should be considered:

  • Variable response across malignancy subtypes: this compound demonstrates higher clinical activity in CLL (53.3% ORR) compared to NHL/HL (28.6% ORR), reflecting differential dependency on PI3Kδ signaling across B-cell malignancies [2].

  • Microenvironment-mediated resistance: Protective niche signals in lymphoid tissues can diminish this compound efficacy, potentially requiring combination approaches for complete pathway suppression.

  • Adaptive resistance mechanisms: Chronic PI3Kδ inhibition may lead to upregulation of alternative survival pathways, including increased SYK signaling or ERK activation.

  • Limited activity in pre-B cell ALL: Unlike mature B-cell malignancies, pre-B cell acute lymphoblastic leukemia shows variable sensitivity to PI3Kδ inhibition, with kinase-independent adaptor functions of BTK potentially contributing to resistance [3].

These limitations highlight the importance of appropriate model systems and combination strategies when designing experiments with this compound.

Conclusion

This compound represents a potent and selective PI3Kδ inhibitor with demonstrated activity in relapsed/refractory B-cell malignancies, particularly CLL. Its well-characterized biochemical profile, preclinical efficacy, and clinical safety data make it a valuable tool for investigating BCR signaling pathways and developing novel therapeutic strategies for B-cell malignancies. The experimental protocols outlined herein provide robust methodologies for evaluating PI3Kδ inhibition in both biochemical and cellular contexts, enabling researchers to explore mechanism of action, combination approaches, and resistance mechanisms. As the field advances, this compound continues to offer insights into the therapeutic targeting of BCR signaling pathways in hematologic malignancies.

References

Acalisib in Lymphoid Malignancies: Application Notes and Experimental Protocols for Preclinical and Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Acalisib (GS-9820) is a second-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) that has demonstrated significant clinical activity in relapsed/refractory lymphoid malignancies. As a highly selective small molecule, this compound specifically targets the PI3Kδ isoform, which plays a critical role in B-cell signaling, proliferation, and survival. The PI3K/AKT/mTOR (PAM) signaling pathway represents one of the most frequently activated pathways in human cancer, with particular significance in hematologic malignancies where it regulates cell survival, growth, and metabolic processes [1] [2]. The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for lymphoid malignancies while potentially minimizing off-target effects in other tissues.

The mechanistic selectivity of this compound has been rigorously characterized through biochemical assays. In human basophil activation studies, this compound demonstrated potent inhibition of PI3Kδ with an IC50 of 12.7 nM, significantly more selective than other PI3K class I isoforms. The compound effectively suppressed IgE receptor I PI3Kδ-mediated CD63 expression with an EC50 of 14 nM, confirming its functional activity in cellular systems [3] [4]. This high selectivity was further validated by the absence of binding to other kinases even at 10 µM this compound concentration, highlighting its clean target profile and reduced potential for off-target toxicity [5]. The precise targeting of PI3Kδ disrupts critical survival signals in malignant B-cells, leading to apoptosis and potentially overcoming resistance mechanisms that develop in relapsed/refractory disease contexts.

Clinical Efficacy Data

Phase 1b Trial Results

The clinical efficacy of this compound was evaluated in a phase 1b, open-label, dose escalation and expansion study (NCT01705847) in adults with recurrent lymphoid malignancies who had measurable lymphadenopathy and required therapeutic intervention [3] [4]. This trial employed a standard 3 + 3 design with escalating oral this compound doses of 50, 100, 200, and 400 mg twice daily. From November 2012 to April 2014, 39 patients were enrolled across four centers in the Netherlands, with 38 patients receiving at least one dose of this compound. The patient population consisted predominantly of heavily pretreated individuals, with a median age of 69 years (range 48-81) and a median of 3 prior therapies (Q1, Q3: 2, 4) [3].

The trial demonstrated promising clinical activity across multiple dose levels. After a median treatment duration of 5.8 months, the overall response rate (ORR) across all dose cohorts per independent review committee assessment was 42.1% (95% CI: 26.3, 59.2) with 16 partial responses observed [3] [4]. When analyzed by disease subtype, a differential efficacy profile emerged, with chronic lymphocytic leukemia (CLL) patients showing superior response rates compared to those with non-Hodgkin lymphoma (NHL) or Hodgkin lymphoma (HL). The lymph node response rate was particularly impressive in CLL patients at 85.7% (12/14 patients, 95% CI: 57.2, 98.2) compared to 36.4% (4/11 patients, 95% CI: 10.9, 69.2) in NHL/HL patients [3]. This differential activity suggests that disease context and biological factors significantly influence treatment outcomes with PI3Kδ inhibition.

Response and Survival Analysis

Table 1: Efficacy Outcomes of this compound by Disease Subtype

Parameter Overall Population CLL Patients NHL/HL Patients 400 mg BID Cohort
Overall Response Rate 42.1% (16/38) 53.3% (8/15) 28.6% (4/14) 41.4% (12/29)
95% CI for ORR 26.3, 59.2 26.6, 78.7 8.4, 58.1 23.5, 61.1
Lymph Node Response 66.7% (16/24) 85.7% (12/14) 36.4% (4/11) Not reported
Median PFS (months) Not reported 16.6 4.0 8.2
95% CI for PFS Not reported 3.4, NR 1.6, 16.4 3.4, 16.6

The dose-response relationship revealed important patterns for clinical development. Among the 29 patients who received 400 mg this compound twice daily as their initial dose level, the ORR was 41.4% (95% CI: 23.5, 61.1) with 12 partial responses [3]. Notably, CLL patients responded across all dose cohorts, while NHL patients demonstrated responses only at the highest dose level of 400 mg twice daily, suggesting a potential dose threshold effect in specific disease contexts [4]. The survival analysis further supported the clinical benefit, with the median progression-free survival (PFS) for the 29 patients initially treated with 400 mg twice daily being 8.2 months (95% CI: 3.4, 16.6 months). However, a notable disparity was observed between disease subtypes, with CLL patients achieving a median PFS of 16.6 months (95% CI: 3.4, NR) compared to just 4.0 months (95% CI: 1.6, 16.4) for NHL/HL patients [3] [4].

The duration of clinical benefit was closely correlated with treatment exposure. The median duration of this compound exposure was 5.8 months (range 0-37 months) for all 38 treated patients and 4.5 months (range 0-30 months) for the 29 patients initiating therapy at 400 mg twice daily [3]. Importantly, doses ranging from 50 to 400 mg twice daily were not associated with dose-limiting toxicities in the conventional sense, and the maximum tolerated dose was not determined within this range, suggesting a potentially favorable therapeutic window for further clinical development [3] [4].

Safety and Tolerability Profile

Adverse Event Spectrum

The safety profile of this compound reflects both its mechanism of action as a PI3Kδ inhibitor and its unique pharmacological properties. Adverse events (AEs) were reported in all treated patients, with treatment-emergent AEs (TEAEs) considered related to this compound occurring in 30 patients (78.9%), including grade ≥3 events in 21 patients (55.3%) [3]. The most frequent TEAEs included diarrhea, rash, elevated liver transaminases, and infections, consistent with the known class effects of PI3Kδ inhibitors but with potentially distinct characteristics worthy of note [3] [4].

Table 2: Treatment-Emergent Adverse Events in the Phase 1b Trial

Adverse Event 50 mg BID (N=3) 100 mg BID (N=3) 200 mg BID (N=3) 400 mg BID (N=29) Total (N=38)
Any Related AE 3 (100%) 2 (66.7%) 2 (66.7%) 23 (79.3%) 30 (78.9%)
Grade ≥3 AE 1 (33.3%) 1 (33.3%) 1 (33.3%) 18 (62.1%) 21 (55.3%)
Diarrhea 2 (66.7%) 0 1 (33.3%) 6 (20.7%) 9 (23.7%)
Rash 0 0 0 8 (27.6%) 8 (21.1%)
ALT Increase 0 1 (33.3%) 0 4 (13.8%) 5 (13.2%)
AST Increase 0 1 (33.3%) 0 4 (13.8%) 5 (13.2%)
Infections Not specified Not specified Not specified 4 (13.8%)* 4 (10.5%)*

*Grade ≥3 infections including pneumonia, viral pneumonia, bronchiolitis, and Pneumocystis jirovecii pneumonia

Hepatotoxicity emerged as a notable class effect, with extended treatment duration leading to grade ≥3 elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in 10.5% and 7.9% of patients, respectively [3]. These biochemical abnormalities demonstrated reversibility with dose interruption, with 7.9% of these events resolving to grade 1 following appropriate management. The time-dependent nature of certain toxicities underscores the importance of prolonged monitoring in both clinical trial and potential future practice settings [3] [4].

Comparison with PI3Kδ Inhibitor Class

The safety profile of this compound must be contextualized within the broader landscape of PI3Kδ inhibitors. Idelalisib, the first-in-class PI3Kδ inhibitor, demonstrated concerning safety signals when used in frontline settings. A phase 2 trial of first-line idelalisib plus ofatumumab reported high rates of significant toxicities, including transaminitis (52% of patients), neutropenia (33%), and colitis/diarrhea (15%), leading to therapy discontinuation in 15 patients after a median of 7.7 months [5]. These class-effect toxicities, particularly immune-mediated hepatotoxicity and enterocolitis, have been observed across multiple PI3Kδ inhibitors and represent a significant challenge for the clinical development of this therapeutic class [5] [6].

The regulatory history of idelalisib provides important context for this compound development. Idelalisib received accelerated FDA approval in 2014 but was voluntarily withdrawn in 2022 after postmarketing data revealed serious risks, including increased mortality [6]. A systematic review demonstrated that by 2016, the cumulative relative risk for serious adverse events with idelalisib was 1.86 (95% CI: 1.63-2.11) and for fatal adverse events was 3.30 (95% CI: 1.56-7.00) compared to control arms [6]. This regulatory experience highlights the critical importance of comprehensive safety evaluation and appropriate patient selection in the development of this compound and other PI3Kδ inhibitors.

Experimental Protocols and Research Applications

In Vitro Assessment of PI3Kδ Inhibition

Protocol Title: Determination of IC50 Values for PI3Kδ Isoform Selectivity

Objective: To quantitatively evaluate the selectivity and potency of this compound against PI3Kδ compared to other class I PI3K isoforms using a biochemical assay system.

Materials and Reagents:

  • Purified human PI3K isoforms (α, β, γ, δ)
  • PIP2 substrate (phosphatidylinositol 4,5-bisphosphate)
  • ATP including [γ-32P]ATP for detection
  • Reaction buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 3 mM MgCl2, 0.05% CHAPS, 2 mM DTT
  • Stopping solution: 100 mM EDTA, 0.1% Triton X-100
  • Lipid vesicle preparation: PIP2 and phosphatidylserine (3:7 molar ratio)

Methodology:

  • Prepare lipid vesicles by sonicating PIP2 and phosphatidylserine in reaction buffer
  • Serially dilute this compound in DMSO (typical concentration range: 0.1 nM to 10 µM)
  • Initiate reactions by adding PI3K enzyme (1-5 nM final) and ATP mix (10 µM ATP including [γ-32P]ATP)
  • Incubate at room temperature for 30-60 minutes
  • Terminate reactions with stopping solution
  • Quantify PIP3 production using liquid scintillation counting or ELISA-based detection
  • Calculate IC50 values using non-linear regression analysis of inhibition curves [3]

Validation Parameters:

  • Perform each concentration in triplicate
  • Include reference inhibitors for each isoform as controls
  • Determine Z-factor for assay quality assessment (>0.5 acceptable)
  • Calculate selectivity ratio (IC50 other isoforms/IC50 PI3Kδ)

This protocol validated the exceptional selectivity of this compound for PI3Kδ (IC50 12.7 nM) compared to other PI3K class I isoforms, with no binding to other kinases observed even at 10 µM concentration [3].

Cellular Activity Assessment in Primary Cells

Protocol Title: Basophil Activation Assay for Functional PI3Kδ Inhibition

Objective: To evaluate the functional consequences of PI3Kδ inhibition in primary immune cells using basophil activation as a pharmacodynamic biomarker.

Materials and Reagents:

  • Fresh human peripheral blood samples (healthy donors)
  • Anti-IgE antibody for FcεRI cross-linking
  • Anti-CD63 antibody for basophil activation marker
  • Anti-CCR3 or anti-FcεRI antibody for basophil identification
  • This compound stock solutions and control inhibitors
  • Cell staining buffer (PBS with 1% BSA)
  • Flow cytometer with 488 nm and 633 nm lasers

Methodology:

  • Dilute whole blood 1:1 with PBS
  • Pre-incubate with this compound (concentration range: 1 nM to 1 µM) or vehicle control for 30 minutes at 37°C
  • Stimulate with anti-IgE antibody (0.1-1 µg/mL) for 15 minutes at 37°C
  • Stain with anti-CD63-FITC and anti-CCR3-PE antibodies for 30 minutes at 4°C
  • Lyse red blood cells using ammonium chloride solution
  • Wash cells and resuspend in staining buffer for flow cytometry analysis
  • Identify basophils as CCR3+ population and quantify CD63 expression
  • Calculate EC50 values from dose-response curves [3]

Key Observations: This assay demonstrated that this compound suppressed IgE receptor I PI3Kδ-mediated CD63 expression with an EC50 of 14 nM, confirming its potent functional activity in primary human immune cells [3].

Signaling Pathway Analysis

The PI3K/AKT/mTOR pathway represents a critical signaling network in lymphoid malignancies, regulating cell survival, proliferation, and metabolism. The following diagram illustrates key components and regulatory nodes of this pathway:

G RTK RTK PI3K PI3K RTK->PI3K Activation GPCR GPCR GPCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates FOXO FOXO AKT->FOXO Inhibits BAD BAD AKT->BAD Inhibits S6K S6K mTORC1->S6K Activates mTORC2 mTORC2 mTORC2->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: PI3K/AKT/mTOR Signaling Pathway and Therapeutic Targeting

This pathway illustrates the complex regulatory network that this compound modulates through its inhibition of PI3Kδ. The generation of PIP3 recruits PDK1 and AKT to the membrane, initiating a cascade that promotes cell survival and growth while suppressing apoptosis [1] [2]. PTEN acts as a critical negative regulator of this pathway, and its loss is frequent in cancer, leading to constitutive pathway activation.

Research Applications and Future Directions

Potential Clinical Applications

Based on the phase 1b trial results, this compound demonstrates particular promise in the treatment of chronic lymphocytic leukemia, where it achieved an overall response rate of 53.3% and a lymph node response rate of 85.7% in heavily pretreated patients [3] [4]. The differential activity observed between CLL and NHL suggests that disease-specific factors, potentially including baseline pathway activation or dependence on B-cell receptor signaling, may influence therapeutic outcomes. This underscores the importance of biomarker development to identify patient populations most likely to benefit from this compound therapy.

The evolving treatment landscape for lymphoid malignancies, particularly following the regulatory challenges faced by other PI3Kδ inhibitors, suggests that this compound might find application in specific clinical contexts. These could include combination regimens with other targeted agents, sequential therapy approaches, or maintenance strategies where its distinct safety profile might offer advantages over other PI3Kδ inhibitors [5] [6]. Additionally, the exploration of intermittent dosing schedules or lead-in regimens might help mitigate some of the immune-mediated toxicities observed with continuous PI3Kδ inhibition while maintaining antitumor efficacy.

Conclusion

This compound represents a promising therapeutic agent with demonstrated clinical activity in relapsed/refractory lymphoid malignancies, particularly CLL. Its highly selective targeting of PI3Kδ distinguishes it from less selective PI3K inhibitors and may contribute to a potentially improved therapeutic index. The phase 1b trial established proof of concept with an overall response rate of 42.1% and manageable toxicities, though the class-effect adverse events require careful monitoring and management [3] [4].

Future clinical development should focus on optimizing patient selection through biomarker identification, exploring rational combination strategies, and determining the most appropriate dosing schedules to maximize efficacy while minimizing toxicity. The experience with other PI3Kδ inhibitors in the clinic provides important lessons for the continued development of this compound, emphasizing the need for vigilant safety assessment and thoughtful clinical trial design [6]. As research continues, this compound may offer a valuable therapeutic option for patients with lymphoid malignancies, particularly those with limited alternatives following prior therapies.

References

Acalisib In Vivo Formulation and Dosing

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitatively tested in vivo formulation for Acalisib from a supplier's website [1].

Parameter Description
Recommended Formulation 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O
Dosage for Preparation 4 mg/mL (9.97 mM)

| Preparation Protocol | 1. Add 50 μL of 80 mg/mL clear DMSO stock solution to 400 μL PEG300, mix evenly. 2. Add 50 μL of Tween-80, mix evenly. 3. Add 500 μL of ddH₂O, mix evenly. The solution should be clear. | | Administration Note | For best results, the mixed solution should be used immediately. |

Another supplier also lists a formulation using 5% DMSO and 95% Corn Oil, with a final concentration of 0.57 mg/mL (1.42 mM) [1].

Key Experimental Findings and Protocol

One identified study investigated the role of PI3K isoforms in obesity by comparing this compound (a PI3Kδ inhibitor) with BYL-719 (Alpelisib, a PI3Kα inhibitor) [2].

  • Animal Model: Obese hyperphagic ob/ob mice (20-week-old males, n=10 per group) [2].
  • Dosing Regimen: this compound was administered at 5 mg/kg and 10 mg/kg via daily oral gavage for 15-16 days [2].
  • Key Outcome: In contrast to the PI3Kα inhibitor, this compound did not significantly reduce body weight in the ob/ob mice, indicating that inhibition of the p110δ isoform is insufficient to reduce obesity in this model [2].

This compound and PI3Kδ Signaling Pathway

The following diagram illustrates the specific signaling pathway targeted by this compound in cellular environments, which is crucial for understanding its mechanism of action in hematologic malignancies.

G BCR_Signaling BCR Signaling PI3K_delta PI3Kδ (p110δ/p85) BCR_Signaling->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth This compound This compound (GS-9820) PI3Kδ Inhibitor This compound->PI3K_delta Inhibits

Interpretation and Further Considerations

The available data suggests this compound is a highly selective PI3Kδ inhibitor with research applications primarily in hematologic contexts [3] [1]. Its lack of efficacy in the obesity model underscores its isoform specificity [2].

  • For hematologic malignancy research: The provided formulation and 10 mg/kg dosing from the xenograft study [2] is a relevant starting point.
  • For other research areas: You may need to conduct pilot dose-ranging studies, as efficacy is highly context-dependent.

References

Acalisib (GS-9820) Application Notes and Protocols: Solubility, Stability, and Research Use

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Acalisib (also known as GS-9820 or CAL-120) is a potent and highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor investigated for treating lymphoid malignancies [1] [2]. It functions by selectively targeting the p110δ catalytic subunit of PI3K, which plays a critical role in B-cell development, proliferation, migration, and function [2].

Key chemical properties:

The compound exhibits high selectivity for PI3Kδ over other class I PI3K enzymes, with 114- to 400-fold selectivity, and shows no significant activity against Class II and III PI3K family members or related proteins like mTOR and DNA-PK [1].

Solubility and Stock Solution Preparation

Solubility Characteristics

This compound has been experimentally characterized for solubility in various solvents, as shown in the table below.

Table 1: Solubility Profile of this compound

Solvent Solubility Concentration Notes
DMSO ≥ 80 mg/mL ≥ 199.3 mM Moisture-absorbing DMSO reduces solubility; use fresh DMSO [1]
DMSO 125 mg/mL 311.41 mM Hygroscopic DMSO significantly impacts solubility [3]
Water Insoluble - - [1]
Ethanol Insoluble - - [1]
Stock Solution Preparation Protocols
Protocol 2.2.1: Preparation of 10 mM DMSO Stock Solution
  • Weigh 4.01 mg of this compound powder (molecular weight: 401.40 g/mol).
  • Transfer the compound to a 1 mL volumetric flask.
  • Add anhydrous DMSO to volume, resulting in a 10 mM concentration.
  • Vortex or sonicate until completely dissolved.
  • Aliquot and store at -20°C, protected from light.

Handling Notes:

  • Use freshly opened DMSO to minimize water absorption [3] [1].
  • The solution can be stored at 4°C for short-term use (up to one week).
  • For long-term storage, aliquot and freeze at -20°C for up to one month or -80°C for up to six months, protecting from light [3].

In Vitro and In Vivo Formulations

In Vitro Formulations for Cell-Based Assays

For cell-based assays, DMSO stock solutions are typically diluted into aqueous culture media. Final DMSO concentrations should generally not exceed 0.1% to maintain cell viability and prevent solvent-induced artifacts.

In Vivo Formulations for Animal Studies

The table below summarizes validated in vivo formulations for animal studies.

Table 2: In Vivo Formulation Protocols for this compound

Formulation Concentration Preparation Method Notes

| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O | 4 mg/mL (9.97 mM) | 1. Add 50 μL of 80 mg/mL DMSO stock to 400 μL PEG300, mix 2. Add 50 μL Tween-80, mix 3. Add 500 μL ddH₂O, mix | Clear solution; use immediately for optimal results [1] | | 5% DMSO + 95% Corn Oil | 0.57 mg/mL (1.42 mM) | 1. Add 50 μL of 11.4 mg/mL DMSO stock to 950 μL corn oil, mix | Clear solution; use immediately for optimal results [1] | | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (≥ 6.23 mM) | 1. Add 100 μL DMSO stock (25 mg/mL) to 400 μL PEG300, mix 2. Add 50 μL Tween-80, mix 3. Add 450 μL saline, mix | Clear solution; suitable for various administration routes [3] |

Stability and Storage Conditions

Solid Form Storage
  • Temperature: Store at room temperature or 4°C [3] [1]
  • Condition: Protect from light [3] [1]
  • Form: Stable as powder under these conditions for at least three years [1]
Solution Stability
  • Stock solutions: Stable for at least one month when stored at -20°C and protected from light [3]
  • In vivo formulations: Prepare immediately before use for optimal results [1]
  • Freeze-thaw cycles: Avoid repeated freeze-thaw cycles; recommend single-use aliquots [3]

Experimental Protocols and Dosing

Biochemical Assay Protocol: PI3Kδ Inhibition

Purpose: To evaluate this compound potency against PI3Kδ enzyme activity.

Materials:

  • Recombinant PI3Kδ enzyme
  • Appropriate substrate (e.g., PIP2)
  • ATP solution
  • Reaction buffer
  • Detection reagents

Procedure:

  • Prepare serial dilutions of this compound in DMSO (e.g., from 10 mM stock).
  • Set up reactions containing enzyme, substrate, and ATP in suitable buffer.
  • Add this compound dilutions to reactions (final DMSO concentration ≤1%).
  • Incubate at 30°C for appropriate time (typically 60 minutes).
  • Stop reactions and measure product formation.
  • Calculate IC50 value using nonlinear regression analysis.

Expected Results: this compound exhibits IC50 of 12.7-14 nM against PI3Kδ [3] [1].

In Vivo Dosing Protocol for Xenograft Models

Purpose: To evaluate this compound efficacy in murine xenograft models.

Dosing Information:

  • Typical dose: 10 mg/kg [3]
  • Frequency: Once daily
  • Route: Oral gavage or intraperitoneal injection
  • Formulation: Use appropriate in vivo formulation from Table 2
  • Control: Vehicle-only formulation

Procedure:

  • Establish xenograft model by implanting cancer cells in immunodeficient mice.
  • Randomize mice into treatment and control groups when tumors reach predetermined volume.
  • Administer this compound or vehicle control according to dosing schedule.
  • Monitor tumor volume regularly using caliper measurements.
  • Assess drug efficacy by comparing tumor growth rates between groups.

Note: this compound at 10 mg/kg has demonstrated efficacy in reducing growth of multiple myeloma xenografts in mice [3].

Mechanism of Action and Signaling Pathway

This compound specifically inhibits the p110δ catalytic subunit of PI3Kδ, which is predominantly expressed in hematopoietic cells [1] [2]. The PI3Kδ signaling pathway plays a critical role in B-cell receptor signaling, proliferation, and survival [2].

The following diagram illustrates the signaling pathway affected by this compound:

G BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ (p110δ/p85) BCR->PI3K_delta Activation PIP3 PIP₃ PI3K_delta->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits CellMigration Cell Migration PIP3->CellMigration Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Signals CellSurvival Cell Survival & Proliferation Akt->CellSurvival This compound This compound This compound->PI3K_delta Inhibits

Diagram Title: this compound Inhibition of PI3Kδ Signaling Pathway

Safety and Regulatory Information

  • Research Use Only: this compound is for research purposes only and not for diagnostic or therapeutic use in humans [3] [1].
  • Controlled Substance: This product is a controlled substance and not for sale in all territories [3].
  • Handling Precautions: Use standard safety precautions for handling chemical compounds, including wearing appropriate personal protective equipment.

References

Acalisib handling and storage

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib Core Profile

Property Description
Molecular Formula C₂₁H₁₆FN₇O [1] [2] [3]
Molecular Weight 401.40 g/mol [1] [2] [3]
Mechanism of Action Potent and selective inhibitor of the PI3Kδ (p110δ) catalytic subunit [1] [2] [3]
IC₅₀ for p110δ 12.7 - 14 nM [2] [3]
Selectivity >100-fold selective for p110δ over other Class I PI3K isoforms (α, β, γ), mTOR, and DNA-PK [2] [3]
Clinical Status Investigational (Completed Phase 1 trial for lymphoid malignancies, NCT01705847) [1] [3]

Handling, Storage, and Solubility

For research use only. Follow institutional chemical safety procedures.

Aspect Protocol
Appearance White to off-white solid [2]

| Storage | Long-term: -20°C, protect from light [2] [3]. Solution: Use freshly prepared solutions immediately for optimal results [2] [3]. | | Solubility | The table below provides detailed solubility data and stock solution preparation guidance. |

Solubility Data & Stock Solution Preparation
Solvent Solubility Protocol for 10 mM Stock Solution
DMSO ~125 - 200 mg/mL (311.41 mM) [2] [3] Dissolve 4.01 mg of this compound in 1 mL of DMSO to obtain a 10 mM clear stock solution. Aliquot and store at -20°C or -80°C protected from light [2].
Water Insoluble [3] Not recommended for direct dissolution.
Ethanol Insoluble [3] Not recommended for direct dissolution.

In Vitro and In Vivo Experimental Protocols

In Vitro Cell-Based Assay Protocol

This protocol outlines the use of this compound for inhibiting PI3Kδ signaling in hematopoietic cell lines [2].

  • Stock Solution Reconstitution: Prepare a 10 mM stock solution in DMSO.
  • Working Solution Dilution: Dilute the stock solution into cell culture medium to desired concentrations (e.g., low nM range). The final DMSO concentration should not exceed 0.1-0.5% to maintain cell viability.
  • Cell Treatment: Treat cells with this compound or vehicle control (DMSO) for a predetermined period (e.g., 1-2 hours prior to stimulation).
  • Stimulation & Analysis: Stimulate cells with relevant agonists (e.g., B-cell receptor cross-linking) and analyze downstream readouts such as phosphorylation of AKT via western blotting.
In Vivo Administration Formulations

The following in vivo formulations have been validated in preclinical studies [2] [3].

  • Formulation 1: Oral Suspension (for homogeneous suspension dosing)

    • Vehicle: 0.5% - 1% Carboxymethylcellulose Sodium (CMC-Na) in water [3].
    • Preparation: Add this compound powder to the CMC-Na vehicle to achieve a homogeneous suspension at the target concentration (e.g., ≥5 mg/mL). Mix thoroughly [3].
    • Dosing: Administer via oral gavage. A 10 mg/kg dose was sufficient to reduce multiple myeloma xenograft growth in mice [2].
  • Formulation 2: Solution for Oral Gavage (for clear solution dosing)

    • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O [2] [3].
    • Preparation:
      • Prepare a clear DMSO stock solution (e.g., 80 mg/mL) [3].
      • Mix 50 μL of the DMSO stock with 400 μL PEG300.
      • Add 50 μL Tween-80 and mix.
      • Add 500 μL of ddH₂O (double-distilled water) and mix. The final concentration is 4 mg/mL (9.97 mM) [2] [3].
    • Dosing: Administer via oral gavage immediately after preparation.

Mechanism of Action and Signaling Pathway

This compound specifically targets the p110δ isoform of Class I PI3K, which is predominantly expressed in leukocytes and critical for signaling in B-cells, T-cells, and other immune cells [1] [4]. The following diagram illustrates the signaling pathway and the mechanism of this compound.

G This compound Inhibits PI3Kδ in the PI3K/AKT Pathway BCR B-Cell Receptor (BCR) P85 p85 Regulatory Subunit BCR->P85 Activates RTK Receptor Tyrosine Kinase (RTK) RTK->P85 Activates P110d p110δ Catalytic Subunit P85->P110d Recruits & Activates PIP3 PIP₃ P110d->PIP3 Phosphorylates This compound This compound (GS-9820) This compound->P110d Inhibits PIP2 PIP₂ PIP2->PIP3 Converted to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes

Critical Experimental Considerations

  • Solubility and Stability: this compound has limited solubility in aqueous solvents. Always use fresh DMSO for stock solutions and store them properly to prevent degradation and water absorption, which can impact solubility and potency [2].
  • In Vivo Formulation: The provided in vivo formulations are starting points. For specific disease models or administration routes, formulation optimization may be necessary to improve bioavailability or tolerability [3].
  • Off-Target Effects: While this compound is highly selective for PI3Kδ, at high concentrations, off-target effects on other PI3K isoforms may occur. Use the lowest effective concentration and include appropriate controls in experiments [2].

References

Acalisib Dose-Response and Protocol Summary

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib (GS-9820) is a second-generation, selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor [1]. In a Phase 1b clinical trial (NCT01705847) for relapsed/refractory lymphoid malignancies, oral this compound was tested at doses ranging from 50 mg to 400 mg twice daily [1]. The maximum tolerated dose (MTD) was not determined within this range, and dose-limiting toxicities were not observed [1].

The primary mechanism of this compound is the selective inhibition of the PI3Kδ isoform, which disrupts the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, growth, and proliferation, and its hyperactivation is common in many cancers [2] [3]. The following diagram illustrates the pathway and this compound's site of action.

G cluster_mTOR mTOR Complexes GF Growth Factor RTK RTK GF->RTK Binds PI3K_delta PI3Kδ RTK->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 (Substrate) AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Feedback CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes mTORC2->AKT Activates This compound This compound (GS-9820) PI3Kδ Inhibitor This compound->PI3K_delta Inhibits

Efficacy and Safety Data from Clinical Trial

The efficacy and safety profile of this compound was characterized in a Phase 1b trial where the most extensive data was collected for the 400 mg twice-daily cohort [1].

Table 1: Efficacy of this compound in Relapsed/Refractory Lymphoid Malignancies

Dose (Twice Daily) Patient Population Overall Response Rate (ORR) Lymph Node Response Median Progression-Free Survival (PFS)
50, 100, 200 mg Mixed (CLL & NHL/HL) Responses observed -- --
400 mg All Patients (n=29) 41.4% (12 PR) -- 8.2 months
400 mg CLL Patients 53.3% 85.7% 16.6 months
400 mg NHL/HL Patients 28.6% 36.4% 4.0 months

PR = Partial Response; CLL = Chronic Lymphocytic Leukemia; NHL = Non-Hodgkin's Lymphoma; HL = Hodgkin's Lymphoma.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) at 400 mg BID (n=29)

Adverse Event All Grades, n (%) Grade ≥3, n (%)
Diarrhea 6 (20.7) 3 (10.3)
Rash 8 (27.6) 4 (13.8)
Increased ALT 4 (13.8) 1 (3.4)
Increased AST 4 (13.8) 1 (3.4)
Decreased Neutrophil Count 3 (10.3) 3 (10.3)
Dysgeusia 5 (17.2) 0
Cough 4 (13.8) 0

Experimental Protocol Outline

The following workflow summarizes the key elements of the Phase 1b trial design that evaluated this compound [1]. You can adapt this framework for preclinical dose-response studies.

G Start Study Population: Adults with recurrent lymphoid malignancies Design Study Design: Open-label, Phase 1b Dose Escalation (3+3) Start->Design Dosing Dosing Regimen: Oral this compound (50, 100, 200, 400 mg BID) Design->Dosing Primary Primary Endpoint: Maximum Tolerated Dose (MTD) Dosing->Primary Secondary Secondary Endpoints: - Safety & Tolerability - Efficacy (ORR, PFS) - Pharmacokinetics Dosing->Secondary End Endpoint Analysis Primary->End Secondary->End

  • Key Inclusions: Adults with recurrent lymphoid malignancies (including CLL and NHL) who had measurable lymphadenopathy and required therapy [1].
  • Dosing Schedule: this compound was administered orally twice daily (BID) in 28-day cycles [1].
  • Endpoint Assessment:
    • Efficacy: Tumor response was assessed per standard criteria (e.g., iwCLL for CLL). Lymph node measurements and overall response rate (ORR) were key metrics [1].
    • Safety: Patients were monitored for adverse events, laboratory abnormalities (including liver transaminases and neutrophil counts), and serious adverse events [1].

Key Insights for Researchers

  • High Selectivity: this compound demonstrated high selectivity for PI3Kδ, with an IC50 of 12.7 nM in a basophil activation assay. No binding to other kinases was observed at concentrations up to 10 µM [1].
  • On-Target Toxicities: The most common this compound-related toxicities (diarrhea, rash, transaminitis) are consistent with the known profile of PI3Kδ inhibitors. Liver function tests and blood counts require regular monitoring [1].
  • Considerations for Preclinical Work: The clinical trial did not establish an MTD, suggesting a potentially wide therapeutic window. However, the occurrence of grade ≥3 infections indicates that patient immune status is a critical factor [1].

Limitations and Future Directions

The available data is primarily from a single Phase 1b clinical trial, which is sufficient for early development guidance but has inherent limitations. The study population was heterogeneous, and the patient numbers in the lower dose cohorts were small [1]. Furthermore, detailed pharmacokinetic (PK) data and in vitro protocols for determining IC50 in cell lines are not publicly detailed in the searched literature.

Future experiments should focus on defining the dose-response relationship in specific B-cell malignancy subtypes and exploring combination therapies to enhance efficacy and manage potential resistance.

References

Solubility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key solubility parameters for preparing acalisib stock solutions [1] [2] [3].

Solvent Solubility Notes & Handling Instructions
DMSO 80 mg/mL [2] (199.3 mM) to 125 mg/mL [1] (311.41 mM) Hygroscopic; use fresh DMSO to avoid moisture absorption. Solutions stable for 1 month at -20°C [3].
Water Insoluble [2] [3] Not suitable for direct dissolution.
Ethanol Insoluble [2] [3] Not suitable for direct dissolution.

In Vivo Formulation Protocols

For animal studies, here are validated formulations for preparing this compound dosing solutions [2].

Formulation Final Concentration Preparation Protocol
Homogeneous Suspension ≥ 5 mg/mL Directly suspend this compound powder in carboxymethyl cellulose sodium (CMC-Na) solution and mix evenly [2].

| Clear Solution (Formulation 1) | 4 mg/mL (9.97 mM) | 1. Add 50 µL of 80 mg/mL DMSO stock to 400 µL PEG300, mix. 2. Add 50 µL Tween-80, mix. 3. Add 500 µL ddH₂O, mix. Use immediately [2]. | | Clear Solution (Formulation 2) | 0.57 mg/mL (1.42 mM) | 1. Add 50 µL of 11.4 mg/mL DMSO stock to 950 µL corn oil. Mix evenly and use immediately [2]. |

Troubleshooting FAQ

  • How can I improve the solubility of my compound if the standard formulations aren't working? While not specific to this compound, general principles for tackling solubility issues include optimizing the solution environment. You can try adjusting the pH of the buffer, modifying the ionic strength, or adding stabilizing additives like glycerol. For recombinant proteins, using a different expression system can also help, but this is less applicable to a small molecule like this compound [4].

  • What is the mechanism of action of this compound? this compound is a highly selective and potent inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) catalytic subunit [1] [2]. It inhibits this enzyme with an IC50 value of approximately 12-14 nM and shows strong selectivity (over 100-fold) against other PI3K class I isoforms (α, β, γ) and related kinases like mTOR and DNA-PK [1] [2].

  • What are the primary research applications of this compound? Due to its selective action on PI3Kδ, an isoform critically important in B-cell signaling and proliferation, this compound has been investigated primarily in the context of lymphoid malignancies. A Phase 1 clinical trial has been completed for conditions such as diffuse large B-cell lymphoma, mantle-cell lymphoma, and recurrent marginal zone lymphoma [5].

Experimental Workflow Guide

For a clear visual summary, the diagram below outlines the key decision points and steps for handling this compound in the lab.

workflow Start Start: this compound (GS-9820) Handling StockPrep Prepare Stock Solution Start->StockPrep SolubilizeDMSO Solubilize in pure DMSO (80-125 mg/mL) StockPrep->SolubilizeDMSO InVitroUse For In Vitro Use InVivoUse For In Vivo Dosing FormulationA Formulation A: Clear Solution for IP/PO InVivoUse->FormulationA FormulationB Formulation B: Homogeneous Suspension InVivoUse->FormulationB AliquotStore Aliquot and store at -20°C Stable for 1 month SolubilizeDMSO->AliquotStore AliquotStore->InVitroUse AliquotStore->InVivoUse UseImmediately Use dosing solution immediately FormulationA->UseImmediately FormulationB->UseImmediately

References

Acalisib DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is a safe DMSO concentration for Acalisib cell-based assays? A safe final DMSO concentration of ≤0.3125% (v/v) is recommended for most cell lines based on cytotoxicity studies [1]. However, the optimal concentration is cell line-dependent, and a solvent control matching the highest DMSO concentration used in your assay is essential [1] [2].

  • Q2: How should I store this compound stock solutions? this compound stock solutions should be prepared in DMSO. For short-term storage (up to one month), keep aliquots at -20°C and protect from light. For long-term storage, -80°C is recommended for up to six months. Avoid repeated freeze-thaw cycles [3].

  • Q3: Why is there high variability in my cell viability results with this compound? High variability can stem from several factors, including inconsistent cell seeding density, DMSO cytotoxicity at high concentrations, evaporation from assay plates, or not using matched solvent controls [1] [2]. Implementing the optimized protocols below will improve replicability.

DMSO & this compound Experimental Data

The following tables consolidate key quantitative data for your experimental planning.

Table 1: DMSO Cytotoxicity Thresholds in Cell-Based Assays This table summarizes the maximum DMSO concentrations tolerated by various cancer cell lines over different exposure times, as established by MTT assays [1].

Cell Line Origin 24 Hours 48 Hours 72 Hours
HepG2 Hepatocellular Carcinoma ≤ 0.3125% ≤ 0.3125% ≤ 0.3125%
Huh7 Hepatocellular Carcinoma ≤ 0.3125% ≤ 0.3125% ≤ 0.3125%
MCF-7 Breast Cancer > 0.3125%* > 0.3125%* > 0.3125%*
MDA-MB-231 Breast Cancer ≤ 0.3125% ≤ 0.3125% ≤ 0.3125%
HT29 Colorectal Cancer ≤ 0.3125% ≤ 0.3125% ≤ 0.3125%
SW480 Colorectal Cancer ≤ 0.3125% ≤ 0.3125% ≤ 0.3125%

*MCF-7 cells showed significant cytotoxicity even at 0.3125% DMSO [1].

Table 2: this compound Stock Solution Preparation & Storage This table provides a standard operating procedure for preparing this compound solutions [3].

Parameter Specification
Solvent 100% DMSO
Suggested Stock Concentration 10 mM
Short-Term Storage -20°C (1 month, protected from light)
Long-Term Storage -80°C (6 months, protected from light)
Freeze-Thaw Cycles Avoid; use single-use aliquots

Detailed Experimental Protocols

Here are optimized protocols for key experiments involving this compound.

Protocol 1: Determining Optimal Cell Seeding Density for MTT Assays

This foundational protocol ensures your viability assays are in the linear range for accurate results [1].

  • Harvest and Count Cells: Harvest cells during their exponential growth phase. Count using an automated cell counter or hemocytometer.
  • Prepare Cell Suspensions: Create a series of cell suspensions to seed 96-well plates at densities of 125, 250, 500, 1000, 2000, 4000, and 8000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a blank control. Perform each condition in triplicate.
  • Incubate and Assay: Incubate plates at 37°C with 5% CO₂. At 24, 48, and 72 hours, perform an MTT assay.
    • Add 10 µL of MTT reagent to each well.
    • Incubate for 4 hours at 37°C.
    • Dissolve formed formazan crystals with 100 µL of solubilization solution.
    • Measure absorbance at 570 nm with a reference wavelength of 630 nm.
  • Data Analysis: Generate a calibration curve by plotting cell number against absorbance. The optimal density is one that provides a strong, linear signal across your desired time points without reaching confluence. A density of 2000 cells/well is a good starting point for many lines [1].
Protocol 2: Testing this compound Cytotoxicity with MTT Assay

This protocol builds on the optimized seeding density to test this compound's effects [1].

  • Plate Cells: Seed cells at the pre-determined optimal density (e.g., 2000 cells/well) in a 96-well plate. Allow cells to adhere for 24 hours.
  • Prepare Drug Dilutions:
    • Prepare working dilutions of this compound in culture medium to achieve your desired final concentrations (e.g., from 1 nM to 10 µM). The final DMSO concentration in any well must not exceed the safe threshold (e.g., 0.3125%).
    • Crucially, prepare a "matched control" series where wells receive the same range of DMSO concentrations as the drug-treated wells, but without this compound [2].
  • Treat Cells: After the 24-hour adhesion period, replace the medium in the test wells with 100 µL of the this compound dilutions or matched control solutions.
  • Incubate and Measure: Incubate the plates for the desired treatment period (e.g., 48 hours). Perform the MTT assay as described in Protocol 1.
  • Calculate Viability: Use the blank-corrected absorbance values. Cell viability (%) is calculated as: (Absorbance of Treated Well / Absorbance of Matched DMSO Control Well) × 100. A reduction in viability exceeding 30% compared to the control is typically considered biologically significant cytotoxicity [1].

The workflow for these core experiments can be visualized as follows:

Troubleshooting Common Issues

Use this guide to diagnose and resolve problems in your this compound experiments.

Problem: High background or inconsistent viability in control wells.

  • Potential Cause 1: DMSO Evaporation. Evaporation, especially from edge wells, can concentrate DMSO and drugs, increasing cytotoxicity [2].
  • Solution: Use a plate sealant (e.g., Parafilm) during incubation. Consider using only the inner 60 wells of the plate for assays and filling the perimeter wells with sterile PBS or water to humidify the chamber.
  • Potential Cause 2: Incorrect Solvent Control. Using a single, low-DMSO control for all wells does not account for the variable DMSO concentrations in a dose-response experiment [2].
  • Solution: Always use a matched DMSO control series where every this compound concentration is compared to a control well with the same DMSO concentration but no drug.

Problem: this compound precipitates in aqueous culture medium.

  • Potential Cause: The compound may be coming out of solution when the stock is added to the aqueous medium.
  • Solution: Ensure the final DMSO concentration does not exceed 0.5%. When adding the stock solution, inject it directly into the medium while vortexing gently to ensure rapid and uniform mixing.

Problem: Signaling effects are inconsistent or do not match expected pathway inhibition.

  • Potential Cause: Off-target effects of the DMSO solvent. Ultra-low doses of DMSO (as low as 0.0008%) can have broad, heterogeneous, and cell-line-specific effects on kinase signaling pathways, potentially confounding results [4].
  • Solution: Perform a rigorous pilot experiment to characterize the effect of your DMSO vehicle control on the specific signaling nodes you are measuring in your cell line. Use the lowest possible DMSO concentration that keeps this compound in solution.

This compound Mechanism of Action

For context, this compound (GS-9820) is a potent and selective small-molecule inhibitor. Its primary mechanism of action is the inhibition of the phosphoinositide 3-kinase (PI3K) delta isoform (p110δ), with an IC₅₀ of 12.7 nM [3]. It demonstrates high selectivity over other PI3K class I isoforms and related kinases like DNA-PK and mTOR [3]. The diagram below illustrates the position of this compound's target within the larger PI3K/AKT/mTOR signaling pathway, a crucial network in cancer cell survival and proliferation [5].

G RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3  PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates TSC1TSC2 TSC1TSC2 AKT->TSC1TSC2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth CellGrowth mTORC1->CellGrowth Promotes Cell Growth & Survival TSC1TSC2->mTORC1 Inhibits (Activation via relief of inhibition) PTEN PTEN PTEN->PIP3 Dephosphorylates PIP3 to PIP2 This compound This compound This compound->PI3K Inhibits OtherInhib Other Inhibitors (e.g., Torin-1, Capivasertib) OtherInhib->AKT Inhibits OtherInhib->mTORC1 Inhibits

References

Acalisib stock solution stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Guidelines

For optimal stability, it is crucial to follow the handling and storage guidelines provided by manufacturers. The table below summarizes the key recommendations.

Aspect Recommendation
Storage Temperature Desiccate at -20°C [1].
Solubility 125 mg/mL (311.41 mM) in DMSO [1] [2]. Ultrasonic treatment may be needed to dissolve [1].
General Handling Prepare stock solutions in advance if needed; seal tightly and store below -20°C. Warm vial to room temperature before opening to prevent condensation [1].

Recommended Protocol for Stock Solution Preparation

Here is a detailed methodology for preparing a 10 mM stock solution of Acalisib, based on the solubility data provided.

  • Calculation: To prepare 1 mL of a 10 mM solution, you will need this compound powder with a molecular weight of 401.4 g/mol [1]. The mass required is calculated as follows:

    • (10 mmol/L) * (0.001 L) * (401.4 g/mol) = 4.014 mg
  • Weighing: Accurately weigh out 4.014 mg of this compound using an analytical balance.

  • Dissolution: Transfer the weighed powder to a 1 mL volumetric vial. Add anhydrous DMSO to bring the total volume to 1 mL.

  • Mixing: If the compound does not dissolve immediately, warm the vial in a 37°C water bath and sonicate it for a short period to aid dissolution [1].

  • Aliquoting: To minimize freeze-thaw cycles and reduce the risk of contamination, aliquot the stock solution into smaller, single-use vials.

  • Storage: Seal the aliquots tightly and store them at -20°C, protected from light [1] [2].

Stability-Indicating Assay Methodology

To establish a definitive shelf-life for your specific stock solutions, you can implement a stability-indicating assay method (SIAM). While not described for this compound specifically, the following approach, adapted from a study on a similar drug (Alpelisib), provides a robust framework [3].

G A Prepare this compound Stock Solution B Subject to Forced Degradation A->B C Analyze via LC-MS/MS B->C D Monitor for Degradation Products C->D E Establish Stability Profile D->E

Experimental Workflow for Stability Testing:

  • Forced Degradation Studies: Expose your this compound stock solution to various stress conditions to intentionally induce degradation. Standard conditions recommended by the International Council for Harmonisation (ICH) include [3]:

    • Acidic and Basic Hydrolysis: Treat with small volumes of HCl or NaOH.
    • Oxidative Stress: Treat with hydrogen peroxide (e.g., 3%).
    • Photolytic Stress: Expose to UV or visible light.
  • Analysis with LC-MS/MS: Analyze the stressed samples alongside a fresh, unstressed control using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This is a highly effective method for separating the parent drug from its degradation products [3] [4].

    • Chromatographic Separation: Use a reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm) with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile [4].
    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. For this compound, you would need to optimize the MRM transition (precursor ion > product ion) [4].
  • Data Interpretation: A stable stock solution will show a single, predominant peak for this compound in the chromatogram. The appearance of new peaks after stress testing indicates the formation of degradation products. The stability of your stock solution under storage conditions is confirmed by the absence of these new peaks over time.

Frequently Asked Questions

Q1: How long can I store my this compound stock solution at -20°C? While one supplier suggests stock solutions can be stored below -20°C for "several months," this is not a guaranteed shelf-life [1]. The stability can be influenced by factors like the specific DMSO used, the presence of water, and the number of freeze-thaw cycles. It is highly recommended to determine the stability in your own lab using the SIAM approach outlined above.

Q2: What should I do if my stock solution shows precipitation or gives an unexpected experimental result? First, visually inspect the solution for crystals or particles. If precipitation is suspected, try warming the vial gently to 37°C and sonicating it to re-dissolve the compound [1]. If the problem persists or your results are inconsistent, the solution may have degraded. The most reliable course of action is to prepare a fresh stock solution and use the LC-MS/MS method to check the purity of the old versus the new solution [3] [4].

Q3: Can I use a different solvent besides DMSO? The provided data specifies high solubility in DMSO (125 mg/mL) [1] [2]. Using an alternative solvent is not recommended without first conducting solubility and stability tests to ensure the compound remains soluble and stable.

References

Acalisib Background & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib is a second-generation PI3Kδ inhibitor. Its high selectivity means it primarily affects hematopoietic cells, which is the basis for its use in hematologic cancers and its specific profile of adverse effects [1].

The table below summarizes its key mechanistic and biochemical properties:

Property Description
Primary Target PI3Kδ (p110δ catalytic subunit) [2] [3]
IC50 for PI3Kδ 12.7 - 14 nM [2] [1] [3]
Selectivity 114- to 400-fold selective over other Class I PI3K isoforms (α, β, γ) [2] [3]
Key Mechanism Inhibits B-cell receptor signaling and other survival pathways in malignant lymphocytes [1]
Clinical Relevance Demonstrated clinical activity in relapsed/refractory Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL) [1]

Key Cellular Assay Data from Preclinical Research

The selectivity of this compound was confirmed in various cellular models. The following table lists its activity in different cell-based assays:

Assay/Cell System Observed Effect / IC50 Context & Relevance
Human Basophil Activation [1] IC50: 12.7 nM Suppressed IgE receptor I (FcεRI) PI3Kδ-mediated CD63 expression (EC50: 14 nM). Demonstrates potency in a native, immunologically relevant cell type.
Fibroblast PDGF Signaling [3] Reduced pAkt by 50% at 11,585 nM PDGF signals via PI3Kα. Shows minimal effect on PI3Kα pathway at high concentrations, confirming cellular selectivity.
Fibroblast LPA Signaling [3] Reduced pAkt by 50% at 2,069 nM LPA signals via PI3Kβ. Confirms minimal cellular activity against the PI3Kβ pathway.

Experimental Considerations & Troubleshooting

When designing cellular assays with this compound, you may need to consider the following aspects derived from its clinical and pharmacological profile.

FAQs on Assay Design
  • Q: What is a typical working concentration for this compound in cellular assays?

    • A: Based on its IC50 of ~14 nM for PI3Kδ, nanomolar (nM) concentrations are likely effective for target engagement in sensitive hematopoietic cell lines. However, always perform a dose-response curve to determine the optimal concentration for your specific assay system.
  • Q: What solvent should I use for in vitro studies?

    • A: this compound has high solubility in DMSO (e.g., 80-125 mg/mL) [2] [3]. It is insoluble in water or ethanol. For cell-based assays, prepare a stock solution in DMSO and then dilute it into the aqueous cell culture medium, ensuring the final DMSO concentration is non-cytotoxic (typically ≤0.1%).
  • Q: What are critical parameters to measure in a selectivity assay for this compound?

    • A: To confirm its selective action, you could monitor phosphorylation of AKT (a key downstream node of PI3K signaling) in response to stimuli that activate different PI3K isoforms. For example, verify strong inhibition in B-cell lines (PI3Kδ-dependent) versus minimal effect in fibroblasts stimulated with PDGF (PI3Kα-dependent) or LPA (PI3Kβ-dependent) [3].
Troubleshooting Guide
Issue Possible Cause Suggested Action

| Lack of efficacy in a PI3Kδ-dependent cell line | - Degraded compound

  • Incorrect solvent/dilution
  • Intrinsic cell line resistance | - Use fresh, properly stored DMSO stock.
  • Verify serial dilution calculations.
  • Use a positive control (e.g., a known pan-PI3K inhibitor) to confirm assay validity. | | Observed off-target toxicity at low doses | - Inhibition of other PI3K isoforms at high concentrations
  • Compound precipitation | - Re-titer the compound to find a selective window (e.g., 10-100 nM).
  • Ensure compound is fully dissolved in DMSO and properly diluted in medium. | | High background in a downstream signaling readout (e.g., p-AKT) | - Serum-induced pathway activation
  • Inconsistent cell lysis | - Starve cells of serum (e.g., 0.1-0.5% FBS) for several hours before compound treatment and stimulation.
  • Standardize lysis protocol and ensure complete and uniform cell lysis. |

This compound's Role in the PI3K Signaling Pathway

The following diagram illustrates the specific mechanism of this compound within the broader PI3K signaling context, which is crucial for understanding its cellular effects.

architecture BCR B-Cell Receptor (BCR) Or Other Inputs PI3K_delta PI3Kδ (p110δ) BCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Recruits to Membrane pAKT p-AKT (Cell Survival, Proliferation) AKT->pAKT mTOR mTORC1 & other effectors pAKT->mTOR This compound This compound This compound->PI3K_delta Inhibits

References

Acalisib PI3K delta selectivity improvement

Author: Smolecule Technical Support Team. Date: February 2026

The Foundation of PI3Kδ Selectivity

The pursuit of PI3Kδ-selective inhibitors is a major focus in oncology and immunology research, particularly for hematologic malignancies. This selectivity is crucial because the different PI3K isoforms have distinct functions:

  • PI3Kα and PI3Kβ are widely expressed in various tissues and are involved in cell growth and metabolism [1] [2].
  • PI3Kδ and PI3Kγ are primarily expressed in hematopoietic (blood) cells and play key roles in immune cell function and signaling [1] [3] [2].

Achieving selectivity for PI3Kδ over other isoforms is challenging because the ATP-binding pocket—where many inhibitors compete—is highly similar across all PI3K class I isoforms [4]. Selectivity is often accomplished by designing compounds that exploit minor sequence variations and the unique conformational flexibility of the p110δ protein [4] [5]. This allows researchers to develop inhibitors that cause fewer off-target effects and reduce toxicity [5].

Experimentally Determined Selectivity of PI3Kδ Inhibitors

While data for Acalisib is not available, the table below summarizes the published selectivity profiles of other PI3Kδ inhibitors, illustrating how such data is typically presented and measured. The values are typically reported as half-maximal inhibitory concentration (IC₅₀) in nanomolar (nM) or as fold-selectivity over other isoforms.

Table 1: Experimentally Determined Selectivity of Various PI3Kδ Inhibitors

Compound Name PI3Kδ IC₅₀ (nM) Selectivity Ratio (δ vs. other isoforms) Key Experimental Findings Citation
Idealisib (CAL-101) N/A N/A First-in-class PI3Kδ inhibitor; approved for CLL and iNHL. Associated with toxicities (hepatotoxicity, colitis) that limited its use. [1] [5]
Compound A10 0.9 nM 378-fold (α), 412-fold (β), 10-fold (γ) Potent and selective inhibitor discovered via a ring-opening strategy; also showed reduced Akt phosphorylation in SU-DHL-6 cells and induced G0/G1 phase cell cycle arrest. [3]
Compound 15 (S-enantiomer) ~10-fold more active than R-enantiomer >30-fold (R-enantiomer) Template for Compound A10; demonstrates the critical impact of chiral centers on inhibitory activity. [3]

Core Experimental Workflows for Profiling Inhibitors

To establish the selectivity and activity of a compound like this compound, researchers follow a series of standard experimental protocols. The following diagram outlines the key steps in this characterization workflow.

G Fig 1: Core Workflow for PI3Kδ Inhibitor Profiling cluster_1 In Vitro Biochemical Assays cluster_2 Cellular Mechanism of Action cluster_3 Structural & In Silico Studies Start Start: Novel PI3Kδ Inhibitor Assay1 Enzyme Activity Assays (Multiple Isoforms) Start->Assay1 Assay2 Determine IC₅₀ Values Assay1->Assay2 Assay3 Calculate Fold-Selectivity Assay2->Assay3 Cell1 Cell Viability/Proliferation Assays (e.g., SU-DHL-6) Assay3->Cell1 Cell2 Western Blot: p-AKT (S473) Downregulation Cell1->Cell2 Cell3 Flow Cytometry: Cell Cycle Analysis Cell2->Cell3 Struct1 X-ray Crystallography of Inhibitor Complex Cell3->Struct1 Struct2 Molecular Dynamics Simulations Struct1->Struct2 End Comprehensive Inhibitor Profile Struct2->End Reveals structural basis for selectivity/potency

Here are the detailed methodologies for the key experiments cited in the workflow and tables:

1. Biochemical Kinase Assays for IC₅₀ and Selectivity This is the foundational experiment for determining a compound's potency and selectivity.

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against purified PI3K isoforms (α, β, γ, δ).
  • Protocol Summary: A common method is the ELISA-based lipid kinase assay. Recombinant PI3K enzymes are incubated with the inhibitor compound and substrate (PIP₂). The reaction is initiated by adding ATP. The amount of product (PIP₃) generated is then quantified using a specific antibody in an ELISA format. The signal is inversely proportional to the inhibitor's potency.
  • Data Analysis: IC₅₀ values are calculated by plotting the inhibitor concentration against the percentage of enzyme activity. Fold-selectivity is then calculated by dividing the IC₅₀ of the off-target isoform by the IC₅₀ of PI3Kδ [3] [4].

2. Cellular Target Engagement (pAKT Reduction) This experiment confirms that the inhibitor engages its target and modulates the pathway in a live cellular context.

  • Objective: To demonstrate that the PI3Kδ inhibitor effectively blocks the PI3K/AKT/mTOR signaling pathway in relevant cancer cell lines (e.g., SU-DHL-6, a B-cell lymphoma line).
  • Protocol Summary: Cells are treated with a range of inhibitor concentrations for a specified time (e.g., 1-2 hours). Cells are then lysed, and proteins are separated by SDS-PAGE gel electrophoresis. The proteins are transferred to a membrane and probed with antibodies against phospho-AKT (Ser473) and total AKT via Western Blotting.
  • Data Analysis: A decrease in the phospho-AKT signal, without a change in total AKT, indicates successful pathway inhibition. The concentration that causes 50% reduction (EC₅₀) can be estimated [3] [6].

3. Cell Cycle Analysis by Flow Cytometry This assay evaluates the functional consequence of pathway inhibition on cell proliferation.

  • Objective: To determine if the inhibitor induces cell cycle arrest.
  • Protocol Summary: Treated and untreated cells are harvested, fixed, and stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content of the cells is then analyzed using a flow cytometer.
  • Data Analysis: The distribution of cells in different cell cycle phases (G0/G1, S, G2/M) is determined by the fluorescence intensity. A selective PI3Kδ inhibitor like compound A10 was shown to cause a significant increase in the percentage of cells in the G0/G1 phase, indicating a blockade of cell cycle progression [3].

Troubleshooting Common Experimental Challenges

  • Issue: Lack of Cellular Potency Despite Strong Biochemical Binding

    • Potential Cause: The compound may have poor cellular permeability or be a substrate for efflux pumps.
    • Solution: Perform a parallel experiment using a pan-PI3K inhibitor (e.g., copanlisib) as a positive control. If the pan-inhibitor works but your selective compound does not, it suggests a compound-specific issue like permeability [6].
  • Issue: Acquired Resistance in Cell Lines

    • Potential Cause: Upregulation of parallel survival pathways (e.g., MAPK/ERK) or compensatory feedback loops that reactivate the PI3K pathway.
    • Solution: As seen in research, consider combination therapies. For instance, combining a PI3Kδ inhibitor with a MEK inhibitor (e.g., selumetinib) has shown additive or synergistic effects in overcoming resistance in tumor spheroid models [6].

References

Acalisib freeze-thaw stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: How many freeze-thaw cycles can my Acalisib solution undergo?

    • A: The acceptable number of cycles must be determined experimentally for your specific formulation. One study on various clinical chemistry analytes found many to be stable for up to ten cycles, but this is not a guarantee for this compound [1]. You should establish this limit during formulation development.
  • Q2: What are the critical parameters to control during a freeze-thaw study?

    • A: Key parameters include the freezing and thawing rates, the minimum freezing temperature, the storage time at the frozen state, and the number of cycles [2] [3] [4]. Optimizing these using a systematic Quality by Design (QbD) approach is recommended [2].
  • Q3: My drug shows aggregation after thawing. What could be the cause?

    • A: Aggregation can be triggered by several freeze-thaw-related stresses, including:
      • Cryoconcentration: Solutes and proteins become concentrated in the unfrozen fraction between ice crystals, which can promote aggregation and increase ionic strength [4].
      • Interaction with Ice Surfaces: The large surface area of ice can denature proteins at the solid-liquid interface [4].
      • pH Shifts: Changes in the solution composition as ice forms can lead to significant shifts in pH [3].

Troubleshooting Guide

Observed Issue Potential Root Cause Recommended Action
Formation of Aggregates Cryoconcentration; interaction with ice surface [4]. Optimize freezing rate; introduce a cryoprotectant (e.g., sucrose) [3].
Changes in pH Concentration of buffer components during freezing; crystallization of buffer salts [3]. Use a buffering agent less prone to crystallization; test buffer capacity under freeze-concentrated conditions.
Loss of Potency Physical or chemical degradation due to stress in the unfrozen concentrate [2]. Conduct stress studies to identify degradation pathways; reduce the number of freeze-thaw cycles by using single-use aliquots.
Concentration Gradients Incomplete or non-homogeneous mixing after thawing [4]. Establish a standardized, gentle mixing procedure post-thaw; sample from different locations in the container to verify homogeneity.

Experimental Protocol: Characterizing a Freeze-Thaw Process

This methodology is adapted from recent studies on optimizing freeze-thaw characterization for drug substances [4].

1. Objective To characterize the temperature profile and concentration gradients in a 2 L drug substance bottle during a freeze-thaw process.

2. Materials and Equipment

  • Drug substance solution (e.g., this compound in its formulation buffer).
  • 2 L polycarbonate PharmaTainer bottle (or your specific container).
  • Typ-T thermocouples (e.g., 1.5 mm diameter).
  • Multi-channel data logger.
  • Camera for time-lapse monitoring.
  • Custom fixture for mounting thermocouples in the bottle (e.g., using cable glands fitted to the bottle lid) [4].

3. Method Workflow

The diagram below outlines the key stages for characterizing the freeze-thaw process.

G Start Start Characterization A 1. Identify Probe Positions Start->A B 2. Record Temperature Profile A->B A1 First Point to Freeze (FPF) Typically at the wall near the liquid level A->A1 A2 Last Point to Freeze (LPF) Identified via initial mapping (e.g., center, a few cm below surface) A->A2 A3 First Point to Thaw (FPT) & Last Point to Thaw (LPT) A->A3 C 3. Monitor Thawing Visually B->C D 4. Sample for Concentration C->D E End D->E

4. Procedure Details

  • Temperature Mapping: a. Identify Critical Points: Based on initial mapping, select key thermocouple positions. The First Point to Freeze (FPF) is often at the container wall near the liquid surface. The Last Point to Freeze (LPF), which is also the apparent Last Point to Thaw (LPT~app~), is often located in the geometric center or slightly below the surface [4]. b. Execute Run: Place the instrumented bottle in the freezer and start recording temperatures. The data will allow you to calculate critical times like the stress time (time the product spends in a partially frozen state) and total freezing/thawing time [4].

  • Visual Monitoring: a. Use a time-lapse camera during thawing to note the exact moment the ice plug detaches from the thermocouple at the LPT. This provides a more accurate thawing time than temperature data alone [4].

  • Concentration Analysis: a. After complete thawing, use a precise sampling method (e.g., a needle and syringe inserted at specific depths) to withdraw samples from the top, middle, and bottom of the container. b. Analyze these samples for drug concentration and critical quality attributes (e.g., purity, aggregation) to identify any gradients or degradation [4].

How to Proceed Without Specific Data

  • Consult the Manufacturer: Check the manufacturer's prescribing information or direct scientific resources for any stated stability data.
  • Design a Robust Study: Use the provided framework and protocol to design your own stability study for this compound, tailoring the formulation with stabilizers if needed [3].
  • Implement Safe Handling: In the absence of data, adopt a conservative approach: avoid freeze-thaw cycles altogether. Prepare single-use aliquots at the appropriate concentration and store them at a stable temperature.

References

Caco-2 Permeability Assay: A Standardized Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The Caco-2 cell model is a gold standard for predicting intestinal drug absorption in vitro [1]. The following workflow and protocol are synthesized from the literature to guide your experiments with acalisib.

cluster_workflow Caco-2 Experimental Workflow A Cell Culture & Seeding B Monolayer Differentiation (19-21 days) A->B C Quality Control B->C D Permeability Experiment C->D C1 TEER Measurement (≥200 Ω·cm²) C->C1 C2 Paracellular Marker Test (e.g., Mannitol) C->C2 C3 Visual Inspection (e.g., ZO-1 staining) C->C3 E Data Analysis & Validation D->E

Key Steps and Parameters:

  • Cell Culture on Filter Inserts: Seed Caco-2 cells at an optimized density (e.g., below 0.2 x 10⁶ per cm²) on translucent PET or polycarbonate filter inserts. Coating with collagen or gelatine is optional, as it may not prevent cell detachment during long differentiation periods [2].
  • Monolayer Differentiation: Allow cells to differentiate for 19-21 days post-confluence. Periods longer than 21 days increase the risk of monolayer detachment [2].
  • Quality Control (QC): Perform these checks before every permeability experiment.
    • Transepithelial Electrical Resistance (TEER): Measure regularly. Use only monolayers with a TEER value of ≥200 Ω·cm² at 37°C [2].
    • Paracellular Permeability: Use a low-permeability marker like [¹⁴C]-Mannitol. A typical apparent permeability (Papp) value for a valid monolayer is around 1.30 ± 0.77 × 10⁻⁶ cm/s [2].
    • Microscopy: Verify the formation of a single, tight monolayer by staining for tight junction proteins like ZO-1 [2].
  • Permeability Experiment:
    • Dosing: Dissolve this compound in DMSO (stock solution of 25 mg/mL has been used in studies [3]) and dilute in transport buffer. The final DMSO concentration should typically be ≤1%.
    • Transport Conditions: Perform experiments at 37°C. You can test transport in the apical-to-basolateral (A-B) direction to simulate intestinal absorption, and/or the basolateral-to-apical (B-A) direction to investigate active efflux [1].
    • Sample Analysis: Use a sensitive method like LC-MS/MS to quantify this compound concentration in samples collected from the receiver compartment over time.
  • Data Calculation: Calculate the Apparent Permeability (Papp) using the formula: Papp = (dQ/dt) / (A × C₀) where dQ/dt is the steady-state flux rate (mol/s), A is the surface area of the filter membrane (cm²), and C₀ is the initial concentration in the donor compartment (mol/mL) [1].

Interpreting Your Results & Validation

To contextualize your findings for this compound, you can benchmark them against known model drugs. Regulatory guidelines require validation with a set of model compounds to establish the suitability of the Caco-2 model [1].

Table 1: Permeability Classification Based on Caco-2 and Human Data [1]

Permeability Class Human Absorption (fa %) Example Drug Typical Papp (×10⁻⁶ cm/s)
High ≥ 85% Propranolol 30.76 ± 1.91
Moderate 50-84% Metformin 7.74
Low < 50% Atenolol 1.64

Validation Requirement: For formal classification, guidelines require testing a minimum of 20 model drugs covering all permeability ranges to create a calibration curve correlating Papp values with human absorption data [1].

Troubleshooting Common Permeability Issues

Here are solutions to common problems that can affect compounds like this compound.

Table 2: Troubleshooting Guide for Permeability Experiments

Problem Potential Cause Investigation & Solution
Unexpectedly Low Papp Efflux Transport Test bidirectional transport (A-B vs B-A). If Papp(B-A) >> Papp(A-B), it suggests active efflux. Use inhibitors like verapamil (for P-gp) or Ko143 (for BCRP) to confirm [1] [4].
Poor Aqueous Solubility Check for precipitation in the donor solution. Consider using solubilizing agents like cyclodextrins in the transport buffer, ensuring they do not disrupt the monolayer [2].
Non-specific Binding Check for binding to the filter or plasticware. Use silanized vials or add a low concentration of albumin to the buffer to reduce binding [2].
High Variability in Data Monolayer Integrity Strictly adhere to QC criteria (TEER, marker flux). Standardize passage numbers and culture conditions, as variability can arise from lab-specific methods [1] [2].
Compound Instability Check the stability of this compound in the transport buffer and at 37°C over the experiment's duration [1].
Low Recovery of Compound Cellular Metabolism Identify metabolites using mass spectrometry. Consider using inhibitors of common metabolic enzymes [1].
Adsorption to Equipment As above, check for non-specific binding to tubes and filters [2].

Key Considerations for this compound

  • Efflux Risk: this compound has a molecular weight of 401.40 g/mol [3]. Compounds above 400 Da are often suspected of being P-glycoprotein (P-gp) substrates [4]. The troubleshooting table above provides a direct path to investigate this.
  • Beyond Intestinal Permeability: If your research targets the central nervous system, you will need to investigate blood-brain barrier (BBB) penetration. The principles are similar but more stringent. Lipid solubility (Log P), hydrogen bonding, and molecular weight are key determinants [4]. This compound's structure suggests it may have favorable properties for cell permeability, but specific BBB studies would be needed for confirmation.

References

Understanding the Problem: Ionization Interference

Author: Smolecule Technical Support Team. Date: February 2026

In LC-ESI-MS analysis, ionization interference occurs when a drug and its metabolites, due to their structural similarity, co-elute and compete for charge during the ionization process. This can lead to the suppression or enhancement of analyte signals, compromising quantitative accuracy [1].

This type of interference is particularly problematic because it is often overlooked during standard method validation, as the blank matrices used typically do not contain the drug's metabolites. This can result in systematic and undetected errors in pharmacokinetic data [1].

How to Assess Potential Interference

You can proactively check for ionization interference using a Dilution Assessment Method. This procedure helps predict potential issues before full quantitative analysis [1].

Experimental Protocol: Dilution Assessment [1]

  • Prepare Solutions: Create a mixed standard solution containing both the parent drug (e.g., Acalisib) and its metabolite at concentrations expected in the study samples.
  • Perform Flow Injection Analysis (FIA): Inject the mixed solution using a mobile phase with the same solvent composition as your LC method. Chromatographic separation is not used at this stage.
  • Compare Signals: Obtain the signal intensities for the drug and metabolite from the mixed injection. Then, inject the drug and metabolite individually at the same concentrations.
  • Calculate Signal Change: For each analyte (drug and metabolite), calculate the signal change rate using this formula from the study: Signal Change Rate (%) = [(Signal_mixed - Signal_alone) / Signal_alone] × 100%
  • Interpret Results: A signal change greater than ±15% when co-injected versus alone is indicative of significant ionization interference.

The table below summarizes the key parameters for this assessment.

Parameter Specification / Guideline
Assessment Method Dilution & Flow Injection Analysis (FIA)
Key Metric Signal Change Rate
Interference Threshold Change > ±15% [1]
Impact on Quantification Can cause up to 90% signal suppression or 30% overestimation [1]

Strategies to Resolve Interference

If the assessment confirms interference, you can implement one or more of the following resolution strategies [1].

Strategy Mechanism of Action Considerations
Chromatographic Separation Increases retention time difference, preventing co-elution. The most direct solution. May require method re-development and longer run times [1].
Sample Dilution Reduces absolute concentration of interferents, minimizing competition for charge. Simple but may compromise sensitivity for low-abundance analytes. Must be validated [1].
Stable Isotope-Labeled Internal Standard Compensates for ionization suppression/enhancement by behaving identically to the analyte. Considered the gold standard for correction, but can be costly [1].

The following diagram illustrates the logical workflow for assessing and resolving metabolite interference, integrating the strategies above.

Start Suspected Metabolite Interference Assess Perform Dilution Assessment Start->Assess Decision Signal Change > ±15%? Assess->Decision Resolve Apply Resolution Strategies Decision->Resolve Yes End Quantitative Accuracy Restored Decision->End No Resolve->End Strat1 Chromatographic Separation Resolve->Strat1 Select Strategy Strat2 Sample Dilution Resolve->Strat2 Select Strategy Strat3 Stable Isotope IS Resolve->Strat3 Select Strategy

Best Practices for Robust LC-MS Methods

To minimize the risk of such issues in your future methods, consider these foundational practices:

  • Evaluate Matrix Effects Systematically: Use the post-extraction addition method to quantify matrix effects. A structurally identical, stable isotope-labeled internal standard is highly recommended for the most accurate correction [1] [2].
  • Prioritize Good Chromatography: Even with fast, generic methods, ensure sufficient chromatographic resolution between the parent drug and its known metabolites. This is the most effective way to prevent co-elution and the resulting ionization interference [1].

References

Acalisib Assay Variability: Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here are common problems and solutions you might encounter when working with Acalisib, organized for efficient troubleshooting.

Problem: Inconsistent Cell Viability Results This is a common issue in drug sensitivity assays, often caused by factors unrelated to the drug itself.

Possible Cause Proposed Solution & Rationale
Evaporation & Drug Concentration Store diluted drug stocks at -20°C in sealed PCR plates (not culture plates); even 48 hours at 4°C can cause significant evaporation and concentration, altering dose-response curves [1].
DMSO Cytotoxicity Use matched DMSO controls for each drug concentration; a single control can lead to curves starting above 100% viability. Note that 1% DMSO can significantly impact MCF7 cell viability after 24 hours [1].
Edge Effects Use plate sealers during incubations and avoid stacking plates. Be aware that evaporation from perimeter wells can cause elevated signal readings, even in DMSO controls [1] [2].
Cell Seeding Density Optimize cell count for your specific cell line and assay duration. For example, 7.5 × 10³ cells/well in a 96-well plate with 10% FBS medium supported 72-hour growth without plateauing for some lines [1].

Problem: High Background or Excessive Signal in Detection Assays This can obscure the true effect of your investigational drug.

Possible Cause Proposed Solution & Rationale
Insufficient Washing Follow recommended washing procedures meticulously. Increase soak times during wash steps (e.g., add 30 seconds) to reduce non-specific binding [2].
Incorrect Incubation Times Adhere strictly to protocol-specified incubation times; longer times can increase background signal [2].
Light Exposure Protect light-sensitive substrates (e.g., in ELISA) from light before and during use, as exposure can elevate background [2].
Liquid Handler Settings Do not rely solely on default liquid classes for automated handlers. Optimize aspirate/dispense rates for your specific reagents to improve accuracy and precision, reducing well-to-well variability [3].

Experimental Protocol: Profiling PI3K Inhibitor Activity in CLL

This detailed methodology is adapted from a recent study profiling ten PI3K inhibitors (including this compound) in Chronic Lymphocytic Leukemia (CLL) cells [4]. This compound (also known as CAL-120 or GS-9820) is an investigational PI3K inhibitor with selectivity for the p110β and p110δ isoforms [5] [6].

1. Reagent Preparation

  • This compound Stock: Reconstitute this compound in DMSO to create a mM stock solution. Aliquot and store at -20°C or -80°C.
  • Working Concentrations: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final DMSO concentration in all assay wells, including controls, must be kept constant and below toxic levels (typically ≤0.1-1%) [1].
  • Control Inhibitors: Include other PI3K inhibitors (e.g., idelalisib, copanlisib) as benchmarks for activity and selectivity.
  • Venetoclax: For combination studies, prepare the Bcl-2 antagonist venetoclax similarly [4].

2. Primary Cell Isolation and Culture

  • Sample Source: Use fresh peripheral blood mononuclear cells (PBMCs) from healthy donors or patients with lymphoid malignancies (e.g., CLL), obtained with ethical approval [4].
  • Isolation: Isolate PBMCs via density gradient centrifugation (e.g., using Ficoll-Paque).
  • Culture Medium: Suspend cells in complete medium (e.g., RPMI-1640 with 10% FBS). CLL cells can be maintained in culture for several days.

3. Drug Treatment and Viability Assessment

  • Plating: Plate cells in 96-well plates at a density optimized for your cell type and assay duration (e.g., 100,000 cells/well in 100 µL for primary CLL cells) [4] [1].
  • Treatment: Treat cells with a dose range of this compound, control inhibitors, and vehicle (DMSO) for 24-72 hours. For combination studies, co-treat with venetoclax.
  • Viability Measurement:
    • Cell Viability Assay: Use a homogeneous method like the CellTiter-Glo Luminescent Cell Viability Assay to quantify ATP, which correlates with metabolically active cells [4].
    • Apoptosis Assay: Monitor apoptosis by flow cytometry using an antibody against cleaved caspase-3 [4].

4. Signaling Inhibition Analysis by Flow Cytometry

  • Stimulation: After drug treatment, you may stimulate signaling pathways. For CLL cells, this can involve cross-linking the B-cell receptor (BCR) using anti-IgM [4].
  • Fixation & Permeabilization: Fix cells (e.g., with Phosflow Fix Buffer I) and permeabilize them (e.g., with Perm Buffer III) to allow antibody entry [4].
  • Intracellular Staining: Stain cells with antibodies against phosphorylated signaling proteins central to the PI3K pathway to assess this compound's inhibitory effect. Key targets include:
    • pAKT (S473): A direct downstream target of PI3K.
    • pS6 Ribosomal Protein (S235/S236): A marker for mTOR pathway activity.
  • Data Acquisition & Analysis: Analyze stained cells using a flow cytometer. Quantify the geometric mean fluorescence intensity (MFI) of phosphorylated proteins in relevant cell populations (e.g., CD19+ B cells).

The diagram below illustrates the logical workflow and key analysis points for this protocol.

G Start Start Experiment Prep Reagent & Cell Preparation Start->Prep DrugTreat Drug Treatment: This compound, Controls, Combinations Prep->DrugTreat Incubate Incubation (24-72h) DrugTreat->Incubate SubProcess Post-Incubation Analysis Incubate->SubProcess ViabilityPath Cell Viability Assay (e.g., CellTiter-Glo) SubProcess->ViabilityPath ApoptosisPath Apoptosis Assay (e.g., Cleaved Caspase-3) SubProcess->ApoptosisPath SignalingPath Signaling Analysis (Flow Cytometry) SubProcess->SignalingPath DataSummary Integrate & Analyze Data ViabilityPath->DataSummary Viability Data ApoptosisPath->DataSummary Apoptosis Data Staining Fix, Permeabilize, and Stain Cells SignalingPath->Staining FlowCyto Flow Cytometry Data Acquisition Staining->FlowCyto PAnalysis Phospho-Protein Analysis: pAKT, pS6 FlowCyto->PAnalysis PAnalysis->DataSummary Signaling Data

Key Considerations for PI3K Inhibitor Profiling

When interpreting your this compound data, keep these broader contexts in mind:

  • Mechanism & Isoform Selectivity: this compound is a PI3K inhibitor targeting the p110δ and p110β catalytic subunits [6]. The δ-isoform is highly expressed in leukocytes and crucial for B-cell receptor signaling, making it a key target in CLL [4] [6].
  • Understanding Resistance: Resistance to one PI3K inhibitor (like idelalisib) does not always confer cross-resistance to others. Pan-PI3K inhibitors (e.g., copanlisib) or dual inhibitors (e.g., duvelisib) can remain effective in some idelalisib-refractory/intolerant cases, potentially through inhibition of non-δ isoforms [4].
  • Synergistic Potential: Research suggests that combining a PI3K inhibitor with the Bcl-2 antagonist venetoclax can synergistically induce apoptosis in CLL cells, presenting a viable strategy for combination therapy [4].

References

Acalisib optimal storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Acalisib? Store the solid form of this compound at -20°C, and protect it from light. Solutions prepared in DMSO should be used freshly. For short-term storage (one month), they can be kept at -20°C, but for longer-term storage (six months), -80°C is recommended, with protection from light [1] [2].

Q2: What is the solubility of this compound? this compound is insoluble in water and ethanol but is highly soluble in DMSO. A stock solution of at least 19.2 mg/mL can be prepared in DMSO [2].

Q3: Is this compound suitable for in vivo studies? Yes, this compound has been used in in vivo mouse models. A dose of 10 mg/kg was sufficient to show biological activity in a xenograft model, though it did not reduce body weight in a study on obesity [3].

This compound Technical Data Summary

Property Detail
Catalog Synonyms GS-9820, CAL-120 [1] [2]
Molecular Weight 401.40 g/mol [1] [2]
CAS Number 870281-34-8 [1] [2]
Chemical Formula C₂₁H₁₆FN₇O [1] [2]
Primary Target PI3Kδ (IC₅₀ = 12.7 nM) [1]
Storage (Solid) -20°C, protect from light [1] [2]
Solubility ≥19.2 mg/mL in DMSO [2]

Reconstitution Protocol & Handling

The following table provides a standard protocol for preparing a 10 mM stock solution of this compound [1].

Step Parameter Instruction
1. Calculate Mass To make 1 mL of a 10 mM solution, use 4.01 mg of this compound (MW = 401.40 g/mol).
2. Add Solvent Add anhydrous DMSO to the powder to a final volume of 1 mL.
3. Mix Gently vortex or sonicate the solution to ensure complete dissolution.
4. Aliquot Divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
5. Store Store aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months). Protect from light.

Handling Instructions:

  • Use Proper PPE: Always wear appropriate personal protective equipment, including lab coats, gloves, and safety glasses.
  • Aseptic Technique: Use sterile tubes and equipment when preparing solutions for cell culture work.
  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous material regulations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in stock solution Temperature shock during thawing; solution stored beyond stability period. Gently warm the vial at room temperature and vortex. If precipitate persists, prepare a fresh stock solution.
Loss of biological activity Improper storage; repeated freeze-thaw cycles; contaminated stock solution. Always store as recommended; create single-use aliquots; ensure sterile technique during handling.
Inconsistent IC₅₀ values Degradation of compound; inaccurate dilution series. Use a freshly prepared stock solution for critical experiments and double-check dilution calculations.

Experimental Context: PI3Kδ Inhibition

This compound is a highly selective oral inhibitor of the p110δ catalytic subunit of PI3K. Its selectivity for PI3Kδ over other isoforms like α, β, and γ is what makes it a valuable tool for studying B-cell biology and immune cell signaling [1] [4].

The diagram below illustrates the core signaling pathway that this compound targets and its cellular consequences.

G BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta PIP2_PIP3 PIP₂ → PIP₃ PI3K_delta->PIP2_PIP3 Akt Akt PIP2_PIP3->Akt Cell_Processes Cell Processes (Survival, Proliferation, Metabolism, Migration) Akt->Cell_Processes Inhibitor This compound (GS-9820) Inhibitor->PI3K_delta Inhibits

References

Acalisib vs other PI3K inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PI3K Inhibitors

Inhibitor Name Primary Target(s) Key Indications (Approved or in Trials) Selectivity Profile (IC50 values) Current Status & Notes

| Acalisib (GS-9820) [1] [2] | PI3Kδ | Lymphoid malignancies [2] | p110δ: 12.7 nM [1] p110γ: 1389 nM [1] p110α: 5441 nM [1] | Selective PI3Kδ inhibitor. Clinical development status for specific cancers is not confirmed in recent literature. [3] | | Idelalisib [4] [5] | PI3Kδ | Relapsed CLL, FL, SLL [4] | PI3Kδ selective [5] | First FDA-approved PI3K inhibitor (hematologic cancers). Some accelerated approvals have been withdrawn. [3] | | Alpelisib (BYL-719) [6] [3] | PI3Kα | HR+/HER2- breast cancer with PIK3CA mutation [6] | PI3Kα selective [6] | FDA-approved for specific breast cancer subtype. [3] | | Duvelisib [3] [5] | PI3Kδ, PI3Kγ | Relapsed/refractory CLL, FL, SLL [3] | Dual δ/γ inhibitor [5] | Approved for hematologic cancers. Some approvals/indications have been withdrawn. [3] | | Copanlisib [3] | Pan-Class I (α, β, δ, γ) | Relapsed Follicular Lymphoma (FL) [3] | Inhibits all four class I isoforms [3] | Intravenous administration with intermittent dosing, associated with a lower incidence of severe toxicities. [3] | | Buparlisib (BKM120) [3] [5] | Pan-Class I (α, β, δ, γ) | Investigated in breast cancer, glioblastoma [3] | Pan-PI3K inhibitor [5] | Clinical development limited due to significant toxicities (e.g., hyperglycemia, hepatotoxicity). [3] | | UmbraLisib [3] | PI3Kδ, Casein Kinase-1ε | Relapsed/refractory CLL and lymphoma [3] | Dual inhibitor [3] | Approved PI3K inhibitor, though some application indications have been withdrawn. [3] |

Mechanism of Action and Experimental Insights

The Phosphoinositide 3-kinase (PI3K) pathway is a crucial signal transduction system that regulates cell survival, proliferation, and metabolism. Aberrant activation of this pathway is one of the most common oncogenic drivers in cancer [7]. Inhibitors like this compound target the ATP-binding site of specific PI3K catalytic subunits to block this pathway.

Selectivity and Rationale for PI3Kδ Targeting
  • Isoform Expression: The p110α and p110β isoforms are widely expressed, while p110δ and p110γ are predominantly expressed in hematopoietic (blood) cells [7] [6] [3]. This makes p110δ a compelling target for hematologic malignancies, as inhibition can impact cancer cells while potentially sparing other tissues.
  • This compound's Selectivity: this compound is a highly selective inhibitor of the p110δ isoform. It demonstrates >100-fold selectivity for p110δ over other class I PI3Ks (p110α, p110β, p110γ) and has no significant activity against class II/III PI3K family members or related kinases like mTOR and DNA-PK [1] [2]. This high specificity is designed to maximize anti-tumor effect in blood cancers and minimize off-target toxicity.

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific points targeted by different inhibitor classes.

G GF Growth Factors RPTK Receptor Tyrosine Kinase (RTK) GF->RPTK Binds PI3K PI3K (Class IA) Heterodimer: p85 + p110 RPTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Conversion AKT AKT / PKB PIP3->AKT Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates (via TSC1/2) mTORC2 mTORC2 AKT->mTORC2 Activates CellProcesses Cell Survival Proliferation Metabolism mTORC1->CellProcesses Regulates mTORC2->AKT Activates (Phosphorylation) PanInhib Pan-PI3K Inhibitors (e.g., Copanlisib, Buparlisib) PanInhib->PI3K  Inhibits all  Class I isoforms IsoformInhib Isoform-Selective Inhibitors (e.g., this compound-δ, Alpelisib-α) IsoformInhib->PI3K  Selective inhibition  of p110 subunit DualInhib Dual PI3K/mTOR Inhibitors (e.g., Omipalisib) DualInhib->PI3K  Inhibits DualInhib->mTORC1  Inhibits DualInhib->mTORC2  Inhibits

Experimental Protocols for Profiling PI3K Inhibitors

To generate data for a comparison guide like this, researchers typically rely on a suite of standardized biochemical and cellular assays.

  • 1. Biochemical Kinase Assay (IC50 Determination)

    • Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms.
    • Methodology: A common method is the ELISA-based kinase assay. Purified PI3K protein is incubated with the inhibitor and its lipid substrate (PIP2). The reaction is stopped, and the product (PIP3) is detected using a specific antibody conjugated to a colorimetric or fluorescent reporter. The signal is quantified, and IC50 values are calculated from dose-response curves [1].
  • 2. Cell-Based Proliferation Assays

    • Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
    • Methodology: The MTT assay is a widely used colorimetric method. Cells are treated with varying concentrations of the PI3K inhibitor for a set duration. MTT reagent is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance is measured, and the concentration that inhibits cell proliferation by 50% (GI50) is determined [8].
  • 3. Analysis of Pathway Modulation

    • Objective: To confirm on-target engagement by quantifying changes in downstream phosphorylated proteins.
    • Methodology: Western Blotting. Cancer cells are treated with the inhibitor and lysed. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against phosphorylated (active) forms of AKT (p-AKT Ser473) and S6 ribosomal protein (p-S6), key markers of PI3K pathway activity. Reduced phosphorylation confirms pathway blockade [8].

Key Differentiating Factors for Researchers

When selecting a PI3K inhibitor for research or development, consider these factors evident from the comparison:

  • Toxicity Profile: A major challenge with PI3K inhibitors is on-target, immune-mediated adverse effects, such as hyperglycemia, rash, diarrhea/colitis, and hepatotoxicity [3]. The selectivity of a drug is a key determinant of its toxicity profile.
  • Administration and Dosing Schedule: The route of administration (e.g., intravenous Copanlisib vs. oral others) and intermittent dosing can significantly impact the management of toxicities [3].
  • Resistance Mechanisms: Cancer cells can develop resistance through various mechanisms, including feedback loop activation (e.g., mTOR pathway), upregulation of parallel pathways, and acquired mutations in PI3K pathway genes like PTEN loss [7] [4]. This often necessitates research into combination therapies.

References

Acalisib PI3K beta gamma comparison

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Isoforms and Their Inhibitors

The table below summarizes key PI3K inhibitors, highlighting their targets and developmental status based on current literature.

Inhibitor Name Primary Target(s) Key Developmental or Clinical Status Brief Rationale for Use
Alpelisib (BYL719) [1] [2] PI3Kα Approved for HR+, HER2-, PIK3CA-mutated breast cancer [1] [2]. Targets the most common PI3K mutation in solid tumors [1].
Idelalisib (CAL-101) [3] [2] PI3Kδ Approved for certain leukemias (e.g., CLL) [2] [4]. Exploits dependence on δ isoform in hematologic B-cells [4].
Duvelisib (IPI-145) [3] [5] [4] PI3Kδ/γ (dual) Approved for relapsed CLL and SLL [5] [4]. Dual inhibition modulates malignant B-cells and immunosuppressive microenvironment [4].
IOA-244 [6] PI3Kδ (non-ATP competitive) Phase Ib/II trials (solid & hematologic tumors) [6]. High selectivity; potential for direct antitumor activity and immune modulation with lower toxicity [6].
IPI-549 [5] PI3Kγ Preclinical/early clinical investigation [5]. Reprograms tumor-associated macrophages to overcome immune resistance [5].
JN-KI3 [7] PI3Kγ Preclinical discovery [7]. Novel, selective inhibitor discovered via virtual screening for hematologic malignancies [7].
Copanlisib [2] Pan-Class I (α/β/δ/γ) Approved for follicular lymphoma [2]. A pan-PI3K inhibitor with activity across multiple isoforms [2].
PI3Kβ inhibitors PI3Kβ In clinical trials (e.g., for PTEN-null tumors) [5]. Potential application in tumors with PTEN loss [5].

Experimental Insights and Methodologies

Understanding how the selectivity and efficacy of these inhibitors are determined is crucial. Here are some common experimental approaches:

  • Cell-Free Enzymatic Assays: The core method for determining a compound's potency and selectivity. Inhibitors are tested against isolated, purified PI3K isoforms. Activity is measured by the half-maximal inhibitory concentration (IC50), a quantitative value allowing direct comparison. For example, Duvelisib shows an IC50 of 2.5 nM for PI3Kδ and 27 nM for PI3Kγ [5].
  • Cellular Proliferation and Viability Assays: These tests evaluate an inhibitor's effect on cancer cell survival. Researchers use assays like MTT or ATP-lite to measure cell viability after treatment. Correlating cytotoxicity with the expression level of the target isoform (e.g., PIK3CD for PI3Kδ) helps confirm a cancer cell-intrinsic effect [6].
  • Analysis of Signaling Pathway Inhibition: To confirm on-target effects in cells, scientists use Western Blotting to detect changes in phosphorylation levels of key pathway components, such as AKT. A reduction in p-AKT indicates successful pathway blockade [1] [7].
  • Immune Cell Modulation Studies: For δ and γ inhibitors, functional assays are vital. These can include:
    • T-cell Migration Assays: Testing if PI3Kγ inhibitors block T-cell movement toward chemoattractants like CXCL12 [4].
    • Macrophage Polarization Assays: Investigating if inhibitors can shift macrophages from a pro-tumor (M2) to an anti-tumor (M1) state [4].
    • Flow Cytometry: Used to analyze changes in populations of immune cells (e.g., CD8+ T cells, Tregs) within the tumor microenvironment after treatment [6].

PI3Kδ and γ Signaling and Inhibitor Action

The following diagram illustrates the distinct activation pathways for PI3Kδ and PI3Kγ, and how selective inhibitors intervene. PI3Kδ is primarily activated by Receptor Tyrosine Kinases (RTKs), while PI3Kγ is activated by G Protein-Coupled Receptors (GPCRs) [7]. Despite different activation triggers, both generate PIP3 to activate downstream AKT/mTOR signaling. Selective inhibitors bind the ATP-binding pocket to block kinase activity [5].

G cluster_activation Activation Pathways cluster_inhibition Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ (Class IA) RTK->PI3Kd Recruits GPCR G Protein-Coupled Receptor (GPCR) PI3Kg PI3Kγ (Class IB) GPCR->PI3Kg Recruits PIP3 PIP₃ PI3Kd->PIP3 Phosphorylates PI3Kg->PIP3 Phosphorylates PIP2 PIP₂ AKT AKT/mTOR Signaling PIP3->AKT Activates Inhibitor Selective Inhibitor (e.g., Idelalisib, IPI-549) ATP_Pocket ATP-binding Site Inhibitor->ATP_Pocket Binds ATP_Pocket->PI3Kd Blocks ATP_Pocket->PI3Kg Blocks

Future Directions in PI3K Targeting

The field is moving towards overcoming resistance and improving therapeutic windows. Key strategies include:

  • Overcoming Resistance in Solid Tumors: Research shows that breast cancers resistant to α-inhibitors like Alpelisib develop aberrant mTORC1 activation. This creates a new vulnerability, making resistant cells highly sensitive to metabolic drugs, as mTORC1 suppresses protective autophagy [1].
  • Design of Highly Selective Inhibitors: Achieving isoform selectivity remains a primary goal to reduce toxicity. Strategies include:
    • Non-ATP Competitive Inhibition: Compounds like IOA-244 bind outside the highly conserved ATP pocket, offering high selectivity and a better safety profile [6].
    • Exploiting Structural Differences: Designing "propeller-shaped" molecules that induce conformational changes, creating a unique pocket in PI3Kγ (e.g., IPI-549) [5].
    • Computational Drug Design: Using virtual screening and machine learning to discover novel chemotypes with inherent selectivity, as demonstrated with JN-KI3 [7].

References

Mechanisms of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Acalabrutinib and idelalisib target different nodes within the same oncogenic signaling network. The diagram below illustrates their distinct roles in the B-Cell Receptor (BCR) signaling pathway.

G BCR Signaling Pathway and Drug Targets BCR BCR BTK BTK BCR->BTK Activates PI3K_delta PI3K_delta BCR->PI3K_delta Activates Survival_Proliferation Survival_Proliferation BTK->Survival_Proliferation Promotes AKT_mTOR AKT_mTOR PI3K_delta->AKT_mTOR Phosphorylates AKT_mTOR->Survival_Proliferation Promotes Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits Idelalisib Idelalisib Idelalisib->PI3K_delta Inhibits

This diagram shows that while both drugs disrupt BCR signaling, their targets are distinct:

  • Idelalisib inhibits PI3Kδ, which is also critically involved in the homing and retention of malignant B-cells in the protective tissue microenvironment. Inhibiting PI3Kδ can disrupt survival signals and cause lymphocytes to shift from tissues into the blood [1] [2].
  • Acalabrutinib inhibits BTK, a downstream effector of both BCR signaling and other pathways, which also affects cell migration and adhesion [3].

Supporting Experimental Data and Context

Here is a summary of the key clinical trials that form the evidence base for this comparison.

Experiment/Trial Design & Methodology Key Outcome Measures Relevance & Interpretation

| ASCEND (Phase III) [3] | Population: R/R CLL (n=310). Intervention: Acalabrutinib monotherapy vs. IdR or BR. Method: Randomized, open-label. | PFS (Primary): Median not reached vs. 16.5 mos (HR=0.31). Safety: Grade ≥3 AEs: 45% (Acala) vs. 86% (IdR). | Establishes superior efficacy of acalabrutinib over chemoimmunotherapy and idelalisib-based regimens. | | Idelalisib + Rituximab (Phase III) [4] | Population: R/R CLL, heavily pretreated (n=220). Intervention: Idelalisib + Rituximab vs. Placebo + Rituximab. Method: Randomized, double-blind. | PFS: Median 5.5 mos (Placebo) vs. not reached (Idela). ORR: 81% vs. 13%. OS (12-mo): 92% vs. 80%. | Led to idelalisib's approval, demonstrating significant benefit over rituximab alone in a difficult-to-treat population. | | BRUIN CLL-321 (Phase III) [5] | Population: R/R CLL post-covalent BTKi (n=238). Intervention: Pirtobrutinib vs. IdR or BR. Method: Randomized, open-label. | PFS: Median 14 mos (Pirtobrutinib) vs. 8.7 mos (IC). Safety: Grade ≥3 AEs: 57.7% vs. 73.4%. | Provides contemporary context, showing IdR is used as a comparator but is outperformed by a newer, non-covalent BTKi. | | Immunomodulation Study [6] | Population: T and NK cells from healthy donors & CLL patients. Intervention: Cells treated with idelalisib in vitro. Method: Flow cytometry, cytotoxicity, and cytokine assays. | Findings: Idelalisib reduced T-cell cytotoxicity, granzyme B secretion, and NK-cell proliferation/function. | Explains idelalisib's unique toxicity profile (opportunistic infections) via direct suppression of T and NK cells. |

Key Considerations for Clinical and Research Use

  • Toxicity Profiles are Distinctly Different: Idelalisib's association with severe and sometimes fatal hepatotoxicity, diarrhea/colitis, and pneumonitis necessitates intense monitoring and management, especially in the first few months [4] [7]. The immunomodulatory effects suppressing T and NK cells underpin the high risk of opportunistic infections, often requiring prophylaxis [6] [7].
  • Evolving Treatment Sequencing: Clinical trials now use idelalisib-based regimens as an active comparator for newer agents like pirtobrutinib in patients who have progressed on prior BTK inhibitors [5]. This indicates its position in the treatment sequence is shifting later line.
  • Mechanistic Implications for Use: The differential impact on the microenvironment is crucial. Idelalisib's inhibition of homing may be beneficial in certain contexts, while its broad immunosuppressive effects present a significant clinical challenge [6] [1].

References

Quantitative Selectivity Profile of Acalisib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Acalisib against its primary target (PI3Kδ) and related kinases. A lower IC₅₀ indicates greater potency.

Target IC₅₀ (nM) Selectivity Fold-Change (vs. PI3Kδ)
PI3Kδ (p110δ) 12.7 [1] [2] [3] 1x (Reference)
PI3Kγ (p110γ) 1,389 [1] [2] ~109-fold less
PI3Kβ (p110β) 3,377 [1] [2] ~266-fold less
PI3Kα (p110α) 5,441 [1] [2] ~428-fold less
hVps34 12,682 [1] [2] ~1,000-fold less
DNA-PK 18,749 [1] [2] ~1,476-fold less

This compound demonstrates high selectivity for PI3Kδ over other Class I PI3K isoforms (PI3Kα, β, γ) and shows even greater selectivity against the Class III PI3K hVps34 and the kinase DNA-PK [1] [2]. This profile makes it a valuable tool for specifically probing PI3Kδ signaling in both normal and malignant leukocytes [4].

Key Experimental Protocols

The selectivity data is generated through standardized, widely accepted experimental methods. Here are the protocols for the key assays cited in the literature.

Biochemical In Vitro Lipid Kinase Assay [1] [2]

This assay directly measures a compound's ability to inhibit the kinase activity of purified enzymes.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various lipid kinases.
  • Procedure:
    • Enzyme Preparation: Use purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101), hVps34, or DNA-PK proteins.
    • Reaction Setup: Incubate the enzymes with a lipid substrate (e.g., Phosphatidylinositol) and ATP at a concentration near the Km value for each specific kinase.
    • Inhibitor Treatment: Test this compound across a concentration gradient (e.g., from 5 nM to 10,000 nM).
    • Detection: Use a detection method like the ADP-Glo assay to quantify the amount of ADP produced, which is proportional to kinase activity.
    • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.
Cellular Target Engagement Assay [1] [2]

This assay confirms that this compound can inhibit PI3Kδ signaling within a live cellular context.

  • Objective: To assess the functional inhibition of PI3Kδ-dependent Akt phosphorylation in cells.
  • Procedure:
    • Cell Culture: Use appropriate cell lines, such as murine embryonic fibroblasts for assessing PI3Kα and PI3Kβ signaling, or B-cell-derived lines for PI3Kδ.
    • Serum Starvation: Transfer cells to serum-free medium for several hours to reduce basal signaling activity.
    • Inhibitor Pre-treatment: Incubate cells with a range of this compound concentrations.
    • Pathway Stimulation: Activate specific PI3K pathways using stimuli like PDGF (for PI3Kα) or Lysophosphatidic Acid (for PI3Kβ).
    • Western Blot Analysis: Lyse cells and analyze proteins by Western blotting, using antibodies against phosphorylated Akt (Ser473) and total Akt to calculate the ratio of pAkt/Akt and determine the effective concentration for 50% inhibition (EC₅₀).

Biological Context and Therapeutic Rationale

To understand why this compound's selectivity is important, it's helpful to see where its primary target, PI3Kδ, fits into the broader cellular signaling network. The following diagram illustrates the key pathways:

G BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ (Primary Target) BCR->PI3Kd Recruits GPCR GPCR & Other Receptors PI3Ka PI3Kα/β/γ (Off-targets) GPCR->PI3Ka PIP3 PIP₃ PI3Kd->PIP3 Highly Selective Inhibition PI3Ka->PIP3 Minimal Inhibition PIP2 PIP₂ PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Autophagy Autophagy Initiation mTOR->Autophagy Suppresses hVps34 hVps34 (Class III PI3K) hVps34->Autophagy Promotes DNAPK DNA-PK (Off-target) DSBRepair DSB Repair (NHEJ) DNAPK->DSBRepair

As the diagram shows:

  • PI3Kδ's Role: PI3Kδ is a key signaling molecule downstream of the B-Cell Receptor (BCR) and is critical for the growth, survival, and metabolism of leukocytes. It is frequently dysregulated in B-cell malignancies [4] [5].
  • Rationale for Selectivity: The high selectivity of this compound is therapeutically advantageous because it allows for targeted inhibition of the oncogenic PI3K pathway in malignant B-cells while minimizing off-target effects on other essential cellular processes.
  • Therapeutic Connection: It's worth noting that the first FDA-approved PI3Kδ inhibitor, Idelalisib, validates this target for treating hematologic cancers like chronic lymphocytic leukemia (CLL) [5] [6]. This compound represents a continued effort in this drug class.

References

Efficacy Validation of Asciminib: A Case Study

Author: Smolecule Technical Support Team. Date: February 2026

The efficacy and safety of Asciminib were established through the ASCEMBL trial, a phase 3, open-label, active-controlled, multicenter study [1]. The trial was designed to compare Asciminib directly with another tyrosine kinase inhibitor (TKI), Bosutinib, in a specific patient population.

The table below summarizes the core elements of its validation methodology:

Trial Element Description
Clinical Trial Identifier NCT03106779 [1]
Study Design Randomized (2:1), phase 3, active-controlled [1]
Patient Population Adults with Chronic Myeloid Leukemia in Chronic Phase (CML-CP) previously treated with ≥2 TKIs [1]
Intervention Asciminib 40 mg twice daily [1]
Comparator Bosutinib 500 mg once daily [1]
Primary & Key Secondary Endpoints Major Molecular Response (MMR) rate at weeks 24 and 96 [1]
Statistical Analysis Cochran-Mantel-Haenszel χ² test, stratified by baseline cytogenetic response [1]

Experimental Protocols and Key Data

The validation of Asciminib relied on precisely defined laboratory and clinical protocols.

Efficacy Endpoint Measurement

The primary efficacy endpoint was the Major Molecular Response (MMR) rate, which is defined as having BCR::ABL1 transcript levels on the International Scale (IS) ≤ 0.1% [1]. This molecular measurement is a gold standard for evaluating treatment depth in CML. The trial also assessed other responses, including Complete Cytogenetic Response (CCyR) [1].

Long-term follow-up data showed a sustained superiority for Asciminib, with an MMR rate of 33.8% at week 156, compared to 10.5% for Bosutinib [1].

Safety and Tolerability Assessment

Safety was evaluated by monitoring the frequency and severity of Adverse Events (AEs), graded according to accepted clinical criteria. The results showed a favorable profile for Asciminib:

  • Grade ≥3 AEs: 59.6% (Asciminib) vs. 68.4% (Bosutinib) [1].
  • AEs leading to discontinuation: 8.3% (Asciminib) vs. 27.6% (Bosutinib) [1].

This methodology for assessing tolerability is also supported by the ASC4START trial in newly diagnosed patients, which reported a 55% lower risk of treatment discontinuation due to AEs for Asciminib compared to Nilotinib [2].

Visualizing the Clinical Validation Workflow

The diagram below outlines the structured workflow of the phase 3 clinical trial that validated Asciminib's efficacy, from patient recruitment to final analysis.

G Start Patient Population Identified (CML-CP, ≥2 prior TKIs) A Randomization 2:1 Start->A B Intervention Group Asciminib 40 mg BID A->B C Control Group Bosutinib 500 mg QD A->C D Primary Endpoint Analysis MMR Rate at Week 24 B->D C->D E Key Secondary Analysis MMR Rate at Week 96 D->E F Long-term Follow-up (Week 156 & beyond) E->F End Conclusion & Regulatory Submission F->End

A Note on Preclinical Validation Methods

While the clinical trial data for Asciminib is robust, your research on "Acalisib" might also require understanding preclinical validation. The search results for breast cancer resistance to a drug called Alpelisib illustrate common preclinical methods used to build the foundation for clinical trials [3]. These include:

  • In vitro models: Using dose-escalation protocols on cell lines (e.g., T47D) to develop resistant subclones and determine IC50 values [3].
  • In vivo models: Employing orthotopic xenograft mouse models to test drug efficacy in a living organism [3].
  • Mechanistic studies: Using techniques like CRISPR/Cas9 to knock out specific genes (e.g., autophagy genes) to confirm a drug's mechanism of action and identify biomarkers [3].

Suggestions for Further Research

To find information on "this compound," I suggest you:

  • Verify the compound name: Check the spelling or research the most common nomenclature for this investigational drug.
  • Search clinical trial registries: Websites like ClinicalTrials.gov are authoritative sources for ongoing or completed trial protocols and methodologies.
  • Consult scientific databases: Use platforms like PubMed or Google Scholar to search for recent publications using the confirmed drug name and terms like "phase 3 trial," "efficacy," and "validation."

References

Acalisib Specificity and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib (also known as GS-9820 and CAL-120) is a highly selective small-molecule inhibitor targeting the p110δ catalytic subunit of Class I Phosphoinositide 3-kinases (PI3Ks) [1]. Its high selectivity for the delta isoform, which is predominantly expressed in leukocytes, makes it a candidate for investigating the treatment of hematologic malignancies and inflammatory diseases with a potentially improved toxicity profile [2] [3].

Quantitative Specificity Profile The table below summarizes the key experimental data on this compound's potency and selectivity [1]:

Parameter Value Context / Comparison
IC₅₀ for p110δ 14 nM Primary target potency.
Selectivity over p110α 114-fold Based on IC₅₀ ratio.
Selectivity over p110β 400-fold Based on IC₅₀ ratio.
Selectivity over p110γ Not specified, but "114- to 400-fold over other class I PI3K" High degree of selectivity within class I is confirmed.
Activity vs. Class II/III PI3K, mTOR, DNA-PK No significant activity Demonstrates clean off-target profile against related kinases.

Mechanism and Signaling Pathway this compound acts as a potent and selective p110δ inhibitor [1]. The diagram below illustrates the PI3K signaling pathway and this compound's specific site of action.

G BCR B-Cell Receptor (BCR) and other stimuli PI3K_Class1 Class I PI3K (Heterodimer) BCR->PI3K_Class1 PI3K_isoforms Catalytic Subunits PI3K_Class1->PI3K_isoforms PIP2 PIP₂ PI3K_Class1->PIP2 p110d p110δ PI3K_isoforms->p110d p110a p110α PI3K_isoforms->p110a p110b p110β PI3K_isoforms->p110b p110g p110γ PI3K_isoforms->p110g PIP3 PIP₃ PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR FOXO_BAD FOXO, BAD, etc. AKT->FOXO_BAD Cell_Processes Cell Survival Proliferation Metabolism mTOR->Cell_Processes FOXO_BAD->Cell_Processes This compound This compound (GS-9820) This compound->p110d Inhibits

This compound's high selectivity for p110δ aims to block aberrant B-cell signaling while potentially minimizing toxicities associated with inhibiting other PI3K isoforms [4].

Comparative Positioning Among PI3K Inhibitors

This compound is one of several isoform-specific PI3K inhibitors developed for hematologic malignancies. The table below places it in context with other key inhibitors.

Inhibitor Name Primary Target(s) Key Developmental or Approved Status Notable Features
This compound (GS-9820) p110δ Phase 1 (completed for lymphoid malignancies) [1]. High p110δ selectivity; investigated for immune-mediated toxicities management [4].
Idelalisib p110δ FDA-approved for R/R CLL and follicular lymphoma [2]. First-generation p110δ inhibitor; immune-mediated toxicities can limit use [4].
Duvelisib p110δ / p110γ FDA-approved for R/R CLL and lymphoma [2]. Dual δ/γ inhibition; may more efficiently abrogate PI3K signaling in hematological malignancies [2].
Alpelisib (BYL-719) p110α FDA-approved for HR+/HER2- breast cancer with PIK3CA mutation [3]. Targets solid tumors; different toxicity profile (hyperglycemia) [5].
CNIO-PI3Ki p110α / p110δ Preclinical research [5]. Dual α/δ inhibitor; demonstrated efficacy reducing obesity in mice [5].

This compound was developed as a next-generation p110δ inhibitor following idelalisib, with the goal of maintaining efficacy while improving safety. Preclinical evidence suggests that concomitant inhibition of PI3Kα (as with CNIO-PI3Ki) may provide auxiliary benefits in certain disease models like obesity, but this is outside this compound's selective profile [5].

Research and Development Context

This compound has been evaluated in early-phase clinical trials. A Phase 1 study for lymphoid malignancies has been completed [1]. Research also explores its potential in combination strategies, such as with casein kinase 1 epsilon (CK1ε) inhibitors to mitigate immune-related toxicities sometimes associated with PI3Kδ inhibition [4].

References

Acalisib kinase panel screening results

Author: Smolecule Technical Support Team. Date: February 2026

Acalisib Kinase Selectivity Profile

This compound is characterized as a second-generation, potent, and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. The table below summarizes its published selectivity data against Class I PI3K isoforms.

Kinase Isoform IC₅₀ Value (nM) Primary Expression & Role
PI3Kδ (p110δ) 12.7 nM [1] [3] Primarily in leukocytes; key role in B-cell receptor signaling, proliferation, and survival [3].
PI3Kγ (p110γ) 1389 nM [3] Primarily in leukocytes; involved in inflammatory signaling.
PI3Kβ (p110β) 3377 nM [3] Ubiquitously expressed.
PI3Kα (p110α) 5441 nM [3] Ubiquitously expressed; frequently mutated in cancers.

The high selectivity of this compound was further confirmed in a human basophil activation assay, where it suppressed IgE receptor I (FcεRI) PI3Kδ-mediated CD63 expression with an EC₅₀ of 14 nM. Importantly, no binding to other kinases was observed even at a high concentration of 10 µM [1] [2].

Experimental Protocol for Kinase Profiling

The search results describe two primary methodologies for conducting broad kinase panel screening, which are relevant for understanding how such selectivity data is typically generated.

  • Radiometric Assay (HotSpot & ³³PanQinase): This method is based on the transfer of the gamma-phosphate of ATP to a kinase substrate.

    • Procedure: Kinase reactions are performed using ³³P-labelled ATP. The phosphorylated substrates are then captured and detected. In the HotSpot assay, this is done by spotting the reaction mix on a filter membrane. In the ³³PanQinase assay, reactions are performed in ScintiPlate microtiter plates coated with scintillant for direct detection [4].
    • Application: This robust method is suitable for profiling inhibitors against hundreds of wild-type kinases to determine IC₅₀ values and assess selectivity [4].
  • Probe Displacement Assay (HTRF): This is a non-radiometric, homogeneous assay technology.

    • Procedure: The assay relies on fluorescence resonance energy transfer (FRET). A target kinase is bound by antibodies coupled to a donor fluorophore and a probe coupled to an acceptor fluorophore. When the inhibitor compound competes with the probe for binding to the kinase, it causes a decrease in the FRET signal, which is quantifiable [4].
    • Application: This method is also used for high-throughput kinase inhibitor screening and profiling [4].

The following diagram illustrates the logical workflow of a kinase inhibitor screening and validation process that incorporates these methods.

Start Start: Kinase Inhibitor Screening Method1 Radiometric Assay (HotSpot/³³PanQinase) Start->Method1 Method2 Probe Displacement Assay (HTRF) Start->Method2 Data1 Initial Selectivity & IC₅₀ Data Method1->Data1 Method2->Data1 Validation Functional Cellular Validation Data1->Validation Data2 Cellular Efficacy & Mechanism Validation->Data2

Research Implications and Future Directions

The available data strongly positions this compound as a highly selective PI3Kδ inhibitor. This property is crucial for its clinical development in lymphoid malignancies like Chronic Lymphocytic Leukemia (CLL) and B-cell lymphomas, as it may help mitigate off-target toxicities [1]. The phase 1b study confirmed its clinical activity, particularly in CLL patients [1] [2].

Future research could be significantly enhanced by:

  • Broad Kinome Screening: Profiling this compound against a comprehensive panel of 400+ kinases to definitively rule out off-target effects and fully understand its selectivity [4] [5].
  • Functional Profiling in Cells: As demonstrated in other studies, combining biochemical data with functional ex vivo testing in patient-derived cells can help stratify responders, identify novel treatment vulnerabilities, and rationalize combination therapies [6].

References

Biochemical Profile of Acalisib (GS-9820)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Acalisib as a selective PI3Kδ inhibitor.

Property Description
Primary Target PI3Kδ (p110δ isoform) [1] [2]
Reported IC₅₀ for PI3Kδ 12.7 - 14 nM [1] [2]
Selectivity 114- to 400-fold selective over other Class I PI3K isoforms (α, β, γ); no significant activity against Class II/III PI3K, mTOR, or DNA-PK [1]
Key Clinical Trial Phase 1b (NCT01705847) in relapsed/refractory lymphoid malignancies [3] [2]
Clinical Dose Up to 400 mg twice daily [2]
Overall Response Rate (ORR) 42.1% in all patients; 53.3% in CLL patients; 28.6% in NHL/HL patients [2]
Common Adverse Events Diarrhea, rash, elevated liver transaminases, and infections [2]

Comparative Preclinical Data

One study directly compared the metabolic effects of this compound with a PI3Kα inhibitor (BYL-719) in obese mice. The results highlight the distinct roles of different PI3K isoforms [4].

Inhibitor Primary Target Effect on Body Weight in Obese Mice Effect on Serum Glucose & Lipids
This compound (GS-9820) PI3Kδ No significant reduction [4] Minor effects [4]
BYL-719 PI3Kα Significant reduction [4] Induced severe hyperglycemia and increased serum triglycerides/FFA [4]

This compound's Role in PI3K Signaling and Experimental Pathways

This compound works by specifically blocking the p110δ isoform of PI3K. The following diagram illustrates the signaling pathway and its inhibition.

G BCR BCR PI3K_Class_I PI3K Class I (Receptor-activated) BCR->PI3K_Class_I GrowthFactors GrowthFactors GrowthFactors->PI3K_Class_I p110d p110δ Isoform PI3K_Class_I->p110d PIP2 PIP₂ PIP3 PIP₃ PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation AKT->CellSurvival Metabolism Metabolic Activation mTOR->Metabolism p110d->PIP2 Phosphorylation This compound This compound This compound->p110d  Inhibits

The experimental workflow for a cell-based potency assay, as inferred from general practices in kinase inhibitor development, would typically follow these stages:

G CellPrep 1. Cell Preparation (Select B-cell lymphoma or CLL line) CompoundSerial 2. Compound Treatment (Serially dilute this compound) CellPrep->CompoundSerial Incubation 3. Incubation (48-72 hours) CompoundSerial->Incubation ViabilityAssay 4. Viability Readout (MTT, CellTiter-Glo) Incubation->ViabilityAssay DataAnalysis 5. Data Analysis (Non-linear regression for IC₅₀) ViabilityAssay->DataAnalysis

References

Acalisib compared to BYL-719

Author: Smolecule Technical Support Team. Date: February 2026

BYL-719 (Alpelisib) Profile

The table below summarizes the core characteristics and experimental data for BYL-719 (Alpelisib).

Attribute Description
Generic Name Alpelisib [1] [2]
Code Name BYL-719 [1] [2]
Primary Target PI3K p110α (Phosphatidylinositol 3-kinase catalytic subunit alpha) [1] [2] [3]
Selectivity Isoform-specific; ~50x more selective for p110α over other PI3K isoforms [4]
Key Indication PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer (in combination with fulvestrant) [1] [4]
IC₅₀ (p110α) 4.6 nM (cell-free assay) [3]

Experimental Data and Findings

The table below consolidates key experimental findings from recent studies.

Study Context Experimental Model Key Findings
Breast Cancer Stem Cells (BCSCs) [2] MCF-7 and T47D cell lines in 3D mammosphere culture (to enrich BCSCs). Inhibited BCSC proliferation and self-renewal; suppressed PI3K/AKT/mTOR, Notch, JAK-STAT, and MAPK/ERK signaling pathways; demonstrated potential to overcome drug resistance.
Ovarian Cancer & Cisplatin Synergy [3] Panel of ovarian cancer cell lines (SKOV-3, EFO-21, OVCAR-3) in 2D and 3D cultures. Synergized with cisplatin in PIK3CA-mutated SKOV-3 cells in 3D culture; combination induced major cytotoxicity, even in co-cultures with mesenchymal stem cells.
Head and Neck Cancer (Clinical Trial) [4] Phase II TRIUMPH trial in patients with recurrent/metastatic HNSCC. Differential efficacy based on PIK3CA mutation site; patients with H1047R (kinase domain) mutation had significantly poorer progression-free survival (1.6 vs. 7.3 months) vs. helical domain mutations.
Heterotopic Ossification [5] Mouse model of Fibrodysplasia Ossificans Progressiva (FOP). Effectively prevented heterotopic bone formation; mechanisms include blocking osteochondroprogenitor specification and reducing hyper-inflammatory response (monocyte and mast cell migration/cytokine expression).

Detailed Experimental Protocols

To assist with experimental reproducibility, here are the methodologies from two key studies:

  • 3D Mammosphere Culture for BCSC Enrichment [2]

    • Cell Seeding: 1,000 cells/cm² were plated in low-attachment 6-well plates.
    • Culture Medium: Serum-free DMEM/F12 medium, supplemented with 2 mM L-glutamine, 100 U/mL penicillin/streptomycin, 20 ng/mL EGF, 10 ng/mL FGF, 2.5% Matrigel, and 1x B27 supplement.
    • Incubation: Plates were incubated for 5-7 days until mammospheres larger than 40 µm formed.
  • Synergy Assay with Cisplatin in Ovarian Cancer [3]

    • Cell Culture: Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3) were cultured in RPMI 1640 medium supplemented with 10% FCS.
    • 3D Aggregates: Cells were grown in 3D spheroid models to mimic in vivo resistance.
    • Drug Treatment: Cells were treated with a matrix combination of BYL-719 (0.01 - 10 µM) and cisplatin (0.05 - 50 µM). Each possible concentration association was tested.
    • Analysis: Synergy was determined using specialized software to quantify combination effects, with a focus on PIK3CA-mutated cell lines.

Mechanism of Action and Signaling Pathway

BYL-719 is a small-molecule inhibitor that specifically targets the p110α catalytic subunit of Class I PI3K. The following diagram illustrates its mechanism within the canonical PI3K/AKT pathway.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K (p110α/p85) PI3K (p110α/p85) RTK->PI3K (p110α/p85) Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts to AKT AKT PIP3->AKT Recruits to membrane BYL-719\n(PI3Kα inhibitor) BYL-719 (PI3Kα inhibitor) BYL-719\n(PI3Kα inhibitor)->PI3K (p110α/p85) Inhibits PI3K (p110α/p85)->PIP2 Phosphorylates p-AKT p-AKT AKT->p-AKT Activation mTORC1 mTORC1 p-AKT->mTORC1 Activates Apoptosis\nInhibition Apoptosis Inhibition p-AKT->Apoptosis\nInhibition Promotes Cell Growth &\nProliferation Cell Growth & Proliferation mTORC1->Cell Growth &\nProliferation Stimulates

Future Directions and Combination Strategies

Research on BYL-719 is evolving toward rational combination therapies to overcome resistance, which is a common challenge with targeted agents [1] [6].

  • Network-Informed Combinations: A systems biology approach using protein-protein interaction networks has identified promising co-targets. This strategy suggests that combining BYL-719 with an ERBB3 inhibitor (LJM716) could be effective in breast cancer with ESR1/PIK3CA co-mutations, and a triple combination with BRAF and EGFR inhibitors (encorafenib and cetuximab) could be beneficial for colorectal cancer with BRAF/PIK3CA co-mutations [6].

References

Acalisib Preclinical Selectivity and Potency Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on Acalisib's selectivity, primarily derived from biochemical and cell-based assays [1] [2] [3].

Table 1: In Vitro Selectivity Profile of this compound (GS-9820)

Target / Parameter IC₅₀ Value Selectivity Ratio (vs. PI3Kδ) Assay Type / Notes
PI3Kδ (p110δ) 12.7 - 14 nM -- Biochemical lipid kinase assay [1] [2] [4]
PI3Kα (p110α) 5,441 nM ~428-fold Biochemical lipid kinase assay [2] [4] [5]
PI3Kβ (p110β) 3,377 nM ~266-fold Biochemical lipid kinase assay [2] [4] [5]
PI3Kγ (p110γ) 1,389 nM ~109-fold Biochemical lipid kinase assay [2] [4] [5]
hVps34 (Class III) 12.7 µM >1000-fold Binding selectivity profiling at 10 µM [2] [4]
mTOR >10 µM >780-fold Binding selectivity profiling at 10 µM [2] [4]
DNA-PK 18.7 µM >1470-fold Binding selectivity profiling at 10 µM [2] [4]
FcεRI (Cell-based) EC₅₀ = 14 nM -- Human basophil activation assay (CD63 expression) [1] [6]
fMLP (Cell-based) EC₅₀ = 2,065 nM ~147-fold PI3Kγ-mediated CD63 expression in basophils [2] [4]

Experimental Protocols for Key Assays

The following methodologies are cited in the references and provide the foundation for the data in Table 1.

  • Biochemical Lipid Kinase Assays [2] [4]

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against different PI3K isoforms and related kinases.
    • Procedure:
      • A stock solution of this compound is prepared in DMSO.
      • Ten-point dose-response curves are generated by testing the compound over a concentration range (e.g., 5 to 10,000 nM).
      • The kinase activity of purified enzymes (PI3Kα, β, δ, γ, hVps34, DNA-PK, mTOR) is measured in the presence of ATP at a concentration consistent with the Km for each enzyme.
      • The resulting inhibition data is used to calculate IC₅₀ values.
  • Kinase Binding Selectivity Profiling [2] [4]

    • Purpose: To comprehensively evaluate the binding selectivity of this compound across a wide panel of kinases.
    • Procedure:
      • This compound is tested at a single high concentration (10 µM) in ATP site-dependent competition binding assays against a large panel of kinases (e.g., 393 kinases).
      • The compound is considered active if it reduces binding to immobilized probes to less than 35% of the DMSO control.
  • PI3K Isoform-Selective Cell-Based Assays [2] [4]

    • Purpose: To confirm isoform selectivity in a cellular context.
    • Procedure:
      • PI3Kα/β Signaling: Murine embryonic fibroblasts are serum-starved and pre-treated with this compound before stimulation with PDGF (to activate PI3Kα) or Lysophosphatidic Acid (LPA, to activate PI3Kβ). Cell lysates are analyzed by Western blot to measure levels of phosphorylated Akt (pAkt) and total Akt.
      • PI3Kδ/γ Signaling: The inhibition of FcεRI (PI3Kδ-mediated) and fMLP (PI3Kγ-mediated) signaling is measured in a human basophil activation assay, with CD63 cell surface expression as the readout [1].

Clinical Trial Efficacy and Safety Data

This compound has been evaluated in a Phase 1b clinical trial (NCT01705847) for relapsed/refractory lymphoid malignancies [1] [6] [7]. The data below provides a performance comparison in a clinical context.

Table 2: Clinical Outcomes from the Phase 1b Study of this compound Monotherapy Data cutoff: August 17, 2016; Median follow-up: 6 months [1] [6]

Parameter Overall (n=38) CLL Patients (n=22) NHL/HL Patients (n=16) Notes
Overall Response Rate (ORR) 42.1% 53.3% 28.6% All responses were Partial Responses (PRs) [1].
Lymph Node Response N/A 85.7% 36.4% Percentage of patients with a reduction in target nodal areas [1].
Median Progression-Free Survival (PFS) N/A 16.6 months 4.0 months For patients initially treated with 400 mg BID [1].
Most Frequent Adverse Events (AEs) Diarrhea (23.7%), Rash (21.1%), Elevated ALT/AST (13.2%), Infections Most AEs were Grade 1-2; Grade ≥3 AEs occurred in 55.3% of patients [1].

Orthogonal Assay Confirmation and Workflow

The concept of orthogonal assays involves using different methodological principles to confirm a compound's activity and selectivity, thereby increasing confidence in the data. The available information on this compound allows for the construction of a confirmatory workflow based on the search results.

The diagram below illustrates how different experimental methods were used to orthogonally confirm this compound's mechanism of action and selectivity.

Start This compound (PI3Kδ Inhibitor) Assay1 Biochemical Assay Measures direct enzyme inhibition (IC₅₀ = 12.7 nM) Start->Assay1 Assay2 Cell-Based Assay Measures functional cellular response (EC₅₀ = 14 nM) Start->Assay2 Assay3 Binding Profiling Measures direct binding to kinase targets (>400 kinases at 10 µM) Start->Assay3 Result1 High Potency and Selectivity for PI3Kδ isoform confirmed Assay1->Result1 Result2 Functional PI3Kδ pathway inhibition in cells confirmed Assay2->Result2 Result3 Off-target binding to other kinases ruled out Assay3->Result3 Conclusion Orthogonal Confirmation: This compound is a highly selective and potent PI3Kδ inhibitor Result1->Conclusion Result2->Conclusion Result3->Conclusion

This multi-faceted approach demonstrates that this compound's profile is not an artifact of a single assay system but is consistently observed across different experimental paradigms.

Interpretation and Research Implications

  • High Selectivity: The data from orthogonal assays consistently shows this compound is a highly selective PI3Kδ inhibitor with minimal off-target activity against other PI3K classes or related kinases [2] [3] [4]. This makes it a valuable tool for dissecting the specific roles of PI3Kδ in biological processes.
  • Clinical Translation: The preclinical selectivity translated to clinical activity, particularly in CLL, which is a B-cell malignancy where PI3Kδ plays a critical role [1] [8]. However, the safety profile observed in the clinic, including immune-mediated and infectious toxicities, is consistent with the known class effects of PI3Kδ inhibitors [1] [6] [8].
  • Comparative Context: When comparing this compound to other PI3K inhibitors, its primary differentiator is its high isoform selectivity. This may offer a potential advantage in reducing off-target toxicities, though this must be balanced against the class-effect toxicities inherent to PI3Kδ inhibition.

References

Biochemical Profile & Selectivity of Acalisib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vitro inhibitory activity (IC50) of Acalisib against key kinases, highlighting its high selectivity for the p110δ isoform of PI3K [1] [2] [3].

Target IC50 (nM) Selectivity (fold over p110δ)
p110δ 12.7 - 14 -
p110γ 1,389 ~109-fold
p110β 3,377 ~266-fold
p110α 5,441 ~428-fold
hVps34 12,682 ~999-fold
DNA-PK 18,749 ~1,476-fold
mTOR >10,000 >787-fold

This compound is a potent and highly selective inhibitor of PI3K p110δ, showing 114- to over 400-fold selectivity over other class I PI3K enzymes and no significant activity against Class II/III PI3K family members or related proteins like mTOR and DNA-PK [1] [2].

Key Experimental Protocols

Here are the methodologies used to characterize this compound's activity and selectivity, which are crucial for assessing consistency [1].

In Vitro Kinase Assay
  • Purpose: To measure the direct inhibitory activity of this compound against various lipid kinases.
  • Method: Biochemical in vitro lipid kinase assays were performed. A stock solution of this compound was prepared in DMSO. Ten-point dose-response curves were generated over a concentration range (e.g., 5 nM to 10,000 nM), with ATP concentrations set at the Km for each specific enzyme. The inhibition of kinase activity was then quantified [1].
Kinase Binding Selectivity Profiling
  • Purpose: To comprehensively evaluate the compound's selectivity across a wide panel of kinases.
  • Method: this compound was tested at a concentration of 10 μM in ATP site-dependent competition binding assays against 393 kinases. The compound was considered to have significant activity if it resulted in less than 35% of binding to immobilized probes compared to a DMSO control [1].
Cell-Based Assay (PI3K Isoform-Selective Signaling)
  • Purpose: To confirm isoform-specific target engagement in a cellular context.
  • Method: Murine embryonic fibroblasts were transferred to serum-free medium, pre-incubated with increasing concentrations of this compound, and then stimulated with either PDGF (to activate PI3Kα) or lysophosphatidic acid (LPA, to activate PI3Kβ). Cell lysates were analyzed by Western blotting to detect levels of Akt and phosphorylated Akt (pAkt), a key downstream marker of PI3K pathway activation [1].
Cell Viability Assay (MTT Assay)
  • Purpose: To assess the effect of this compound on cell survival.
  • Method: RAW264.7 cells were seeded in 96-well plates and allowed to attach for 24 hours. The cells were then exposed to this compound across a concentration range (e.g., 100 pM to 10 μM) for 24 hours. Post-incubation, MTT substrate was added. The resulting formazan crystals were dissolved, and the absorbance was measured using a plate reader to determine cell viability [1].

The experimental workflow for the characterization of this compound is summarized in the following diagram:

Start Start: Characterize this compound InVitro In Vitro Kinase Assay Start->InVitro Biochemical Potency Binding Kinase Binding Selectivity Profiling Start->Binding Target Selectivity CellBased Cell-Based Assay (pAkt Analysis) Start->CellBased Cellular Engagement Viability Cell Viability Assay (MTT Assay) Start->Viability Functional Effect Data Integrate Data & Profile InVitro->Data Binding->Data CellBased->Data Viability->Data

A Note on Batch-to-Batch Consistency

The concept of batch-to-batch consistency is a critical aspect of pharmaceutical development, ensuring that different production batches of a drug substance deliver identical quality, purity, and biological activity [4]. This is typically confirmed through rigorous quality control (QC) testing on key metrics for every batch produced.

For this compound, the search results do not contain publicly available QC data comparing different batches. The consistent IC50 values reported across multiple commercial and scientific sources [1] [2] [3] indirectly suggest good reproducibility in its biochemical properties.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

401.14003632 Da

Monoisotopic Mass

401.14003632 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OVW60IDW1D

Pharmacology

Acalisib is an inhibitor of the beta and delta isoforms of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K) with potential immunomodulating and antineoplastic activities. Acalisib inhibits the activity of PI3K, thereby preventing the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which decreases tumor cell proliferation and induces cell death. PI3K-mediated signaling is often dysregulated in cancer cells; the targeted inhibition of PI3K is designed to preserve PI3K signaling in normal, non-neoplastic cells.

Other CAS

870281-34-8

Wikipedia

Acalisib

Dates

Last modified: 08-15-2023
1: Shugg RP, Thomson A, Tanabe N, Kashishian A, Steiner BH, Puri KD, Pereverzev A, Lannutti BJ, Jirik FR, Dixon SJ, Sims SM. Effects of isoform-selective phosphatidylinositol 3-kinase inhibitors on osteoclasts: actions on cytoskeletal organization, survival, and resorption. J Biol Chem. 2013 Dec 6;288(49):35346-57. doi: 10.1074/jbc.M113.507525. Epub 2013 Oct 16. PubMed PMID: 24133210; PubMed Central PMCID: PMC3853283

Explore Compound Types